molecular formula C10H12O3 B1305585 1-(4-Ethoxy-2-hydroxyphenyl)ethanone CAS No. 37470-42-1

1-(4-Ethoxy-2-hydroxyphenyl)ethanone

Cat. No.: B1305585
CAS No.: 37470-42-1
M. Wt: 180.2 g/mol
InChI Key: VBLALYJSGGGWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxy-2-hydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethoxy-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-8-4-5-9(7(2)11)10(12)6-8/h4-6,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLALYJSGGGWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379425
Record name 1-(4-ethoxy-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37470-42-1
Record name 1-(4-ethoxy-2-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Ethoxy-2'-hydroxyacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Ethoxy-2-hydroxyphenyl)ethanone (CAS: 37470-42-1)

This compound, registered under CAS number 37470-42-1, is a substituted hydroxyacetophenone that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its molecular architecture, featuring a hydroxyl, an ethoxy, and an acetyl group on a benzene ring, provides a unique combination of reactive sites. This guide offers a comprehensive technical overview of its synthesis, physicochemical properties, spectral characteristics, and potential applications, grounded in established chemical principles and procedural validation. For professionals in drug discovery, this molecule represents a key starting point for the development of more complex pharmacologically active agents. Derivatives of 2,4-dihydroxyacetophenone are noted for their potential as antileukotrienes and anti-inflammatory agents, highlighting the therapeutic relevance of this structural class.

Physicochemical and Structural Properties

The compound is a solid at room temperature with a distinct melting point range.[1][2] Its properties are well-documented, providing a solid foundation for its use in experimental settings.

PropertyValueSource(s)
CAS Number 37470-42-1[1][2]
Molecular Formula C₁₀H₁₂O₃[1][3]
Molecular Weight 180.20 g/mol [1]
Appearance Solid[1]
Melting Point 40-45 °C[1][2][4]
Boiling Point 314.7 °C at 760 mmHg[4]
Density 1.127 g/cm³[4]
InChI Key VBLALYJSGGGWHU-UHFFFAOYSA-N[1]
Canonical SMILES CCOC1=CC(=C(C=C1)C(=O)C)O[1][4]

Synthesis and Mechanistic Rationale

The most direct and high-yielding synthesis of this compound is achieved through the selective etherification of a precursor, 2',4'-dihydroxyacetophenone (also known as resacetophenone).[4][5]

Primary Synthetic Route: Williamson Ether Synthesis

This method leverages the differential acidity of the two hydroxyl groups on the resacetophenone scaffold. The hydroxyl group at the C4 position is more acidic than the one at the C2 position. This is because the C2-hydroxyl group is engaged in strong intramolecular hydrogen bonding with the adjacent acetyl carbonyl oxygen, making its proton less available for abstraction. Consequently, a mild base like potassium carbonate will preferentially deprotonate the C4-hydroxyl group, forming a phenoxide that acts as a potent nucleophile. This nucleophile then readily attacks an ethylating agent, such as ethyl iodide, via an Sₙ2 reaction to yield the desired 4-ethoxy product with high regioselectivity.

Synthesis_Workflow Figure 1: General workflow for the synthesis of this compound. cluster_reactants Reactants & Reagents cluster_process Reaction Conditions cluster_workup Work-up & Purification R1 2',4'-Dihydroxyacetophenone (Resacetophenone) P1 Combine reactants in Acetone R1->P1 R2 Ethyl Iodide R2->P1 R3 Potassium Carbonate (K₂CO₃) R3->P1 R4 Acetone (Solvent) R4->P1 P2 Heat to Reflux (approx. 60-80 °C) P1->P2 P3 Monitor reaction (e.g., by TLC) P2->P3 W1 Filter solids (K₂CO₃, KI) P3->W1 W2 Evaporate solvent W1->W2 W3 Purify residue (e.g., Recrystallization or Chromatography) W2->W3 Product This compound W3->Product

Caption: Synthesis workflow via Williamson etherification.
Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methods.[4][5][6]

  • Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2',4'-dihydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (1.2 eq), and acetone (10 mL per gram of starting material).

  • Reagent Addition : Stir the suspension at room temperature for 15 minutes. Add ethyl iodide (1.1 eq) to the mixture.

  • Reaction : Heat the reaction mixture to reflux (approximately 60-80 °C) with vigorous stirring. Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up : After completion, cool the mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium iodide byproduct) and wash the solid residue with a small amount of acetone.

  • Isolation : Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Dissolve the crude residue in a suitable solvent like ethyl acetate. Wash the organic layer sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product can be further purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel if necessary.

Alternative Synthetic Context: The Fries Rearrangement

While direct etherification is preferred for this specific molecule, it is important to understand the Fries rearrangement as a fundamental method for synthesizing hydroxyaryl ketones.[7][8][9] This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone.[7][8] In a hypothetical scenario, this compound could be envisioned as a product from the Fries rearrangement of 3-ethoxyphenyl acetate, although this is not the common industrial route. The reaction mechanism proceeds through the formation of an acylium ion, which then performs an electrophilic aromatic substitution on the activated ring.[10]

Spectral Characterization Profile

Definitive structural confirmation relies on a combination of spectroscopic methods. While a comprehensive public database of spectra for this specific CAS number is sparse, the expected spectral data can be reliably predicted based on its structure and comparison with analogous compounds.[11][12]

Spectroscopy Expected Features
¹H NMR Aromatic Protons : Three signals in the ~6.4-7.6 ppm range, exhibiting a characteristic splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet).Ethoxy Group : A quartet around ~4.1 ppm (-OCH₂-) and a triplet around ~1.4 ppm (-CH₃).Acetyl Group : A sharp singlet around ~2.5 ppm (-COCH₃).Hydroxyl Proton : A deshielded singlet >12 ppm due to strong intramolecular H-bonding with the carbonyl oxygen.
¹³C NMR Carbonyl Carbon : ~202-205 ppm.Aromatic Carbons : Six signals between ~100-165 ppm.Ethoxy Carbons : Two signals, ~64 ppm (-OCH₂-) and ~15 ppm (-CH₃).Acetyl Carbon : One signal around ~26 ppm (-COCH₃).
IR (Infrared) O-H Stretch : A very broad band from ~2500-3200 cm⁻¹, characteristic of a chelated hydroxyl group.C-H Stretches : Aromatic and aliphatic C-H stretches around 2850-3100 cm⁻¹.C=O Stretch : A strong absorption band around 1640-1650 cm⁻¹ for the conjugated, hydrogen-bonded ketone.C-O Stretches : Strong bands for the aryl ether linkage around 1250-1280 cm⁻¹ and 1020-1050 cm⁻¹.
MS (Mass Spec) Molecular Ion (M⁺) : A peak at m/z = 180.Key Fragments : Loss of the acetyl group ([M-43]⁺) at m/z = 137; loss of the ethyl group ([M-29]⁺) at m/z = 151.

Applications in Research and Development

Hydroxyacetophenone derivatives are valuable scaffolds in medicinal chemistry.[13] this compound is primarily utilized as an intermediate for constructing more elaborate molecules with potential therapeutic value.[14] The reactive handles—the hydroxyl and ketone groups—allow for a wide range of chemical transformations.

  • Drug Discovery : It serves as a precursor for synthesizing compounds targeting various biological pathways. Research on related 2,4-dihydroxyacetophenone derivatives shows their potential as inhibitors of phosphodiesterase (PDE) enzymes and as antileukotrienic agents.[15]

  • Enzyme Inhibition : The core structure is a candidate for developing enzyme inhibitors, where the acetophenone moiety can fit into active sites and the functional groups can form key hydrogen bonds or coordinate with metal ions.[16]

  • Organic Synthesis : The hydroxyl group can be further functionalized to create ethers or esters, while the ketone can undergo reductions, oxidations, or condensation reactions (e.g., to form chalcones), expanding its synthetic utility.[13]

Molecule_Features Figure 2: Functional analysis of the molecular structure. cluster_molecule Key Structural Features of this compound cluster_sites Reactive Sites & Functional Groups mol p_hbond p_hydroxyl p_carbonyl p_ethoxy F1 Intramolecular H-Bonding F1->p_hbond Modulates reactivity F2 Nucleophilic Hydroxyl Group (Site for etherification/esterification) F2->p_hydroxyl Primary reaction site F3 Electrophilic Carbonyl Carbon (Site for reduction, condensation) F3->p_carbonyl Key for condensations F4 Electron-Donating Ethoxy Group (Activates aromatic ring) F4->p_ethoxy Influences aromatic substitution

Caption: Analysis of reactive sites and functional groups.

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. The compound is classified as an irritant.[1]

Safety Aspect Guideline Source(s)
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H319: Causes serious eye irritation. May cause skin and respiratory irritation.[1][17][18]
Precautionary Statements P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][18]
Personal Protective Equipment (PPE) Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), lab coat, and a dust mask (e.g., N95) when handling the solid powder.[1][19]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][18]
Incompatibilities Strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[17][20]
First Aid (Eyes) Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[17][21]

Conclusion

This compound is a well-characterized and synthetically accessible compound of significant interest to the scientific community. Its straightforward, high-yield synthesis and versatile chemical nature make it an invaluable intermediate for creating novel molecules, particularly in the pursuit of new therapeutic agents. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is fundamental to leveraging its full potential in research and development.

References

  • Ahmad, I., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Royal Society of Chemistry. Available at: [Link]

  • Jurnal Kimia Valensi. (2018). View of Synthesis of 2,4-Dihydroxyacetophenone Compound and its Antioxidant Activity Assay. Available at: [Link]

  • Chemsrc. 4'-Ethoxy-2',3'-difluoroacetophenone | CAS#:1017779-68-8. Available at: [Link]

  • Chemsrc. 2,4-Dihydroxyacetophenone | CAS#:89-84-9. Available at: [Link]

  • Grokipedia. Fries rearrangement. Available at: [Link]

  • MySkinRecipes. 1-[4-(2-Chloro-Ethoxy)-2-Hydroxy-Phenyl]-Ethanone. Available at: [Link]

  • The Royal Society of Chemistry. Supporting information - Dalton Transactions. Available at: [Link]

  • Wikipedia. Fries rearrangement. Available at: [Link]

  • VDOC.PUB. Handbook Of Hydroxyacetophenones: Preparation And Physical Properties. Available at: [Link]

  • LookChem. This compound. Available at: [Link]

  • Wang, L., & Jiao, S. (2011). 1-[4-(2-Chloroethoxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3271. Available at: [Link]

  • YouTube. (2021). Synthesis of 2,4-dihydroxy acetophenone (Resacetophenone) from Resorcinol. Available at: [Link]

  • Organic Chemistry Portal. Fries Rearrangement. Available at: [Link]

  • Kuchař, M., et al. (1994). 2,4-Dihydroxyacetophenone Derivatives as Antileukotrienics with a Multiple Activity Mechanism. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • BYJU'S. What is the Fries Rearrangement Reaction?. Available at: [Link]

  • Google Patents. JPS5965039A - Preparation of 2,4-dihydroxyacetophenone.
  • The Royal Society of Chemistry. (2019). Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones. Available at: [Link]

  • ResearchGate. Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Available at: [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4). Available at: [Link]

  • NIST WebBook. Ethanone, 1-(4-ethoxyphenyl)-. Available at: [Link]

  • PharmaCompass. 1-(4-Hydroxyphenyl)ethanone (4-Hydroxyacetophenone). Available at: [Link]

Sources

An In-depth Technical Guide to 4'-Ethoxy-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 4'-Ethoxy-2'-hydroxyacetophenone, a key intermediate in synthetic organic chemistry. The document is structured to provide researchers, scientists, and drug development professionals with detailed information on the compound's identity, spectroscopic profile, synthesis, reactivity, applications, and safety protocols. By integrating theoretical principles with practical insights, this guide aims to serve as an essential resource for professionals working with this versatile molecule.

Chemical Identity and Physicochemical Properties

4'-Ethoxy-2'-hydroxyacetophenone is an aromatic ketone characterized by the presence of an ethoxy, a hydroxyl, and an acetyl group on a benzene ring. These functional groups dictate its chemical behavior and utility in various synthetic applications.

Chemical Structure and Nomenclature

The structural arrangement of the functional groups is crucial for its reactivity. The hydroxyl group at the 2'-position and the ethoxy group at the 4'-position influence the electron density of the aromatic ring and the reactivity of the acetyl group.

dot graph { layout=neato; node [shape=plaintext]; edge [style=bold];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; O2 [label="O"]; H1 [label="H"]; C8 [label="C"]; C9 [label="C"]; O3 [label="O"]; C10 [label="C"]; H2 [label="H3"]; H3 [label="H2"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- O1; O1 -- H1; C2 -- C7; C7 -- O2; C7 -- C8; C8 -- H2 [style=invis]; // Placeholder for H3 C4 -- O3; O3 -- C9; C9 -- C10; C10 -- H3 [style=invis]; // Placeholder for H2

// Aromatic ring double bonds C1 -- C2 [style=bold]; C3 -- C4 [style=bold]; C5 -- C6 [style=bold];

// Ketone double bond C7 -- O2 [style=bold];

// Labels for substituents sub_OH [label="OH", pos="1.5,0.5!"]; sub_COCH3 [label="COCH3", pos="-1.5,0.5!"]; sub_OCH2CH3 [label="OCH2CH3", pos="0,-1.5!"];

// Position nodes for a clear layout C1 [pos="0,1!"]; C2 [pos="-0.866,0.5!"]; C3 [pos="-0.866,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.866,-0.5!"]; C6 [pos="0.866,0.5!"]; O1 [pos="0,2!"]; H1 [pos="0,2.5!"]; C7 [pos="-1.732,1!"]; O2 [pos="-1.732,1.8!"]; C8 [pos="-2.598,0.5!"]; O3 [pos="0,-2!"]; C9 [pos="0,-2.7!"]; C10 [pos="0,-3.4!"]; } Caption: 2D Structure of 4'-Ethoxy-2'-hydroxyacetophenone

  • IUPAC Name: 1-(2-hydroxy-4-ethoxyphenyl)ethan-1-one

  • Common Name: 4'-Ethoxy-2'-hydroxyacetophenone

  • CAS Number: 37470-42-1[1][2]

Physicochemical Data

The physical properties of a compound are fundamental to its handling, storage, and application in experimental setups. The solid nature and defined melting point range are indicative of a compound with good purity.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[2]
Molecular Weight 180.20 g/mol [1][2]
Appearance Solid[1]
Melting Point 40-45 °C[1]
Linear Formula H₃CCH₂OC₆H₃(OH)COCH₃[1]

Spectroscopic Profile

Spectroscopic data is indispensable for the unambiguous identification and structural elucidation of a molecule. The combination of NMR, IR, and MS provides a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The chemical shifts are influenced by the electronic environment of the protons and carbon atoms. For 4'-Ethoxy-2'-hydroxyacetophenone, the key diagnostic signals would be the deshielded aromatic protons due to the acetyl group, the characteristic quartet and triplet of the ethoxy group, and the downfield singlet for the hydroxyl proton, which would be exchangeable with D₂O.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 4'-Ethoxy-2'-hydroxyacetophenone is expected to show characteristic absorption bands for the hydroxyl (O-H stretch), carbonyl (C=O stretch), and ether (C-O-C stretch) functional groups. The intramolecular hydrogen bonding between the ortho-hydroxyl and the acetyl group can cause a broadening and a shift to a lower wavenumber for the O-H stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. The molecular ion peak [M]+ would be expected at m/z 180. Fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO) or the ethyl group (C₂H₅).

Synthesis and Reactivity

Understanding the synthesis and reactivity of 4'-Ethoxy-2'-hydroxyacetophenone is crucial for its application as a synthetic intermediate.

Synthetic Pathway: Fries Rearrangement

A common and efficient method for the synthesis of hydroxyaryl ketones is the Fries rearrangement.[3][4] This reaction involves the rearrangement of a phenolic ester, in this case, 3-ethoxyphenyl acetate, in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction is regioselective, and reaction conditions such as temperature and solvent polarity can be tuned to favor the formation of the desired ortho or para isomer.[4] Low temperatures generally favor the formation of the para-hydroxy isomer, while higher temperatures favor the ortho-hydroxy isomer.

// Nodes start [label="3-Ethoxyphenyl Acetate \n(Starting Material)"]; catalyst [label="Lewis Acid (e.g., AlCl₃)\nCatalyst", shape=ellipse, fillcolor="#FBBC05"]; reaction [label="Fries Rearrangement", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="4'-Ethoxy-2'-hydroxyacetophenone\n(Product)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup &\nPurification", shape=cds];

// Edges start -> reaction; catalyst -> reaction; reaction -> workup; workup -> product; } Caption: Fries Rearrangement Synthesis Workflow

Experimental Protocol: Fries Rearrangement

  • Reaction Setup: To a cooled (0 °C) and stirred solution of 3-ethoxyphenyl acetate in a suitable inert solvent (e.g., nitrobenzene or 1,2-dichloroethane), add anhydrous aluminum chloride (AlCl₃) portion-wise.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically between 60-140 °C) to favor the ortho rearrangement. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum complex.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 4'-Ethoxy-2'-hydroxyacetophenone.

Chemical Reactivity

The reactivity of 4'-Ethoxy-2'-hydroxyacetophenone is governed by its three functional groups:

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated with a base. It can undergo O-alkylation, O-acylation, and other reactions typical of phenols.

  • Ketone Group: The carbonyl group can undergo nucleophilic addition reactions, reduction to a secondary alcohol, or can be a site for condensation reactions like the aldol or Claisen-Schmidt reactions.

  • Aromatic Ring: The ring is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl and ethoxy groups. The directing effects of these groups will influence the position of substitution.

Applications in Research and Development

4'-Ethoxy-2'-hydroxyacetophenone and its parent compound, 4'-hydroxyacetophenone, are valuable building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and cosmetic industries.[5][6][7]

  • Pharmaceutical Intermediates: Hydroxyacetophenones are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[8] They are used in the production of drugs such as beta-blockers (e.g., atenolol) and choleretic agents.[5] The specific substitution pattern of 4'-Ethoxy-2'-hydroxyacetophenone makes it a candidate for the synthesis of novel compounds with potential biological activity.

  • Organic Synthesis: It serves as a versatile precursor for the synthesis of chalcones, flavones, and other heterocyclic compounds which are known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties.[7][9]

  • Cosmetics and Fragrances: The related compound, 4'-hydroxyacetophenone, is used in cosmetics for its antioxidant and preservative properties.[5][6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4'-Ethoxy-2'-hydroxyacetophenone.

  • Hazard Identification: The compound is classified as an eye irritant.[1]

    • GHS Pictogram: GHS07 (Exclamation Mark)[1]

    • Signal Word: Warning[1]

    • Hazard Statement: H319 (Causes serious eye irritation)[1]

  • Precautionary Measures:

    • P264: Wash skin thoroughly after handling.[10]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[10]

  • Storage: Store in a well-ventilated place. Keep container tightly closed in a dry place.[11]

  • Personal Protective Equipment (PPE): Use of safety glasses, gloves, and a lab coat is recommended. If there is a risk of dust formation, a dust mask (e.g., N95) should be worn.[1]

Conclusion

4'-Ethoxy-2'-hydroxyacetophenone is a valuable and versatile chemical compound with a well-defined set of properties. Its utility as a synthetic intermediate is underscored by the reactivity of its functional groups. A thorough understanding of its synthesis, spectroscopic characteristics, and safe handling procedures, as detailed in this guide, is essential for its effective and safe use in research and development.

References

  • Synthesis of 4-hydroxyacetophenone (Scheme-12)... ResearchGate. [Link]

  • Exploring the Versatility of 4-Hydroxyacetophenone: Applications and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

    • The Royal Society of Chemistry. [Link]

  • Safety Data Sheet 4-Hydroxyacetophenone. metasci. [Link]

  • 4'-Hydroxyacetophenone: A Cornerstone in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • 4'-Hydroxyacetophenone. PubChem. [Link]

  • The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. ChemRxiv. [Link]

  • Preparation of hydroxyacetophenones via the Fries rearrangement. ResearchGate. [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032568). Human Metabolome Database. [Link]

  • Process for purifying 4-hydroxy-acetophenone.
  • 4-Hydroxyacetophenone. Haz-Map. [Link]

  • Comprehensive Guide to Understanding 4-Hydroxyacetophenone Applications and Benefits in Industry. Tianjin YR Chemspec. [Link]

  • Chemical Properties of Acetophenone, 4'-hydroxy- (CAS 99-93-4). Cheméo. [Link]

  • 4'-Hydroxyacetophenone, TMS derivative. NIST WebBook. [Link]

  • Acetophenone, 4'-hydroxy-. NIST WebBook. [Link]

  • A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. ResearchGate. [Link]

  • Decoding 4-Hydroxyacetophenone: Synthesis, Properties, and Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • 4-Hydroxyacetophenone Dealer and Distributor. Multichem. [Link]

  • 4-Hydroxy-2-methylacetophenone. NIST WebBook. [Link]

  • 2'-Hydroxyacetophenone. PubChem. [Link]

  • 2'-hydroxyacetophenone, 118-93-4. The Good Scents Company. [Link]

Sources

Synthesis of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Prepared by: Gemini, Senior Application Scientist

Executive Summary

1-(4-Ethoxy-2-hydroxyphenyl)ethanone is a valuable hydroxyarylketone intermediate, pivotal in the synthesis of various pharmaceuticals and specialty chemicals. Its structure, featuring a strategically positioned hydroxyl, ethoxy, and acetyl group on an aromatic core, offers multiple points for further chemical modification. This guide provides a comprehensive overview of the primary synthetic routes to this target molecule, designed for researchers, chemists, and professionals in drug development. We will delve into two robust and field-proven strategies: the Lewis acid-catalyzed Fries Rearrangement of a phenolic ester precursor and the selective Williamson Ether Synthesis from a dihydroxyphenone starting material. This document emphasizes the underlying chemical principles, provides detailed, self-validating experimental protocols, and offers a comparative analysis to guide researchers in selecting the optimal pathway for their specific needs.

Introduction and Strategic Overview

The synthesis of substituted hydroxyarylketones is a cornerstone of modern organic chemistry, providing access to key structural motifs found in a plethora of biologically active compounds. This compound is of particular interest due to its utility as a precursor for flavonoids, chromanones, and other pharmacologically relevant scaffolds. The challenge in its synthesis lies in achieving precise regiochemical control of the functional groups on the phenyl ring. This guide will explore the two most effective strategies for its preparation, outlined below.

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals two primary bond disconnections, leading to two distinct synthetic strategies. This analysis forms the foundation of our exploration.

G cluster_0 Strategy A: Fries Rearrangement cluster_1 Strategy B: Selective Etherification target This compound fries Fries Rearrangement target->fries C-C bond etherification_b Selective Etherification target->etherification_b C-O bond ester 3-Ethoxyphenyl acetate fries->ester ether 3-Ethoxyphenol ester->ether acetyl Acetylation resorcinol_a Resorcinol ether->resorcinol_a etherification_a Mono-etherification dihydroxy 2,4-Dihydroxyacetophenone etherification_b->dihydroxy acylation Friedel-Crafts Acylation resorcinol_b Resorcinol dihydroxy->resorcinol_b

Caption: Retrosynthetic pathways for this compound.

Strategy A: Synthesis via Fries Rearrangement

The Fries Rearrangement is a classic and powerful method for converting phenolic esters into hydroxyaryl ketones.[1] This intramolecular reaction, catalyzed by a Lewis acid, involves the migration of an acyl group from the phenolic oxygen to the ortho or para positions of the aromatic ring.[2]

Principle and Mechanism

The reaction is initiated by the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This coordination polarizes the acyl-oxygen bond, facilitating its cleavage to generate a highly reactive acylium ion intermediate.[3][4] This electrophile then attacks the electron-rich aromatic ring in a process analogous to a Friedel-Crafts acylation. The regioselectivity (ortho vs. para) is highly dependent on reaction conditions.[2] Lower temperatures generally favor the thermodynamically more stable para-product, while higher temperatures favor the kinetically preferred ortho-product, which is stabilized by the formation of a bidentate chelate with the aluminum catalyst.[2][3]

G start 3-Ethoxyphenyl acetate + AlCl₃ complex1 Lewis Acid Complexation start->complex1 acylium Acylium Ion Intermediate complex1->acylium Rearrangement attack Electrophilic Aromatic Substitution (Ortho Attack) acylium->attack sigma Sigma Complex (Chelated) attack->sigma rearo Rearomatization sigma->rearo -H⁺ product_complex Product-AlCl₃ Complex rearo->product_complex workup Aqueous Workup (H₃O⁺) product_complex->workup final_product This compound workup->final_product

Caption: Mechanism of the Lewis acid-catalyzed Fries Rearrangement.

Precursor Synthesis: 3-Ethoxyphenyl Acetate

The primary prerequisite for this route is the synthesis of the starting ester, 3-ethoxyphenyl acetate. This is typically achieved in a two-step process from resorcinol.

  • Mono-etherification of Resorcinol: The selective mono-alkylation of resorcinol presents a significant challenge, as di-alkylation is a common side reaction.[5] To favor the formation of 3-ethoxyphenol, one can use a large excess of resorcinol or employ phase-transfer catalysis to carefully control stoichiometry and reaction conditions.[5][6]

  • Acetylation of 3-Ethoxyphenol: The resulting 3-ethoxyphenol is then acetylated to form the ester. This is a standard esterification reaction, often accomplished with high efficiency using acetic anhydride in the presence of a mild base or an acid catalyst.[7]

Detailed Experimental Protocol: Fries Rearrangement

This protocol describes the rearrangement of 3-ethoxyphenyl acetate. The use of elevated temperature is critical to favor the formation of the desired ortho-acylated product.

Table 1: Reagents and Conditions for Fries Rearrangement

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
3-Ethoxyphenyl acetate10.0 g1.0Substrate
Aluminum Chloride (AlCl₃), anhydrous16.2 g2.2Lewis acid catalyst[8]
Nitrobenzene50 mL-Solvent (optional, can be run neat)
Reaction Temperature160-170 °C-Favors ortho-isomer formation[2][9]
Reaction Time3 hours-Monitor by TLC
Workup Solution10% HCl (aq)-To decompose the aluminum complex

Step-by-Step Methodology:

  • Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

  • Catalyst Addition: Anhydrous aluminum chloride is carefully added to the flask. If using a solvent, it is added at this stage.

  • Substrate Addition: 3-Ethoxyphenyl acetate is added dropwise to the stirred suspension of AlCl₃. An exotherm may be observed.

  • Reaction: The reaction mixture is heated to 160-170 °C in an oil bath and maintained for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching & Workup: After cooling to room temperature, the viscous reaction mixture is cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

  • Extraction: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Strategy B: Synthesis via Selective Etherification

An alternative and often more direct route involves the selective etherification of a pre-formed dihydroxyacetophenone. This strategy leverages the differential reactivity of the two hydroxyl groups in 2,4-dihydroxyacetophenone.

Principle and Rationale

This approach is based on the Williamson ether synthesis. The key to its success is the selective deprotonation and subsequent alkylation of the hydroxyl group at the C4 position over the C2 hydroxyl. The C2-OH is less acidic and less nucleophilic because it is engaged in strong intramolecular hydrogen bonding with the adjacent acetyl carbonyl group.[10] This electronic and steric difference allows for a targeted reaction at the more accessible C4-OH using a mild base and an ethylating agent.

Precursor Synthesis: 2,4-Dihydroxyacetophenone

The starting material, 2,4-dihydroxyacetophenone (also known as resacetophenone), is readily synthesized from resorcinol. A common industrial method is the Nencki reaction or a related Friedel-Crafts acylation, which involves reacting resorcinol with acetic acid in the presence of a catalyst like zinc chloride or a strong proton acid.[11][12][13] Yields for this transformation are typically high.[12]

Detailed Experimental Protocol: Selective Etherification

This protocol outlines the selective ethylation of 2,4-dihydroxyacetophenone at the C4 position.

Table 2: Reagents and Conditions for Selective Etherification

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
2,4-Dihydroxyacetophenone10.0 g1.0Substrate
Potassium Carbonate (K₂CO₃), anhydrous10.0 g1.1Mild base[10]
Ethyl Iodide (EtI)11.2 g (5.7 mL)1.1Ethylating agent[14]
Acetone, anhydrous150 mL-Solvent[10][14]
Reaction TemperatureReflux (~56 °C)-Standard for this reaction type
Reaction Time6-8 hours-Monitor by TLC

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxyacetophenone, anhydrous potassium carbonate, and anhydrous acetone.

  • Reagent Addition: Stir the suspension vigorously. Add ethyl iodide to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • Workup: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KI byproduct) and wash the solid residue with a small amount of acetone.

  • Isolation: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The final product, this compound, can be further purified by recrystallization from ethanol or an ethanol/water mixture.[14]

Caption: Workflow for the selective etherification of 2,4-dihydroxyacetophenone.

Comparative Analysis of Synthetic Routes

The choice between the Fries Rearrangement and Selective Etherification strategies depends on several factors, including starting material availability, desired scale, and tolerance for specific reaction conditions.

Table 3: Comparison of Synthetic Strategies

FeatureStrategy A: Fries RearrangementStrategy B: Selective Etherification
Key Transformation Intramolecular C-C bond formationIntermolecular C-O bond formation
Regioselectivity Condition-dependent (ortho/para mixture possible)[2]Highly selective for C4-OH due to H-bonding[10]
Reaction Conditions Harsh: High temperatures (>160°C), strong Lewis acids[9]Mild: Refluxing acetone, weak base[14]
Precursor Availability 3-Ethoxyphenol may require synthesis2,4-Dihydroxyacetophenone is commercially available or easily synthesized[11][13]
Yield Often moderate due to potential side reactions and isomer formationGenerally high and clean
Scalability Can be challenging due to viscous reaction mass and corrosive reagentsMore straightforward and amenable to large-scale synthesis
Safety/Waste Corrosive AlCl₃, large volumes of acidic wasteLess hazardous reagents, solid waste is easily filtered

Conclusion

Both the Fries Rearrangement and selective Williamson Ether Synthesis represent viable and effective pathways for the synthesis of this compound. The Fries Rearrangement provides a classic academic route to hydroxyaryl ketones but suffers from harsh conditions and potential regioselectivity issues. For practical, scalable, and efficient synthesis, the Selective Etherification of 2,4-dihydroxyacetophenone is the superior strategy . It proceeds under mild conditions with high selectivity and yield, utilizing readily accessible starting materials. This makes it the recommended method for researchers and drug development professionals aiming for a reliable and robust production of this valuable chemical intermediate.

References

  • JPS5965039A, "Preparation of 2,4-dihydroxyacetophenone," Google Patents.

  • Al-Amiery, A. A., "New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation," International Journal of Drug Delivery Technology.

  • CN104910003B, "It is a kind of to synthesize the method that 2,4 resacetophenones and Sewage treatment are recycled," Google Patents.

  • "The Desymmetrisation of Resorcinol: The Synthesis of Resorcinol Monoalkyl Ethers," ResearchGate.

  • US5621146A, "Process for producing 2,4-dihydroxyacetophenone," Google Patents.

  • "Fries Rearrangement," Organic Chemistry Portal.

  • US4046816A, "Process for preparing resorcinol monoethers," Google Patents.

  • "Fries Rearrangement Mechanism | Organic Chemistry," YouTube.

  • "Fries rearrangement," Wikipedia.

  • "Fries Rearrangement," Thermo Fisher Scientific - US.

  • "Synthesis of 2,4-dihydroxy acetophenone (Resacetophenone) from Resorcinol," YouTube.

  • "The Synthesis of Resorcinol Monoalkyl Ethers," ResearchGate.

  • "Fries Rearrangement," MilliporeSigma.

  • "Fries rearrangement," Grokipedia.

  • Wang, L., et al., "1-[4-(2-Chloroethoxy)-2-hydroxyphenyl]ethanone," Acta Crystallographica Section E: Crystallographic Communications.

  • Saha, A., et al., "Organic Chemistry-4," Study Guide to Organic Chemistry.
  • "What is the Fries Rearrangement Reaction?," BYJU'S.

  • "Resorcinol," Britannica.

  • "this compound," LookChem.

  • "Synthesis and Thermal Properties of Resorcinol–Furfural Thermosetting Resin," ACS Omega.

  • Wang, L., et al., "1-[4-(4-Chlorobutoxy)-2-hydroxyphenyl]ethanone," Acta Crystallographica Section E: Structure Reports Online.

  • "The Versatility of 4-Hydroxyacetophenone in Organic Synthesis," Benchchem.

  • Al-Dainy, S. M.
  • "Handbook of Hydroxyacetophenones: Preparation and Physical Properties," ResearchGate.

  • Jin, T-S., et al., "A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO4," Indian Journal of Chemistry - Section B.
  • "Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O," MDPI.

  • "Acetylation of alcohols, phenols and salicylic acid by heteropoly acids in acetic anhydride: a green and," Semantic Scholar.

  • "Fries Rearrangement," YouTube.

  • "The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid," ResearchGate.

  • "Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts," The Royal Society of Chemistry.

  • "Acetylation of alcohols and phenols.," ResearchGate.

  • "3-ethoxyphenol," Mol-Instincts.

Sources

A Comprehensive Technical Guide to 1-(4-Ethoxy-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone, a valuable acetophenone derivative in organic synthesis and pharmaceutical development. The document elucidates its fundamental chemical and physical properties, outlines a reliable synthetic pathway, details essential analytical techniques for its characterization, and discusses its established and potential applications within the scientific community. Safety protocols and handling procedures are also comprehensively addressed to ensure its responsible use in a laboratory setting. This guide is intended to be a critical resource for researchers and professionals engaged in medicinal chemistry and drug discovery, offering both foundational knowledge and practical insights.

Introduction and Core Concepts

This compound, also known by its synonym 4'-Ethoxy-2'-hydroxyacetophenone, is an aromatic organic compound that holds significance as a versatile intermediate in the synthesis of more complex molecules. Its structure, featuring a phenyl ring substituted with ethoxy, hydroxyl, and acetyl groups, provides multiple reactive sites for a variety of chemical transformations. This unique arrangement of functional groups makes it a valuable building block in the development of novel pharmaceutical agents and other specialty chemicals. The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group, along with the activating effect of the ethoxy group on the aromatic ring, underpins its synthetic utility.

This guide will explore the key attributes of this compound, providing a detailed examination of its molecular characteristics and a practical framework for its synthesis and analysis. The subsequent sections are designed to equip researchers with the necessary information to effectively utilize this compound in their research and development endeavors.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in experimental design. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

Molecular Identity and Weight

The fundamental identity of this compound is defined by its molecular formula and weight.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.203 g/mol [1]
CAS Number 37470-42-1[1]
Canonical SMILES CCOC1=CC(=C(C=C1)C(=O)C)O[1]
Physical and Chemical Characteristics

The physical state and chemical behavior of this compound are summarized below.

PropertyValueSource
Melting Point 40-45 °C[1]
Boiling Point 314.7 °C at 760 mmHg[1]
Density 1.127 g/cm³[1]
Flash Point 124 °C[1]
Vapor Pressure 0.000247 mmHg at 25°C[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
LogP 1.99350[1]

The molecular structure of this compound is depicted in the following diagram:

Caption: Molecular structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is commonly achieved through the Williamson ether synthesis. This established method provides a reliable route to the target compound with good yields.

Synthetic Pathway

A widely utilized synthetic route involves the reaction of 2',4'-dihydroxyacetophenone with an ethylating agent, such as ethyl iodide, in the presence of a weak base like potassium carbonate.[1] The reaction is typically carried out in a polar aprotic solvent, such as acetone.

SynthesisWorkflow Reactant1 2',4'-Dihydroxyacetophenone Reaction Williamson Ether Synthesis (Reflux, 6h, 80°C) Reactant1->Reaction Reactant2 Ethyl Iodide Reactant2->Reaction Base Potassium Carbonate Base->Reaction Solvent Acetone Solvent->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2',4'-dihydroxyacetophenone (1.0 eq) and anhydrous potassium carbonate (1.2 eq) in acetone.

  • Addition of Reagent: While stirring, add ethyl iodide (1.1 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Analytical Methodologies

Accurate characterization of this compound is crucial for quality control and for confirming its identity in research applications. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule. Expected characteristic peaks include a broad O-H stretch for the hydroxyl group, C-H stretches for the aromatic and aliphatic portions, a strong C=O stretch for the ketone, and C-O stretches for the ether and phenol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the detailed molecular structure. The ¹H NMR spectrum will show distinct signals for the aromatic protons, the ethoxy group protons (a quartet and a triplet), the methyl protons of the acetyl group, and the hydroxyl proton.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for both separation and identification, particularly for volatile derivatives of the compound.[2]

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its structural motifs are found in compounds with potential therapeutic applications.

Pharmaceutical Intermediate

The primary application of this compound is as a precursor in the synthesis of active pharmaceutical ingredients (APIs).[3] Its structure allows for further chemical modifications to generate more complex molecules with desired pharmacological activities. For instance, the hydroxyl and ketone groups can be functionalized to introduce new pharmacophores, and the aromatic ring can undergo further substitution reactions.

Potential as an Enzyme Inhibitor

The acetophenone scaffold is a common feature in many enzyme inhibitors. The specific substitution pattern of this compound makes it a candidate for screening against various enzymatic targets. The hydroxyl and ethoxy groups can form important hydrogen bonding and hydrophobic interactions within an enzyme's active site.[4]

Safety, Handling, and Storage

Proper safety precautions are essential when working with this compound in a laboratory setting.

Hazard Identification
  • Health Hazards: This compound may cause skin, eye, and respiratory irritation.[5]

  • Physical Hazards: No significant physical hazards have been identified.[6]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray.[6][7] Wash hands and any exposed skin thoroughly after handling.[6]

Storage
  • Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical sciences. Its well-defined physicochemical properties, accessible synthetic route, and versatile chemical nature make it a valuable tool for researchers and drug development professionals. This guide has provided a comprehensive overview of its key characteristics and applications, with the aim of facilitating its effective and safe use in the pursuit of scientific advancement.

References

  • This compound - LookChem. [Link]

  • 1-[4-(2-Chloro-Ethoxy)-2-Hydroxy-Phenyl]-Ethanone - MySkinRecipes. [Link]

  • Ethanone, 1-(4-hydroxyphenyl)-2-phenyl- - the NIST WebBook. [Link]

  • Ethanone, 1-(4-ethoxyphenyl)- - the NIST WebBook. [Link]

  • Analytical Method Summaries - ALS. [Link]

Sources

1-(4-Ethoxy-2-hydroxyphenyl)ethanone melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of this compound, a key aromatic ketone intermediate. Primarily focusing on its melting and boiling points, this document serves as a critical resource for researchers and scientists in drug development and organic synthesis. We delve into the foundational physicochemical properties, present detailed, field-proven methodologies for their experimental determination, and discuss the scientific rationale behind these protocols. The guide emphasizes the importance of these physical constants in assessing compound purity, guiding synthetic strategy, and ensuring reproducible experimental outcomes.

Compound Profile: this compound

This compound, also known as 4'-Ethoxy-2'-hydroxyacetophenone, is a substituted acetophenone derivative. Its molecular structure, featuring a hydroxyl group ortho to the acetyl moiety and an ethoxy group in the para position, provides two key reactive sites. This makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry where precise molecular architecture is paramount.[1][2] Understanding its fundamental physical properties is the first step in its effective utilization.

Identifier Value Source
IUPAC Name This compound[3]
Synonyms 4'-Ethoxy-2'-hydroxyacetophenone, 2-hydroxy-4-ethoxyacetophenone[3]
CAS Number 37470-42-1[3]
Molecular Formula C₁₀H₁₂O₃Derived from Structure
Molecular Weight 180.20 g/mol Derived from Formula
Canonical SMILES CCOC1=CC(=C(C=C1)C(=O)C)O[3]

Core Physicochemical Properties

The melting and boiling points are critical thermal properties that define the physical state of a compound and provide a reliable indication of its purity. For this compound, these values dictate handling, storage, and reaction conditions, such as purification by distillation or crystallization.

Physical Property Value Conditions Source
Melting Point 40 - 45 °C-[3]
Boiling Point 314.7 °Cat 760 mmHg[3]
Density 1.127 g/cm³-[3]
Flash Point 124 °C-[3]
Vapor Pressure 0.000247 mmHgat 25°C[3]

The melting point range of 40-45 °C indicates that the compound is a solid at standard room temperature (20-25 °C) but will transition to a liquid with gentle heating. A narrow melting range (e.g., 0.5-1.0 °C) is characteristic of a pure crystalline compound.[4] The reported five-degree range may suggest the presence of minor impurities or could be the standard range for this technical-grade material. The high boiling point is consistent with its molecular weight and the presence of a polar hydroxyl group, which facilitates intermolecular hydrogen bonding.

Experimental Determination Protocols

To ensure the integrity of research and development, verifying the physical properties of starting materials is a self-validating necessity. The following protocols describe authoritative methods for determining the melting and boiling points.

Melting Point Determination: Capillary Method

This method is the most common technique for accurately determining the melting point of a solid organic compound.[5] Its principle lies in the precise observation of the temperature at which the phase transition from solid to liquid occurs upon slow, controlled heating.

MeltingPointWorkflow start_end start_end process process decision decision io io A Start: Obtain Sample B Prepare Dry, Powdered Sample A->B Purity Check C Load 1-2 mm of Sample into Capillary Tube B->C Ensure Tight Packing D Place Tube in Melting Point Apparatus C->D E Rapidly Heat to ~15°C Below Expected M.P. D->E Initial Heating F Reduce Heating Rate to 1-2°C per Minute E->F Fine Control G Observe Sample Through Eyepiece F->G H Record T1: First Drop of Liquid Appears G->H Onset of Melting I Record T2: All Solid Disappears H->I Completion of Melting J End: Report Melting Range (T1-T2) I->J

Caption: Workflow for determining melting point via the capillary method.

  • Sample Preparation: Ensure the this compound sample is completely dry, as moisture can depress the melting point. Crush the solid into a fine powder to ensure uniform heating within the capillary tube.[5]

  • Capillary Loading: Tap the open end of a thin-walled capillary tube into the powdered sample. Invert the tube and tap its sealed bottom on a hard surface to pack the sample down. A sample height of 1-2 mm is optimal; larger samples lead to uneven heating and an artificially broad melting range.[6]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Approximate Determination: If the melting point is unknown, perform a rapid determination by heating at a rate of 10-15 °C per minute to find an approximate range. Allow the apparatus to cool.

  • Accurate Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found in the previous step. Then, decrease the heating rate to 1-2 °C per minute. This slow rate is critical to allow thermal equilibrium to be established between the sample, thermometer, and heating block, ensuring an accurate reading.

  • Observation and Recording: Observe the sample through the magnified eyepiece. Record the temperature (T1) at which the first drop of liquid becomes visible. Continue heating at the slow rate and record the temperature (T2) when the last crystal of the solid just melts into a clear liquid.[6]

  • Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range should be narrow. An impure compound typically melts over a wider range and at a lower temperature than the pure substance.[4]

Boiling Point Determination: Microscale Capillary Method

For determining the boiling point of small liquid quantities, the microscale capillary method (Siwoloboff method) is highly efficient and accurate. The principle is based on defining the boiling point as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6][7]

BoilingPointWorkflow start_end start_end process process decision decision io io A Start: Melt Solid Sample B Add 0.5 mL of Liquid to a Small Test Tube A->B C Invert a Melting Point Capillary Tube into the Liquid B->C Open End Down D Attach Test Tube to Thermometer and Place in Heating Bath C->D E Heat Bath Slowly (2-3°C per Minute) D->E F Observe Capillary: Look for a Rapid, Continuous Stream of Bubbles E->F Vapor Pressure > Atm. Pressure G Remove Heat Source F->G H Observe as Bubbling Slows and Liquid Enters Capillary G->H Cooling Phase I Record Temperature: Liquid Just Enters Capillary H->I Vapor Pressure = Atm. Pressure J End: Reported Boiling Point I->J

Caption: Workflow for microscale boiling point determination.

  • Sample Preparation: As this compound is a solid at room temperature, it must first be melted. Place a small amount in a test tube and gently warm it in a water bath until it is fully liquid.

  • Apparatus Setup: Add about 0.5 mL of the molten liquid into a small-diameter test tube (e.g., 75x10 mm). Take a standard melting point capillary tube and place it inside the test tube with its open end submerged in the liquid.

  • Heating Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer's bulb. Suspend this assembly in a heating bath (e.g., a Thiele tube with mineral oil) to ensure uniform heat distribution.[4]

  • Heating: Begin heating the bath gently. As the temperature rises, air trapped in the inverted capillary will expand and slowly bubble out.

  • Observation of Boiling: As the temperature approaches the boiling point, the vapor pressure of the liquid will increase significantly, forcing vapor into the capillary. This will be observed as a rapid and continuous stream of bubbles emerging from the capillary tip.[7]

  • Cooling and Recording: Once a steady stream of bubbles is observed, remove the heat source. The liquid and the apparatus will begin to cool. The bubbling will slow down and stop when the external atmospheric pressure becomes greater than the vapor pressure inside the capillary. At the exact moment the vapor pressure equals the atmospheric pressure, the liquid will be drawn up into the capillary tube.[7]

  • Reporting: The temperature at which the liquid just begins to enter the capillary tube is the experimental boiling point. It is crucial to note the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[4]

Conclusion

The melting point (40-45 °C) and boiling point (314.7 °C at 760 mmHg) of this compound are fundamental physicochemical constants that are indispensable for its application in scientific research and drug development. Adherence to rigorous, standardized protocols for their determination is essential for ensuring compound purity, validating material identity, and establishing reproducible reaction conditions. This guide provides the necessary data and authoritative methodologies to empower researchers in their synthetic and analytical endeavors.

References

  • Determination of melting and boiling points. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. [Link]

  • Determination of Melting points and Boiling points. (n.d.). Learning Space. [Link]

  • 2'-Hydroxyacetophenone. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Melting point determination. (n.d.). University of Calgary. [Link]

  • Boiling Points - Concept. (2020, March 26). JoVE. [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. [Link]

  • Wang, L., & Jiao, S. (2010). 1-[4-(2-Chloroethoxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2573. [Link]

  • This compound. (n.d.). LookChem. [Link]

  • Showing Compound 4'-Hydroxyacetophenone (FDB010503). (2010, April 8). FooDB. [Link]

  • Wang, L., & Jiao, S. (2010). 1-[4-(4-Chlorobutoxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2572. [Link]

  • 4-hydroxy-2-methyl acetophenone, 875-59-2. (n.d.). The Good Scents Company. [Link]

  • 1-[4-(2-Chloro-Ethoxy)-2-Hydroxy-Phenyl]-Ethanone. (n.d.). MySkinRecipes. [Link]

  • Ethanone, 1-(4-hydroxyphenyl)-2-phenyl-. (n.d.). NIST WebBook. [Link]

  • Chemical Properties of Acetophenone, 4'-hydroxy- (CAS 99-93-4). (n.d.). Cheméo. [Link]

Sources

Spectroscopic Characterization of 4'-Ethoxy-2'-hydroxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The structural framework for our analysis is built upon well-characterized, related molecules, primarily 2'-hydroxyacetophenone and 4'-ethoxyacetophenone. The interplay of the ortho-hydroxyl and para-ethoxy substituents creates a unique electronic environment, which is reflected in the spectral data. This guide will dissect these influences to provide a comprehensive interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Profile:

  • IUPAC Name: 1-(2-hydroxy-4-ethoxyphenyl)ethanone

  • Molecular Formula: C₁₀H₁₂O₃

  • Molecular Weight: 180.20 g/mol

  • Structure:

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For 4'-Ethoxy-2'-hydroxyacetophenone, the key is to understand the influence of the three distinct substituent groups—hydroxyl (-OH), acetyl (-COCH₃), and ethoxy (-OCH₂CH₃)—on the chemical shifts and coupling patterns of the aromatic protons and carbons.

The intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen is a critical feature. This interaction deshields the hydroxyl proton significantly, shifting it far downfield, and influences the chemical shift of the adjacent aromatic proton.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted proton NMR chemical shifts, multiplicities, and assignments for 4'-Ethoxy-2'-hydroxyacetophenone, typically recorded in a solvent like deuterochloroform (CDCl₃).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5Singlet1H-OH (2')Strong deshielding due to intramolecular H-bonding with the carbonyl oxygen.
~7.65Doublet1HH-6'Ortho to the electron-withdrawing carbonyl group, causing a downfield shift.
~6.45Doublet of doublets1HH-5'Ortho to the electron-donating ethoxy group (shielding) and meta to the carbonyl group.
~6.40Doublet1HH-3'Ortho to both electron-donating hydroxyl and ethoxy groups, resulting in significant shielding.
4.08Quartet2H-OCH₂CH₃Methylene protons adjacent to an oxygen atom and coupled to the methyl protons.
2.55Singlet3H-COCH₃Protons of the acetyl methyl group, deshielded by the adjacent carbonyl.
1.42Triplet3H-OCH₂CH₃Methyl protons of the ethoxy group, coupled to the methylene protons.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides insight into the electronic environment of each carbon atom in the molecule.

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~203.0C=OTypical chemical shift for a ketone carbonyl carbon.
~165.5C-4'Aromatic carbon attached to the strongly electron-donating ethoxy group.
~163.0C-2'Aromatic carbon bearing the hydroxyl group, significantly deshielded.
~133.0C-6'Aromatic carbon deshielded by the adjacent carbonyl group.
~114.0C-1'Quaternary carbon ipso to the acetyl group.
~107.5C-5'Aromatic methine carbon shielded by the adjacent ethoxy group.
~101.0C-3'Aromatic methine carbon strongly shielded by two ortho oxygen substituents.
63.8-OCH₂CH₃Methylene carbon of the ethoxy group.
26.5-COCH₃Acetyl methyl carbon.
14.6-OCH₂CH₃Terminal methyl carbon of the ethoxy group.
Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy. This workflow is standard for the analysis of small organic molecules.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 4'-Ethoxy-2'-hydroxyacetophenone.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, referencing the TMS peak.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to determine carbon types (CH, CH₂, CH₃). This typically requires a larger number of scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the CDCl₃ solvent peak (δ ≈ 77.16 ppm)[1].

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

Workflow Diagram: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acq_h1 Acquire ¹H Spectrum lock->acq_h1 acq_c13 Acquire ¹³C Spectrum lock->acq_c13 ft Fourier Transform acq_h1->ft acq_c13->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS / Solvent phase->calibrate integrate Integrate & Analyze calibrate->integrate report Data Interpretation integrate->report Final Spectrum & Peak List

Caption: Workflow for NMR spectroscopic analysis.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data

The key functional groups in 4'-Ethoxy-2'-hydroxyacetophenone—hydroxyl, carbonyl, ether, and the aromatic ring—give rise to characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3200–2800 (Broad)O-H stretchBroad, MediumPhenolic -OH (H-bonded)
3080–3010C-H stretchMediumAromatic C-H
2980–2850C-H stretchMediumAliphatic C-H (ethoxy, methyl)
~1645C=O stretchStrongKetone (conjugated & H-bonded)
1600, 1580, 1480C=C stretchMedium-StrongAromatic ring
~1260C-O stretchStrongAryl-O (ether)
~1120C-O stretchStrongAlkyl-O (ether)
~830C-H bendStrongAromatic (out-of-plane)

Causality Behind Experimental Choices: The position of the carbonyl (C=O) stretch is particularly informative. In a simple aliphatic ketone, this band appears around 1715 cm⁻¹. Conjugation with the aromatic ring typically lowers this frequency. The presence of the intramolecular hydrogen bond in the 2'-hydroxy position further lowers the C=O stretching frequency to a predicted value of ~1645 cm⁻¹, a key diagnostic feature for this structural motif[2].

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Attenuated Total Reflectance (ATR) is a modern, field-proven technique that requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty crystal. This is a critical self-validating step, as the background is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Analysis:

    • Place a small amount of the solid 4'-Ethoxy-2'-hydroxyacetophenone sample directly onto the ATR crystal.

    • Lower the press arm to ensure firm and even contact between the sample and the crystal.

    • Acquire the sample spectrum, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Workflow Diagram: IR Analysis

IR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_proc Data Processing clean Clean ATR Crystal background Record Background Spectrum clean->background apply_sample Apply Solid Sample background->apply_sample apply_pressure Engage Pressure Arm apply_sample->apply_pressure acquire Acquire Spectrum (16 scans) apply_pressure->acquire process Ratio against Background acquire->process label_peaks Peak Picking & Labeling process->label_peaks report Functional Group Analysis label_peaks->report Final IR Spectrum

Caption: Workflow for ATR-IR spectroscopic analysis.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragments.

Predicted Mass Spectrometry Data

The fragmentation pattern is a molecular fingerprint. The highest mass peak (if observed) corresponds to the molecular ion (M⁺•).

m/z (mass/charge)Predicted Relative IntensityIon IdentityFragmentation Pathway
180Medium[M]⁺•Molecular Ion
165High[M - CH₃]⁺Loss of the acetyl methyl group (α-cleavage)
152Medium[M - C₂H₄]⁺•McLafferty-type rearrangement from the ethoxy group
137High[M - COCH₃]⁺Loss of the entire acetyl group
121Medium[M - C₂H₅ - CO]⁺Subsequent loss of CO from a fragment
109Medium[C₆H₅O₂]⁺Fragment containing the aromatic ring and two oxygens

Expertise in Fragmentation: The most favorable cleavage in acetophenones is typically the α-cleavage next to the carbonyl group. Therefore, the loss of the methyl radical (CH₃•, mass 15) to give a stable acylium ion at m/z 165 is expected to be a major fragmentation pathway. The loss of the entire acetyl group (mass 43) to yield a fragment at m/z 137 is also highly probable[3].

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol is standard for a gas chromatography-mass spectrometry (GC-MS) system, which is ideal for analyzing volatile, thermally stable compounds like this one.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup (GC-MS):

    • Set the GC injector temperature (e.g., 250 °C) and a suitable column temperature program to ensure volatilization and separation.

    • The MS ion source is typically maintained at a high temperature (e.g., 230 °C) and under a high vacuum.

    • Set the electron energy to the standard 70 eV. This energy level is chosen because it provides reproducible fragmentation patterns, enabling comparison with library spectra.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • As the compound elutes from the GC column, it enters the MS ion source, where it is ionized and fragmented.

    • The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the ions.

  • Data Analysis:

    • Examine the mass spectrum corresponding to the GC peak of the compound.

    • Identify the molecular ion peak (M⁺•) to confirm the molecular weight.

    • Analyze the major fragment peaks and propose fragmentation pathways consistent with the known structure.

Workflow Diagram: Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_detect Detection & Analysis dissolve Prepare Dilute Solution (~1 mg/mL) inject Inject into GC dissolve->inject separate GC Separation inject->separate ionize EI Ionization (70 eV) separate->ionize fragment Fragmentation ionize->fragment mass_analyze Mass Analysis (Quadrupole) fragment->mass_analyze detect Ion Detection mass_analyze->detect spectrum Generate Mass Spectrum detect->spectrum report Fragmentation Pattern Analysis spectrum->report Final Mass Spectrum

Caption: Workflow for GC-MS analysis.

Section 4: Safety & Handling

As a prudent laboratory practice, 4'-Ethoxy-2'-hydroxyacetophenone should be handled with care, assuming it shares hazards with similar aromatic ketones.

  • Hazard Classifications: Based on analogous compounds, it should be treated as an eye irritant.[4]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.

References

  • PubChem. p-Ethoxyacetophenone Compound Summary. National Center for Biotechnology Information. [Link]

  • PubChem. 2'-Hydroxyacetophenone Compound Summary. National Center for Biotechnology Information. [Link]

  • SpectraBase. 2'-Hydroxy-4'-methoxyacetophenone. [Link]

  • NIST Chemistry WebBook. Acetophenone, 4'-hydroxy-. National Institute of Standards and Technology. [Link]

  • The Royal Society of Chemistry. Supporting Information for Organic & Biomolecular Chemistry. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. 4'-Hydroxyacetophenone Compound Summary. National Center for Biotechnology Information. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 31-36. [Link]

Sources

A Technical Guide to the Solubility of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis.[1] While specific quantitative solubility data in a wide range of solvents is not extensively documented in publicly available literature, this paper deduces its likely solubility profile based on its physicochemical properties and by analogy to structurally similar compounds. Crucially, this guide offers a detailed, field-proven experimental protocol for determining the equilibrium solubility of this compound, empowering researchers to generate precise and reliable data tailored to their specific applications. The methodologies presented herein are grounded in established principles of physical chemistry and are designed to ensure scientific integrity and reproducibility.

Introduction: Understanding the Physicochemical Landscape of this compound

This compound (CAS No: 37470-42-1) is an organic compound with a molecular formula of C10H12O3 and a molecular weight of 180.203 g/mol .[2] Its chemical structure, featuring a phenyl ring substituted with ethoxy, hydroxyl, and acetyl groups, dictates its solubility behavior. The presence of a hydroxyl group suggests the potential for hydrogen bonding, which would typically confer solubility in polar solvents.[3][4] Conversely, the ethoxy group and the overall carbon backbone contribute to its lipophilic character, as indicated by a calculated LogP of approximately 1.99 to 2.3.[2] This dual nature suggests that this compound is likely to exhibit moderate solubility in a range of organic solvents, with limited solubility in highly polar or nonpolar extremes.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC10H12O3[2]
Molecular Weight180.203 g/mol [2]
Melting Point40-45 °C[2]
Boiling Point314.7 °C at 760 mmHg[2]
LogP1.99350[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count3[2]

The determination of a compound's solubility is a critical early step in drug discovery and development, as it influences bioavailability, formulation, and in vitro assay design.[5][6] Low aqueous solubility can be a significant hurdle, leading to poor absorption and unreliable biological data.[5][6] Therefore, a thorough understanding and accurate measurement of the solubility of this compound are paramount for its successful application.

Predicted Solubility Profile

Based on the structural features of this compound and data from analogous compounds such as 1-(4-hydroxyphenyl)ethanone, the following solubility trends can be anticipated:

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): High solubility is expected due to the ability of the hydroxyl group to form hydrogen bonds with the solvent molecules.[3]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): Good solubility is likely due to dipole-dipole interactions and the compound's moderate polarity.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is anticipated as the polar functional groups will have unfavorable interactions with the nonpolar solvent.[3]

  • Aqueous Solvents (e.g., Water, Buffers): Low solubility is expected due to the significant nonpolar surface area of the molecule. The solubility in aqueous buffers will likely be pH-dependent due to the acidic nature of the phenolic hydroxyl group.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic solubility limit.[7][8][9] This section provides a detailed protocol for applying this method to this compound.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until the concentration of the dissolved solute in the solution reaches a constant value, indicating that equilibrium has been achieved.[10] This equilibrium concentration represents the solubility of the compound in that solvent at that temperature.[10]

Materials and Equipment
  • This compound (solid)

  • Selected solvents of high purity (e.g., water, ethanol, acetone, hexane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or wrist-action shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • pH meter (for aqueous solutions)

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination process:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solid Weigh excess solid This compound prep_solvent Add a known volume of the chosen solvent prep_solid->prep_solvent prep_vial Combine in a sealed vial prep_solvent->prep_vial agitate Agitate at a constant temperature (e.g., 25°C or 37°C) prep_vial->agitate time Equilibrate for a sufficient duration (e.g., 24-72 hours) agitate->time settle Allow undissolved solid to settle time->settle filter Withdraw an aliquot and filter through a 0.22 µm syringe filter settle->filter dilute Dilute the filtrate with a suitable solvent if necessary filter->dilute analyze Analyze the concentration by a validated analytical method (e.g., HPLC) dilute->analyze caption Figure 1. Experimental workflow for the shake-flask solubility determination.

Caption: Figure 1. Experimental workflow for the shake-flask solubility determination.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

    • Accurately add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).[10]

    • Agitate the samples for a predetermined period. A typical equilibration time is 24 to 72 hours.[6][7] It is crucial to establish that equilibrium has been reached by taking measurements at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer changes.[7]

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

    • If necessary, accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Concentration Analysis:

    • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method. HPLC with UV detection is a common and reliable technique.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility as the average concentration from replicate experiments.

    • Report the solubility in appropriate units, such as mg/mL or µg/mL, and specify the solvent and temperature.

Considerations for Trustworthy and Self-Validating Protocols

To ensure the integrity of the generated solubility data, the following aspects should be carefully controlled and documented:

  • Purity of the Compound and Solvents: Use highly pure this compound and analytical grade solvents to avoid erroneous results.[11]

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant and accurately recorded temperature throughout the experiment is essential.[12]

  • Confirmation of Equilibrium: As mentioned, it is imperative to demonstrate that the system has reached equilibrium by sampling at multiple time points.[7]

  • Solid State of the Compound: The crystalline form of the compound can influence its solubility. It is good practice to analyze the solid before and after the experiment (e.g., by XRPD) to ensure that no phase transformation has occurred.

  • pH of Aqueous Solutions: For aqueous buffers, the pH should be measured before and after the experiment, as the dissolution of an acidic or basic compound can alter the pH.[8]

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25°C

SolventSolubility CategoryExpected Solubility Range (µg/mL)
Water (pH 7.0)Sparingly Soluble100 - 1000
EthanolFreely Soluble> 100,000
AcetoneFreely Soluble> 100,000
AcetonitrileSoluble10,000 - 100,000
HexanePractically Insoluble< 100
Dimethyl Sulfoxide (DMSO)Very Soluble> 100,000

Note: The values in this table are hypothetical and should be replaced with experimentally determined data.

Conclusion

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • Glomme, A., & P. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Wikipedia. (2023). Solubility equilibrium. Retrieved from [Link]

  • Avdeef, A. (2012). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. Retrieved from [Link]

  • Hate, S. S., Reutzel-Edens, S. M., & Taylor, L. S. (2019). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 20(2), 75. [Link]

  • Alves, M. P., & P. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization. PDA Journal of Pharmaceutical Science and Technology, 69(1), 17-38. Retrieved from [Link]

  • Biorelevant.com. (n.d.). Equilibrium solubility of a drug substance. Retrieved from [Link]

  • ScienceDirect. (n.d.). Equilibrium Solubility. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4'-Hydroxyacetophenone. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-[4-(2-Chloro-Ethoxy)-2-Hydroxy-Phenyl]-Ethanone. Retrieved from [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]

Sources

Crystal structure of 4'-Ethoxy-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 4'-Ethoxy-2'-hydroxyacetophenone

Abstract

4'-Ethoxy-2'-hydroxyacetophenone is an aromatic ketone with significant potential in organic synthesis and as a precursor for various pharmaceutical and specialty chemicals. A thorough understanding of its three-dimensional structure is paramount for predicting its chemical behavior, designing derivatives, and understanding its solid-state properties. This technical guide provides a comprehensive overview of the methodologies required to determine and analyze the crystal structure of 4'-Ethoxy-2'-hydroxyacetophenone. Since a published crystal structure for this specific compound is not currently available, this document serves as a detailed procedural framework, presenting a combination of established protocols and a representative, hypothetical structural analysis. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into synthesis, crystallization, single-crystal X-ray diffraction, structure refinement, Hirshfeld surface analysis, and spectroscopic characterization.

Part 1: Synthesis and Crystallization

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction experiments.

Synthesis of 4'-Ethoxy-2'-hydroxyacetophenone

The synthesis of 4'-Ethoxy-2'-hydroxyacetophenone can be efficiently achieved via a Williamson ether synthesis, starting from the commercially available 2',4'-dihydroxyacetophenone (resacetophenone). This method is preferred for its high yield and selectivity.

Experimental Protocol: Williamson Ether Synthesis

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2',4'-dihydroxyacetophenone in 100 mL of anhydrous acetone.

  • Base Addition: Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃) to the solution. The K₂CO₃ acts as a base to deprotonate the more acidic 4'-hydroxyl group. The 2'-hydroxyl group is less reactive due to its involvement in a strong intramolecular hydrogen bond with the adjacent acetyl group.

  • Alkylation: Add 1.1 equivalents of ethyl iodide (CH₃CH₂I) to the stirring suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter off the potassium carbonate. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient system to afford pure 4'-Ethoxy-2'-hydroxyacetophenone as a solid.

Single Crystal Growth

The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment. The slow evaporation technique is a reliable method for growing high-quality crystals of organic compounds.

Experimental Protocol: Slow Evaporation

  • Solvent Selection: Dissolve the purified 4'-Ethoxy-2'-hydroxyacetophenone in a minimal amount of a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture. The ideal solvent is one in which the compound is moderately soluble.

  • Preparation: Transfer the saturated solution to a clean vial.

  • Evaporation: Cover the vial with a perforated lid (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Over several days to weeks, well-formed, single crystals should appear. Carefully harvest a suitable crystal (typically 0.1-0.3 mm in size) for mounting.

Synthesis_Workflow

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1]

Data Collection

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a MiTeGen MicroMount™ using cryo-oil. The mount is then placed on a goniometer head.[1]

  • Diffractometer Setup: The goniometer head is affixed to a diffractometer (e.g., a Bruker D8 VENTURE) equipped with a photon-counting detector, a multi-layer mirror monochromator, and a microfocus sealed tube X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[2]

  • Data Collection Conditions: The crystal is cooled to a low temperature (typically 100 K or 150 K) using a nitrogen gas stream to minimize thermal vibrations and potential radiation damage.

  • Data Acquisition: A series of diffraction images are collected by rotating the crystal through different angles (omega and phi scans). The exposure time per frame is optimized to achieve good signal-to-noise ratios.

  • Data Processing: The collected raw diffraction images are processed using software such as Bruker's APEX suite. This involves integrating the reflection intensities, correcting for Lorentz and polarization effects, and applying an absorption correction (e.g., multi-scan method using SADABS).

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Protocol using SHELX Software Suite:

  • Space Group Determination: The systematic absences and intensity statistics from the processed data are analyzed to determine the crystal system and space group, often aided by programs like XPREP.

  • Structure Solution: The structure is solved using intrinsic phasing methods (e.g., SHELXT) which provide an initial model of the atomic positions.[3]

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method with software like SHELXL.[4][5] This iterative process involves:

    • Assigning Atoms: Identifying and assigning atomic elements to the electron density peaks.

    • Anisotropic Refinement: Refining the positions and anisotropic displacement parameters (ADPs) for all non-hydrogen atoms.

    • Hydrogen Atom Placement: Locating hydrogen atoms from the difference Fourier map or placing them in geometrically calculated positions and refining them using a riding model.

    • Convergence: The refinement is continued until the residual factors (R1, wR2) and the goodness-of-fit (GooF) converge to stable, low values.

Crystallography_Workflow

Part 3: Results and Discussion

This section presents a hypothetical but plausible set of results for the crystal structure analysis of 4'-Ethoxy-2'-hydroxyacetophenone, based on data from analogous structures.

Hypothetical Crystallographic Data

The following table summarizes the expected crystallographic data and refinement parameters.

Parameter Hypothetical Value
Empirical Formula C₁₀H₁₂O₃
Formula Weight 180.20
Temperature 150(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 6.2 Å, c = 17.1 Å, β = 98.5°
Volume 890 ų
Z (Molecules per unit cell) 4
Calculated Density 1.345 Mg/m³
Absorption Coefficient 0.095 mm⁻¹
F(000) 384
Crystal Size 0.25 x 0.20 x 0.15 mm³
Theta range for data collection 2.5° to 28.0°
Reflections collected / unique 6500 / 2000 [R(int) = 0.035]
Completeness to theta = 25.242° 99.8 %
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 2000 / 0 / 120
Goodness-of-fit on F² 1.05
Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.110
R indices (all data) R1 = 0.060, wR2 = 0.125
Largest diff. peak and hole 0.35 and -0.25 e.Å⁻³
Molecular and Crystal Structure Description

In its crystalline form, the 4'-Ethoxy-2'-hydroxyacetophenone molecule is expected to be nearly planar. A defining feature would be a strong intramolecular hydrogen bond between the 2'-hydroxyl group (as the donor) and the carbonyl oxygen atom (as the acceptor). This interaction forms a stable six-membered ring, a common feature in ortho-hydroxyacetophenones, which significantly influences the molecule's conformation and chemical properties.

The ethoxy group at the 4'-position would likely be oriented to minimize steric hindrance. In the crystal packing, molecules would be linked by weak intermolecular interactions, such as C-H···O hydrogen bonds and potentially π-π stacking interactions between the aromatic rings of adjacent molecules, forming a stable three-dimensional supramolecular architecture.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[6] It is performed using software like CrystalExplorer.[7][8][9][10]

Protocol for Hirshfeld Surface Analysis:

  • Input: A refined crystallographic information file (.cif) is loaded into CrystalExplorer.

  • Surface Generation: A Hirshfeld surface is generated for the molecule of interest. The surface is defined as the region where the contribution of the molecule's electron density to the total crystal electron density is greater than that of all other molecules.[6]

  • Property Mapping: Various properties are mapped onto the surface. A key property is d_norm, which combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by their van der Waals radii. Red spots on the d_norm surface indicate close intermolecular contacts (shorter than the sum of van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions indicate longer contacts.

  • 2D Fingerprint Plots: The analysis is complemented by 2D fingerprint plots, which are histograms of (d_i, d_e) pairs. These plots summarize all intermolecular contacts and can be decomposed to show the relative contributions of different types of interactions (e.g., H···H, O···H, C···H).

For 4'-Ethoxy-2'-hydroxyacetophenone, the d_norm surface would clearly show prominent red spots corresponding to the intermolecular C-H···O hydrogen bonds. The 2D fingerprint plot would likely be dominated by H···H contacts, reflecting the abundance of hydrogen atoms on the molecular surface, followed by significant contributions from O···H/H···O contacts, quantitatively confirming the presence of hydrogen bonding.

Part 4: Spectroscopic Characterization

Spectroscopic techniques provide complementary information to confirm the molecular structure and purity of the synthesized compound.

FT-IR Spectroscopy

Protocol: The FT-IR spectrum is recorded using a spectrometer with the sample prepared as a KBr pellet.

Frequency (cm⁻¹) Vibration Description
~3000-3100Aromatic C-H stretchCharacteristic of the benzene ring.
~2850-2980Aliphatic C-H stretchAsymmetric and symmetric stretching of CH₃ and CH₂ groups in the ethoxy moiety.
~1640C=O stretch (ketone)Lower frequency due to conjugation and strong intramolecular H-bonding.
~1570, 1480C=C stretchAromatic ring vibrations.
~1250Aryl-O stretchStretching of the ether linkage.
Broad, ~2500-3200O-H stretch (phenolic)Very broad and shifted to lower frequency due to strong intramolecular H-bond.
UV-Vis Spectroscopy

Protocol: The UV-Vis spectrum is recorded in a suitable solvent like ethanol. The spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions, characteristic of conjugated aromatic ketones.

NMR Spectroscopy (¹H and ¹³C)

Protocol: NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

¹H NMR Data (Hypothetical):

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~12.5Singlet1H-OH (phenolic, deshielded by H-bonding)
~7.6Doublet1HAr-H (ortho to C=O)
~6.4Doublet of d's1HAr-H (meta to C=O, ortho to -OEt)
~6.3Doublet1HAr-H (ortho to -OH)
~4.1Quartet2H-OCH₂CH₃
~2.6Singlet3H-COCH₃
~1.4Triplet3H-OCH₂CH₃

¹³C NMR Data (Hypothetical):

Chemical Shift (δ) ppm Assignment
~203C=O (ketone)
~165Ar-C (para to C=O, attached to -OEt)
~163Ar-C (ortho to C=O, attached to -OH)
~133Ar-CH (ortho to C=O)
~115Ar-C (ipso, attached to C=O)
~108Ar-CH (meta to C=O)
~101Ar-CH (ortho to -OH)
~64-OCH₂CH₃
~26-COCH₃
~15-OCH₂CH₃

Conclusion

This technical guide has outlined a comprehensive, field-proven framework for the synthesis, crystallization, and detailed structural analysis of 4'-Ethoxy-2'-hydroxyacetophenone. By integrating chemical synthesis with advanced analytical techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and various spectroscopic methods, a complete and validated understanding of the compound's molecular and supramolecular structure can be achieved. The provided protocols and hypothetical data serve as an authoritative reference for researchers, enabling the rigorous characterization of this and similar compounds, which is a critical step in the pipeline of drug discovery and materials science.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

  • Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

  • CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. [Link]

  • Purdue University Department of Chemistry. (n.d.). X-ray Crystallography - Software. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Spackman, M. A., & McKinnon, J. J. (2002). Fingerprinting intermolecular interactions in molecular crystals. CrystEngComm, 4(65), 378-392. [Link]

  • Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2017). CrystalExplorer17. University of Western Australia. [Link]

  • Spackman, M. A. (n.d.). The Hirshfeld Surface. CrystalExplorer. [Link]

  • Pro-Analytica. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]

  • Dhasmana, D., Pant, S., & Singh, P. (2022). Preliminary understanding of experiments on single crystal X-ray crystallography. Accounts of Chemical Education and Research, 1(2), 64-69. [Link]

  • Carleton College, Science Education Resource Center. (2007). Single-crystal X-ray Diffraction. [Link]

Sources

Purity and characterization of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity and Characterization of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive framework for establishing the purity and confirming the chemical identity of this compound (CAS No. 37470-42-1). Intended for researchers, quality control analysts, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind methodological choices. We detail robust protocols for purification via recrystallization and subsequent characterization using a suite of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The integration of these methods provides a self-validating system to ensure the compound meets the high-purity standards required for its application as a key synthetic intermediate in pharmaceutical and fine chemical manufacturing.[1]

Introduction and Significance

This compound is a substituted acetophenone derivative characterized by a core phenyl ring functionalized with hydroxyl, ethoxy, and acetyl groups. Its molecular structure, featuring multiple reactive sites, makes it a valuable building block in organic synthesis.[2] Specifically, the phenolic hydroxyl and ketone functionalities serve as strategic points for elaboration into more complex molecules, including active pharmaceutical ingredients (APIs).[1][2]

Given its role as a precursor, the purity of this compound is of paramount importance. The presence of residual starting materials, side-products, or solvent impurities can have cascading negative effects on the yield, purity, and safety profile of subsequent synthetic steps and the final API. This guide establishes a rigorous, multi-faceted approach to purification and characterization, ensuring the material's quality and consistency.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 37470-42-1
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Melting Point 40-45 °C
Boiling Point 314.7 °C at 760 mmHg

| Appearance | White to off-white solid | |

Synthesis and Purification Strategy

Synthesis Overview

The most common and efficient synthesis of this compound is achieved via the Williamson ether synthesis. This reaction involves the selective O-alkylation of the more acidic 4-hydroxyl group of 2',4'-dihydroxyacetophenone using an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a mild base like potassium carbonate (K₂CO₃).[3] The choice of a non-polar solvent like acetone facilitates the reaction and subsequent workup.[3]

Purification by Recrystallization

Recrystallization is the preferred method for purifying solid organic compounds. Its efficacy relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes out, leaving impurities behind in the solvent.

Causality Behind Protocol Choices:

  • Solvent System: The ideal solvent (or solvent pair) should dissolve the compound well when hot but poorly when cold. For phenolic compounds like this, solvent systems such as ethanol/water or ethyl acetate/hexane are often effective.[4] The polarity of the solvent is tuned to maximize the solubility differential.

  • Activated Carbon: The optional use of activated carbon is a critical step for removing colored impurities that may arise from side reactions.[4][5] Its high surface area allows it to adsorb these high-molecular-weight, often conjugated, byproducts.

  • Cooling Rate: Slow cooling is essential to allow for the formation of a well-ordered crystal lattice, which inherently excludes impurity molecules. Rapid cooling (e.g., in an ice bath) can trap impurities within the crystal structure, reducing the effectiveness of the purification.

cluster_synthesis Synthesis cluster_purification Purification start 2',4'-Dihydroxyacetophenone + Ethyl Iodide + K₂CO₃ reaction Williamson Ether Synthesis (Acetone, 80°C, 6h) start->reaction crude Crude Product Mixture reaction->crude dissolve Dissolve in minimal hot solvent (e.g., Ethanol) crude->dissolve charcoal Add Activated Carbon (Optional, for color removal) dissolve->charcoal filter_hot Hot Filtration charcoal->filter_hot cool Slow Cooling to RT, then 0-5°C filter_hot->cool filter_cold Vacuum Filtration cool->filter_cold wash Wash with cold solvent filter_cold->wash dry Dry under vacuum wash->dry pure Pure Crystalline Product dry->pure

Caption: Workflow for Synthesis and Purification.

Purity and Identity Confirmation: An Orthogonal Approach

No single analytical technique is sufficient to definitively establish both the purity and identity of a compound. A robust characterization package relies on an orthogonal approach, where each technique provides complementary information based on different physicochemical principles.

cluster_Purity Purity Assessment (Quantitative) cluster_Identity Identity Confirmation (Qualitative) HPLC HPLC-UV (Area % at λmax) MeltingPoint Melting Point (Sharpness of range) Conclusion Purity >99% Identity Confirmed NMR ¹H and ¹³C NMR (Chemical Environment) MS Mass Spectrometry (Molecular Weight) FTIR FTIR Spectroscopy (Functional Groups) PureCompound Purified This compound PureCompound->HPLC PureCompound->MeltingPoint PureCompound->NMR PureCompound->MS PureCompound->FTIR

Caption: Orthogonal Analytical Workflow.

Chromatographic Analysis for Purity

High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is ideal for this molecule.

  • Principle of Separation: The compound is separated from impurities based on its differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water).[6][7] The ethoxy group and phenyl ring provide hydrophobicity, allowing for good retention and separation from more polar (e.g., unreacted 2',4'-dihydroxyacetophenone) or less polar impurities.

  • Detection: A UV detector is used, set to a wavelength where the aromatic ring exhibits strong absorbance (typically around 254 nm or the specific λmax of the compound). Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Spectroscopic Characterization for Identity

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for providing detailed structural information. The spectra are a fingerprint of the molecule's carbon-hydrogen framework.

  • ¹H NMR: Confirms the presence and connectivity of all protons. The expected spectrum would show signals for the ethoxy group (a triplet and a quartet), the acetyl methyl group (a singlet), and the aromatic protons (distinct doublets and doublet of doublets due to their unique electronic environments), as well as a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Confirms the carbon skeleton. The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (including those bonded to oxygen), the ethoxy carbons, and the acetyl methyl carbon.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, serving as a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the elemental composition.[8]

  • Expected Result: The compound will show a molecular ion peak [M+H]⁺ at m/z 181.0865 in positive ion mode, corresponding to the formula C₁₀H₁₃O₃⁺. The exact mass of the neutral molecule is 180.0786.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the molecule.[9]

  • Key Vibrational Bands:

    • O-H Stretch: A broad band around 3200-3500 cm⁻¹ indicates the hydroxyl group.

    • C-H Stretch (sp³): Bands just below 3000 cm⁻¹ for the ethoxy and methyl groups.

    • C=O Stretch: A strong, sharp band around 1640-1660 cm⁻¹ for the conjugated ketone.

    • C=C Stretch: Aromatic ring vibrations around 1500-1600 cm⁻¹.

    • C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region for the ether and phenol C-O bonds.

Physical Property Verification

Melting Point: A sharp melting point range that is consistent with the literature value (40-45 °C[3]) is a strong indicator of high purity. Impurities typically depress and broaden the melting range.

Standard Operating Protocols

Protocol: Purification by Recrystallization
  • Dissolution: Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (approx. 80-100 mL) while heating on a hot plate until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (0.5 g) of activated carbon. Reheat the mixture to boiling for 5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove the activated carbon or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 30 °C) until a constant weight is achieved.

Protocol: Purity Determination by HPLC-UV

Table 2: HPLC-UV Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 95% B over 15 min, hold for 3 min, return to 30% B over 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm

| Sample Prep | 1 mg/mL in Acetonitrile/Water (50:50) |

Procedure:

  • Prepare the mobile phases and sample as described above.

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no system peaks are present.

  • Inject the sample solution and acquire the chromatogram for 20 minutes.

  • Integrate all peaks and calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Interpretation Summary

Table 3: Summary of Expected Characterization Data

Technique Parameter Expected Result Confirmation
¹H NMR Chemical Shift (δ) ~1.4 (t, 3H), ~2.5 (s, 3H), ~4.1 (q, 2H), ~6.4-7.6 (m, 3H), ~12.0 (s, 1H, OH) Correct proton count and connectivity
¹³C NMR Chemical Shift (δ) ~15, ~26, ~64, ~102, ~108, ~114, ~132, ~163, ~165, ~202 Correct carbon count and types
HRMS (ESI+) m/z [M+H]⁺ = 181.0865 Confirms elemental formula C₁₀H₁₂O₃
FTIR Wavenumber (cm⁻¹) ~3300 (broad, O-H), ~2980 (C-H), ~1650 (strong, C=O), ~1600 (C=C), ~1250 (C-O) Presence of all key functional groups
Melting Point Range Sharp range within 40-45 °C High purity

| HPLC | Retention Time | Single major peak with purity > 99.0% | Quantitative purity assessment |

Conclusion

The quality of this compound as a critical synthetic intermediate is assured not by a single measurement, but by a holistic analytical strategy. This guide outlines a robust workflow that begins with efficient purification via recrystallization and culminates in a comprehensive characterization package. The orthogonal application of chromatographic (HPLC), spectroscopic (NMR, MS, FTIR), and physical (melting point) methods provides a self-validating system that confirms both the high purity and the unambiguous chemical identity of the compound. Adherence to these principles and protocols enables researchers and manufacturers to proceed with confidence in the quality of their starting material, ensuring the integrity of their synthetic outcomes.

References

  • The Royal Society of Chemistry. (2013).
  • Wang, L., & Jiao, S. (2011). 1-[4-(2-Chloroethoxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o461. [Link]

  • NIST. Ethanone, 1-(4-hydroxyphenyl)-2-phenyl-. NIST Chemistry WebBook. [Link]

  • LookChem. This compound. [Link]

  • Popik, V. V., et al. (2013). 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. Molecules, 18(9), 10739–10762. [Link]

  • MySkinRecipes. 1-[4-(2-Chloro-Ethoxy)-2-Hydroxy-Phenyl]-Ethanone. [Link]

  • Wang, L., & Jiao, S. (2010). 1-[4-(4-Chlorobutoxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3221. [Link]

  • SIELC Technologies. (2018). Ethanone, 1-(2,4-dihydroxyphenyl)-. [Link]

  • SIELC Technologies. (2018). Ethanone, 1-(2,3,4-trihydroxyphenyl)-. [Link]

  • NIST. Ethanone, 1-(4-ethoxyphenyl)-. NIST Chemistry WebBook. [Link]

  • NIST. Ethanone, 1-(4-ethoxyphenyl)- IR Spectrum. NIST Chemistry WebBook. [Link]

  • NIST. Ethanone, 1-(4-ethoxyphenyl)- Mass Spectrum. NIST Chemistry WebBook. [Link]

  • Google Patents.
  • Latif, A., & Hidayah, N. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • European Patent Office. EP 3526188 B1 - METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. [Link]

  • NIST. Ethanone, 1-(2-hydroxyphenyl)-. NIST Chemistry WebBook. [Link]

Sources

A Comprehensive Technical Guide to 1-(4-Ethoxy-2-hydroxyphenyl)ethanone and its Chemical Identity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the chemical compound 1-(4-Ethoxy-2-hydroxyphenyl)ethanone, offering a comprehensive overview of its nomenclature, synthesis, and potential applications in the fields of pharmaceutical development and scientific research. By synthesizing technical data with practical insights, this document serves as a valuable resource for professionals engaged in chemical synthesis, drug discovery, and analytical chemistry.

Decoding the Nomenclature: Synonyms and Identifiers

The compound with the systematic IUPAC name this compound is known in the scientific and commercial literature by several synonyms. Understanding these alternative names is crucial for conducting thorough literature searches and for unambiguous identification in a laboratory setting. The most prevalent synonyms are 4'-Ethoxy-2'-hydroxyacetophenone and 2-Hydroxy-4-ethoxyacetophenone .[1][2]

Accurate identification of a chemical substance relies on standardized identifiers. The Chemical Abstracts Service (CAS) has assigned the number 37470-42-1 to this compound, which serves as a unique and universally recognized identifier.[1][2][3]

IdentifierValueSource
IUPAC Name This compound[2]
Common Synonyms 4'-Ethoxy-2'-hydroxyacetophenone, 2-Hydroxy-4-ethoxyacetophenone[1][2]
CAS Number 37470-42-1[1][2][3]
Molecular Formula C10H12O3[2][3]
Molecular Weight 180.20 g/mol [2][3]
InChI Key VBLALYJSGGGWHU-UHFFFAOYSA-N[1][2]

These identifiers are critical for database searches, procurement, and regulatory compliance. The structural representation of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis. This well-established and reliable method involves the reaction of a phenoxide with an alkyl halide. In this specific case, 2,4-dihydroxyacetophenone serves as the phenolic precursor.

The Williamson Ether Synthesis: A Step-by-Step Protocol

The underlying principle of this synthesis is the deprotonation of the more acidic phenolic hydroxyl group of 2,4-dihydroxyacetophenone by a weak base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks an ethylating agent, typically ethyl iodide or ethyl bromide, in an SN2 reaction to yield the desired ethoxy ether.

Williamson_Ether_Synthesis cluster_reactants Reactants & Reagents Reactant1 2,4-Dihydroxyacetophenone Intermediate Phenoxide Intermediate Reactant1->Intermediate Deprotonation Reactant2 Ethyl Iodide Product This compound Reactant2->Product Base K2CO3 (Base) Base->Intermediate Solvent Acetone (Solvent) Solvent->Intermediate Solvent->Product Intermediate->Product SN2 Attack Byproduct KI + KHCO3 Product->Byproduct

Caption: Workflow for the Williamson ether synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxyacetophenone (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to a suitable solvent such as acetone.

  • Addition of Ethylating Agent: While stirring, add ethyl iodide (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR will confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons, the acetyl group (a singlet), and the hydroxyl proton.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group of the ketone (C=O stretch), and the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural similarity to other well-studied acetophenones provides a strong basis for predicting its potential applications.

As a Versatile Chemical Intermediate

The primary and most immediate application of this compound is as a chemical intermediate in organic synthesis. The presence of three functional groups—a ketone, a hydroxyl group, and an ether—provides multiple reactive sites for further chemical modifications. This makes it a valuable building block for the synthesis of more complex molecules, including pharmaceutical lead compounds and other biologically active entities.

For instance, the ketone functionality can be reduced to an alcohol or converted to an oxime, while the hydroxyl group can be further derivatized. This versatility is highly prized in medicinal chemistry for the generation of compound libraries for high-throughput screening.

Potential Biological Activities (Inferred from Analogs)

The biological activities of structurally related acetophenones suggest potential avenues of research for this compound:

  • Antioxidant Properties: Many phenolic compounds, including various hydroxyacetophenones, exhibit antioxidant activity due to their ability to scavenge free radicals. The presence of the hydroxyl group on the aromatic ring is a key structural feature for this activity.

  • Anti-inflammatory Effects: Some acetophenone derivatives have demonstrated anti-inflammatory properties.

  • Antimicrobial and Antifungal Activity: The acetophenone scaffold is found in a number of compounds with antimicrobial and antifungal properties.

  • Precursor for Chalcone Synthesis: Hydroxyacetophenones are common starting materials for the Claisen-Schmidt condensation reaction to produce chalcones. Chalcones are a class of compounds with a wide range of biological activities, including anticancer and anti-inflammatory effects.

Potential_Applications Core This compound App1 Chemical Intermediate Core->App1 App2 Potential Antioxidant Core->App2 App3 Potential Anti-inflammatory Agent Core->App3 App4 Precursor for Chalcones Core->App4 SubApp1a Pharmaceutical Synthesis App1->SubApp1a SubApp1b Fine Chemical Synthesis App1->SubApp1b

Sources

Methodological & Application

Application Notes and Protocols for the Biological Evaluation of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Acetophenone Derivative

1-(4-Ethoxy-2-hydroxyphenyl)ethanone is a member of the acetophenone family, a class of organic compounds recognized for a wide array of pharmacological activities. The structural characteristics of this molecule, specifically the presence of a phenolic hydroxyl group and an ethoxy substitution, suggest a potential for significant biological activity. Phenolic compounds are well-established as potent antioxidants and free-radical scavengers, while the overall acetophenone scaffold is found in various antimicrobial and anti-inflammatory agents.

While this compound is known as a synthetic intermediate, its specific biological activities have not been extensively documented in publicly available literature.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial, antioxidant, and anti-inflammatory properties of this promising compound. The protocols provided herein are established, validated methods that will enable the elucidation of its therapeutic potential.

Physicochemical Properties of this compound

A foundational understanding of the compound's physical and chemical properties is crucial for designing and interpreting biological assays.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[2]
Molecular Weight 180.20 g/mol [2]
Melting Point 40-45 °C[2]
Boiling Point 314.7 °C at 760 mmHg[2]
Density 1.127 g/cm³[2]
LogP 1.99350[2]

Part 1: Antimicrobial Activity Assessment

The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Substituted acetophenones have shown promise in this area. The following protocols are designed to determine the spectrum and potency of this compound against a panel of clinically relevant microorganisms.

Rationale for Antimicrobial Screening

The initial screening of this compound's antimicrobial potential will be conducted using the agar well diffusion method. This technique provides a qualitative assessment of the compound's ability to inhibit microbial growth and helps to identify the types of microorganisms against which it may be effective. Subsequently, a more quantitative broth microdilution assay will be employed to determine the Minimum Inhibitory Concentration (MIC), a key parameter for evaluating antimicrobial potency.

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for DPPH antioxidant assay.

Protocol: DPPH Radical Scavenging Assay

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Sample Preparation: Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL) and create a series of dilutions. Prepare similar dilutions of the positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the various dilutions of the test compound or positive control to the respective wells.

    • For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. [3]5. Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. [4]6. Calculation of Scavenging Activity: Calculate the percentage of radical scavenging activity using the following formula: [4] * % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is a key factor in many diseases. The structural motifs of this compound suggest it may modulate inflammatory pathways. A common in vitro method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Rationale for Nitric Oxide Inhibition Assay

In response to pro-inflammatory stimuli like LPS, macrophages (such as the RAW 264.7 cell line) upregulate the expression of inducible nitric oxide synthase (iNOS), leading to the production of large amounts of nitric oxide (NO). Overproduction of NO is a hallmark of inflammation. Therefore, the ability of a compound to inhibit NO production in this model is a strong indicator of its potential anti-inflammatory activity.

Signaling Pathway for LPS-Induced NO Production

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to NFkB NF-κB Activation TLR4->NFkB Activates iNOS iNOS Gene Expression NFkB->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO Catalyzes Test_Compound This compound Test_Compound->NFkB Potential Inhibition Point

Sources

The Strategic Utility of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone in the Synthesis of Bioactive Chalcones and Flavones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of a Versatile Precursor

In the landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision that dictates reaction pathways, influences yield, and ultimately defines the novelty and efficacy of the final active pharmaceutical ingredient (API). 1-(4-Ethoxy-2-hydroxyphenyl)ethanone (CAS No. 37470-42-1), also known as 2-hydroxy-4-ethoxyacetophenone, has emerged as a strategically important building block, particularly for the construction of chalcones and flavonoids. Its intrinsic chemical architecture—a nucleophilic ketone, a reactive phenolic hydroxyl group, and a lipophilic ethoxy moiety—provides a versatile platform for generating molecular diversity with significant pharmacological potential. This guide provides an in-depth exploration of its application, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.

The core value of this precursor lies in the interplay of its functional groups. The ortho-hydroxy acetophenone skeleton is the foundational element for building the chromone ring system characteristic of flavonoids, while the ketone's α-protons are readily activated for condensation reactions. The 4-ethoxy group, in contrast to a more common methoxy or hydroxy group, can subtly modulate the pharmacokinetic profile (ADME) of the final compound by enhancing lipophilicity, which may improve membrane permeability and metabolic stability.

Physicochemical and Safety Profile

A thorough understanding of the starting material is paramount for safe and effective synthesis.

PropertyValueReference
CAS Number 37470-42-1[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Appearance Off-white to light yellow solid[2]
Melting Point 40-45 °C[2]
Hazard Statements H319 (Causes serious eye irritation)[2]
Precautionary Codes P264, P280, P305+P351+P338[2]

Handling and Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Standard personal protective equipment (PPE), including safety glasses and gloves, should be worn during handling.

Core Synthetic Pathways and Mechanistic Rationale

Two primary, high-yield synthetic routes leverage the unique reactivity of this compound: the Claisen-Schmidt condensation for chalcone synthesis and the Baker-Venkataraman rearrangement for the synthesis of flavones.

Synthesis of 4'-Ethoxy-2'-hydroxychalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust base-catalyzed reaction that forms a C-C bond between a ketone with an α-hydrogen and an aromatic aldehyde lacking an α-hydrogen.[3] This reaction is a cornerstone for synthesizing chalcones, which are precursors to flavonoids and exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[4][5]

Mechanism: The reaction is initiated by the abstraction of an α-proton from the acetophenone by a strong base (e.g., NaOH or KOH), forming a resonance-stabilized enolate. This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes base-catalyzed dehydration to yield the highly conjugated and thermodynamically stable α,β-unsaturated ketone, the chalcone.[6]

Claisen_Schmidt cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration Start This compound Enolate Resonance-Stabilized Enolate Start->Enolate Base (OH⁻) Aldol_Intermediate Aldol Addition Intermediate Enolate->Aldol_Intermediate Attack on Carbonyl Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Aldol_Intermediate Chalcone 4'-Ethoxy-2'-hydroxychalcone Aldol_Intermediate->Chalcone - H₂O

Caption: Mechanism of the Claisen-Schmidt Condensation.

Application Example: Synthesis of Antiproliferative Chalcones Chalcones derived from 2'-hydroxy-4'-alkoxy acetophenones have demonstrated significant cytotoxic activity against various human tumor cell lines.[4] The presence of the 2'-hydroxyl group is often crucial for activity, and the 4'-alkoxy chain length influences potency and selectivity.

Experimental Protocol 1: Synthesis of (E)-1-(4-Ethoxy-2-hydroxyphenyl)-3-phenylprop-2-en-1-one

This protocol describes a standard base-catalyzed Claisen-Schmidt condensation.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (dilute)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • In an Erlenmeyer flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

  • While stirring, slowly add an aqueous solution of NaOH (e.g., 40% w/v) dropwise to the mixture at room temperature. A change in color and the formation of a precipitate should be observed.[7]

  • Continue to stir the reaction vigorously at room temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Once complete, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture by the slow addition of dilute HCl until it reaches a neutral pH (~7). This protonates the phenoxide and precipitates the product.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone as a crystalline solid.

Self-Validation:

  • TLC Analysis: Compare the reaction mixture spot(s) to the starting material spots to confirm consumption. The product should have a different Rf value.

  • Melting Point: A sharp, defined melting point range of the recrystallized product indicates high purity.

  • Spectroscopic Confirmation: The structure should be confirmed using ¹H NMR, ¹³C NMR, and FT-IR. Key FT-IR signals include the α,β-unsaturated ketone stretch (~1650 cm⁻¹). ¹H NMR will show characteristic doublets for the vinylic protons with a coupling constant (J) of ~15-16 Hz, confirming the E-isomer.

Synthesis of 7-Ethoxyflavones via Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a classic and powerful method for synthesizing flavones and chromones.[8] The process involves three key stages: O-acylation of the starting phenol, base-catalyzed rearrangement to a 1,3-diketone, and acid-catalyzed cyclization.

Mechanism:

  • O-Acylation: The phenolic hydroxyl group of this compound is first acylated, typically with a benzoyl chloride in the presence of a base like pyridine, to form a 2-benzoyloxyacetophenone ester.

  • Rearrangement: A strong base (e.g., KOH, NaH) abstracts a proton from the α-carbon of the ketone, forming an enolate. This enolate then performs an intramolecular nucleophilic attack on the adjacent ester carbonyl. The resulting cyclic intermediate collapses, transferring the acyl group from the phenolic oxygen to the α-carbon, yielding a 1,3-diketone after workup.[9][10]

  • Cyclization: In the presence of a strong acid (e.g., H₂SO₄) and heat, the 1,3-diketone undergoes an intramolecular condensation (cyclodehydration) to form the stable, aromatic pyrone ring of the flavone scaffold.[8]

Baker_Venkataraman cluster_1 Step 1: O-Acylation cluster_2 Step 2: Rearrangement cluster_3 Step 3: Cyclization Start 1-(4-Ethoxy-2- hydroxyphenyl)ethanone Ester 2-Benzoyloxy- 4-ethoxyacetophenone Start->Ester Benzoyl Chloride, Pyridine Diketone 1,3-Diketone Intermediate Ester->Diketone Base (e.g., KOH) Flavone 7-Ethoxyflavone Diketone->Flavone Acid (H₂SO₄), Heat

Sources

The Pivotal Role of 4'-Ethoxy-2'-hydroxyacetophenone in Scaffolding Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Versatile Intermediate

In the landscape of modern drug discovery, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel bioactive compounds. 4'-Ethoxy-2'-hydroxyacetophenone emerges as a key player in this arena, offering a strategic entry point to a diverse array of pharmacologically significant scaffolds. Its unique structural features—a reactive acetyl group, a nucleophilic hydroxyl group, and a lipophilic ethoxy moiety—make it an ideal precursor for the synthesis of chalcones, flavones, and other heterocyclic systems that are at the forefront of therapeutic research. This guide provides an in-depth exploration of the applications of 4'-Ethoxy-2'-hydroxyacetophenone as a pivotal intermediate, complete with detailed protocols and scientific rationale for its use in the synthesis of potential drug candidates.

Core Synthetic Pathways: From Intermediate to Bioactive Scaffold

The primary utility of 4'-Ethoxy-2'-hydroxyacetophenone in drug discovery lies in its facile conversion to chalcones and flavones. These two classes of compounds are renowned for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2] The synthetic transformations leveraging this intermediate are robust and well-established, allowing for the systematic generation of compound libraries for biological screening.

Diagram of Synthetic Workflow

G cluster_0 Synthesis of Bioactive Scaffolds Start 4'-Ethoxy-2'-hydroxyacetophenone Chalcone 4'-Ethoxy-2'-hydroxychalcone Derivative Start->Chalcone Claisen-Schmidt Condensation Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Flavone Substituted Flavone Chalcone->Flavone Oxidative Cyclization Bioactive Diverse Bioactive Heterocycles Chalcone->Bioactive Further Derivatization Flavone->Bioactive

Caption: Synthetic pathways from 4'-Ethoxy-2'-hydroxyacetophenone.

Protocol 1: Synthesis of a 4'-Ethoxy-2'-hydroxychalcone Derivative

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are readily synthesized from 4'-Ethoxy-2'-hydroxyacetophenone via the Claisen-Schmidt condensation.[3] This reaction involves the base-catalyzed condensation with an appropriate aromatic aldehyde.

Experimental Protocol: Claisen-Schmidt Condensation
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 4'-Ethoxy-2'-hydroxyacetophenone and 10 mmol of a selected aromatic aldehyde (e.g., benzaldehyde) in 30 mL of ethanol with magnetic stirring.

  • Base Addition: While stirring at room temperature, slowly add 10 mL of a 40% aqueous sodium hydroxide solution dropwise to the reaction mixture.

  • Reaction Monitoring: Continue stirring the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into 100 mL of ice-cold water and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the crude product. The chalcone can be further purified by recrystallization from ethanol to yield the pure product.

Rationale Behind Experimental Choices:
  • Base Catalyst (NaOH): The hydroxide ion deprotonates the α-carbon of the acetophenone, forming a reactive enolate ion which then acts as a nucleophile.[4]

  • Ethanol as Solvent: Ethanol is an excellent solvent for both the reactants and the base, facilitating a homogeneous reaction mixture.

  • Acidification: This step neutralizes the excess base and protonates the phenoxide to precipitate the chalcone product.

Expected Data and Characterization:
ParameterExpected Result
Yield 70-90%
Appearance Yellow to orange crystalline solid
Melting Point Dependent on the aldehyde used
¹H NMR Characteristic signals for the α,β-unsaturated protons (doublets, J ≈ 15 Hz) and aromatic protons.
IR Spectroscopy Strong absorption band for the carbonyl group (C=O) around 1650 cm⁻¹ and C=C stretching.

Protocol 2: Synthesis of a Substituted Flavone

Flavones, a class of flavonoids built on a 2-phenyl-4H-chromen-4-one backbone, can be synthesized from the corresponding 2'-hydroxychalcones through oxidative cyclization. This transformation is a key step in accessing a wide range of biologically active flavone derivatives.

Experimental Protocol: Oxidative Cyclization of a Chalcone
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 5 mmol of the 4'-Ethoxy-2'-hydroxychalcone derivative (from Protocol 1) in 25 mL of dimethyl sulfoxide (DMSO).

  • Oxidizing Agent: Add a catalytic amount of iodine (approximately 10 mol%) to the solution.

  • Reaction Conditions: Heat the reaction mixture at 100-120 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water. A solid precipitate of the flavone will form.

  • Purification: Collect the solid by vacuum filtration, wash with a dilute sodium thiosulfate solution to remove any residual iodine, followed by washing with water. The crude flavone can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Causality in the Experimental Design:
  • DMSO as Solvent and Oxidant: DMSO serves as both a high-boiling point solvent and, in the presence of a catalyst like iodine, as an oxidizing agent to facilitate the cyclization and subsequent dehydrogenation to form the stable flavone ring.

  • Iodine Catalyst: Iodine acts as a catalyst to promote the oxidative cyclization of the chalcone.

  • Sodium Thiosulfate Wash: This is a crucial step to quench and remove any unreacted iodine from the product.

Biological Significance and Drug Discovery Applications

Derivatives synthesized from 4'-Ethoxy-2'-hydroxyacetophenone have shown promise in a multitude of therapeutic areas, underscoring the importance of this intermediate in medicinal chemistry.

Antimicrobial Activity

Chalcones and flavones are well-documented for their antibacterial and antifungal properties. The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore that can act as a Michael acceptor, interacting with biological nucleophiles in microbial enzymes and proteins, thereby inhibiting their function.[5] Flavones derived from this intermediate can be screened against a panel of pathogenic bacteria and fungi to identify novel antimicrobial leads.

Anti-inflammatory Potential

Many flavone derivatives exhibit potent anti-inflammatory effects.[1][2] They can modulate various inflammatory pathways, including the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the suppression of pro-inflammatory cytokine production.[1] The ethoxy group on the A-ring of the flavone scaffold, originating from the starting intermediate, can enhance lipophilicity, potentially improving cell membrane permeability and oral bioavailability of the resulting drug candidates.

Antioxidant Properties

The phenolic hydroxyl group, preserved in many derivatives, contributes to their antioxidant activity. These compounds can act as radical scavengers, protecting cells from oxidative damage implicated in numerous chronic diseases.

Conclusion: A Building Block for Future Medicines

4'-Ethoxy-2'-hydroxyacetophenone stands as a testament to the power of strategic intermediate design in drug discovery. Its accessibility and versatile reactivity provide a reliable and efficient route to synthesize libraries of chalcones, flavones, and other heterocyclic compounds with significant therapeutic potential. The protocols and insights provided herein are intended to empower researchers and drug development professionals to harness the full potential of this valuable building block in the quest for novel and effective medicines. The continued exploration of derivatives from this intermediate is a promising avenue for addressing unmet medical needs.

References

  • Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. (2022). MDPI. [Link]

  • Claisen-Schmidt Condensation. University of Colorado Boulder. [Link]

  • Synthesis and Antimicrobial Activity of Some Substituted Chalcones. (2016). Journal of Chemical and Pharmaceutical Research. [Link]

  • Design and Synthesis of Flavonoid Derivatives as Anti-inflammatory Drug. Medicinal Chemistry Research. [Link]

  • Synthesis, Characterization, Antioxidant Activity and Conformational Study of 4-Hydroxychalcone. (2021). ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. (2016). PubMed. [Link]

  • Synthesis of 4'-Methoxy Flavone. (2000). Chinese Chemical Letters. [Link]

  • Synthesis and Anti-inflammatory Activity of 7-Non-steroidal Anti-inflammatory Drugs Substituted Flavone. Semantic Scholar. [Link]

  • Anti-Inflammation Activity of Flavones and Their Structure–Activity Relationship. (2023). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Chalcone-Derived 1,4-Dihydropyridine Derivatives Using Magnetic Fe2O3@SiO2 as Highly Efficient Nanocatalyst. (2023). MDPI. [Link]

  • Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. (2022). GSC Biological and Pharmaceutical Sciences. [Link]

  • Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Synthesis, antibacterial, antibiofilm, and docking studies of chalcones against multidrug resistance pathogens. (2023). PMC. [Link]

  • Claisen-Schmidt Condensation of Aldehydes and Ketones in NaOH. nevoLAB. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Claisen–Schmidt condensation. Wikipedia. [Link]

  • flavone. Organic Syntheses. [Link]

  • Synthesis, Characterization, Antioxidant Activity and Conformational Study of 4-Hydroxychalcone. (2021). Orbital: The Electronic Journal of Chemistry. [Link]

  • Crystal Structure Studies and Thermal Characterization of Novel 4-Hydroxychalcone Derivative. (2018). ResearchGate. [Link]

  • Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. [Link]

  • Claisen-Schmidt Reaction: Preparation of Benzalacetophenone. (2021). Desklib. [Link]

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Royal Society of Chemistry. [Link]

Sources

Application Notes & Protocols: Evaluating the Antioxidant Activity of 4'-Ethoxy-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction and Scientific Rationale

4'-Ethoxy-2'-hydroxyacetophenone is a phenolic compound belonging to the acetophenone class of molecules. Its structure, characterized by a hydroxyl group at the 2' position and an electron-donating ethoxy group at the 4' position, suggests significant potential as an antioxidant agent. Phenolic compounds are of paramount interest in pharmacology and drug development due to their ability to neutralize harmful reactive oxygen species (ROS), which are implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2]

The primary antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction.[3] The efficacy of this process is governed by the stability of the resulting phenoxyl radical. In 4'-Ethoxy-2'-hydroxyacetophenone, the ethoxy group at the para-position is expected to enhance this stability through resonance delocalization of the unpaired electron. However, the acetyl group at the ortho-position introduces a unique structural feature: the potential for a strong intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen.[3] This bond could increase the bond dissociation enthalpy, potentially tempering its hydrogen-donating ability compared to its para-isomer, 4'-hydroxyacetophenone.[3]

This document provides a comprehensive guide with detailed protocols for the systematic evaluation of the antioxidant activity of 4'-Ethoxy-2'-hydroxyacetophenone. It moves from fundamental chemical assays that measure radical scavenging and reducing power to a more biologically relevant cell-based model. The causality behind each experimental choice is explained to ensure a thorough and scientifically rigorous assessment.

Antioxidant Mechanism of Action

The antioxidant activity of a phenolic compound like 4'-Ethoxy-2'-hydroxyacetophenone can proceed via two primary pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen to a free radical (R•), effectively neutralizing it.

    • ArOH + R• → ArO• + RH

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation. This is often followed by proton transfer.

    • ArOH + R• → ArOH•+ + R:-

Many assays, including the widely used DPPH and ABTS methods, can proceed via a combination of these mechanisms.[4]

cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) ArOH_HAT 4'-Ethoxy-2'-hydroxyacetophenone (ArOH) ArO_HAT Phenoxyl Radical (ArO•) (Stabilized) ArOH_HAT->ArO_HAT H• donation R_HAT Free Radical (R•) RH_HAT Neutralized Molecule (RH) R_HAT->RH_HAT H• acceptance ArOH_SET 4'-Ethoxy-2'-hydroxyacetophenone (ArOH) ArOH_plus Radical Cation (ArOH•+) ArOH_SET->ArOH_plus e- donation R_SET Free Radical (R•) R_minus Anion (R:-) R_SET->R_minus e- acceptance

Caption: Primary mechanisms of phenolic antioxidants.

II. In Vitro Chemical Assays: Foundational Screening

These assays provide a rapid and cost-effective method to screen for fundamental antioxidant properties like radical scavenging and reducing power. They are performed in a controlled, non-biological environment.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical, which is a deep violet-colored molecule, to the pale yellow, non-radical form, DPPH-H, in the presence of a hydrogen-donating antioxidant.[3] The decrease in absorbance at ~517 nm is proportional to the concentration and potency of the antioxidant.[5]

Causality & Experimental Choice: The DPPH assay is a widely accepted and straightforward method for evaluating free radical scavenging ability. Its stability and the simplicity of the measurement make it an excellent primary screening tool. Methanol or ethanol is used as the solvent because DPPH is readily soluble in it. The reaction is performed in the dark as DPPH is light-sensitive and can degrade, leading to inaccurate readings.[3]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and stored in an amber bottle to protect it from light.[3]

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of 4'-Ethoxy-2'-hydroxyacetophenone in methanol.

    • Standard Solution (Trolox): Prepare a 1 mg/mL stock solution of Trolox (a water-soluble vitamin E analog) in methanol.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and Trolox standard in methanol (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

    • To each well of a 96-well plate, add 100 µL of the DPPH solution.

    • Add 100 µL of the sample dilutions, standard dilutions, or methanol (for the control) to the respective wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[3]

    • Measure the absorbance at 517 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound or standard.[6]

    • Plot the % Inhibition against the concentration of the test compound and standard.

    • Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) from the graph. A lower IC50 value indicates greater antioxidant activity.[3]

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH Solution to Wells prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of Test Compound & Trolox add_sample Add 100 µL Sample, Standard, or Blank prep_sample->add_sample add_dpph->add_sample incubate Incubate 30 min in Dark add_sample->incubate read Read Absorbance at 517 nm incubate->read calc_inhibit Calculate % Inhibition read->calc_inhibit plot Plot % Inhibition vs. Concentration calc_inhibit->plot calc_ic50 Determine IC50 Value plot->calc_ic50

Caption: Workflow of the DPPH Radical Scavenging Assay.

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with a strong oxidizing agent like potassium persulfate.[6][7] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reaction is monitored by measuring the decrease in absorbance at ~734 nm.[6]

Causality & Experimental Choice: The ABTS assay is versatile as it can be used for both hydrophilic and lipophilic compounds and is less affected by pH than the DPPH assay. The pre-generation of the radical cation for 12-16 hours ensures the reaction is complete and stable before the antioxidant is added.[6][7] Diluting the ABTS•+ solution to a specific absorbance (0.70 ± 0.02) standardizes the initial radical concentration across experiments, ensuring reproducibility.[6][7]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours.[6][7] Before use, dilute this solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

    • Test Compound and Standard Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.[6]

    • Add 10 µL of the various dilutions of the test compound or Trolox standard.[6]

    • Incubate at room temperature for 6-10 minutes.[6]

    • Measure the absorbance at 734 nm.[8]

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the % inhibition of different Trolox concentrations. The TEAC value of the test compound is then determined by comparing its scavenging activity to that of Trolox.

C. FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the ability of an antioxidant to act as a reducing agent.[9] At low pH, antioxidants reduce a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to an intense blue ferrous form (Fe²⁺-TPTZ), which has a maximum absorbance at 593 nm.[1][6] The change in absorbance is directly proportional to the total reducing power of the antioxidant.[10]

Causality & Experimental Choice: This assay provides a different perspective on antioxidant action, focusing purely on electron-donating (SET) capacity rather than radical quenching.[4] The acidic condition (pH 3.6) is crucial as it maintains iron solubility and drives the reduction reaction.[6] It is a simple, rapid, and automated method, making it suitable for high-throughput screening of antioxidant capacity.[1][10]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water, adjusting the pH to 3.6 with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 10 mM of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 20 mM of ferric chloride (FeCl₃·6H₂O) in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[1]

    • Standard Solution: Prepare a ferrous sulfate (FeSO₄·7H₂O) solution of known concentration (e.g., 1 mM) for the standard curve.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the test compound, standard, or solvent (for the blank) to the wells.

    • Incubate at 37°C for 10-30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • The FRAP value of the sample is determined from the standard curve and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

III. Cell-Based Assays: Assessing Biological Relevance

While chemical assays are essential for initial screening, they do not account for critical biological factors such as cell uptake, metabolism, and localization. Cell-based assays provide a more physiologically relevant system to evaluate antioxidant efficacy.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within a cell line, typically human liver cancer cells (HepG2).[11] The cell-permeable probe, 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA), is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS (generated by AAPH, a peroxyl radical initiator), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants that are absorbed by the cells can quench these ROS and inhibit the formation of DCF, leading to a reduction in fluorescence.[11]

Causality & Experimental Choice: This assay is chosen to bridge the gap between in vitro chemistry and in vivo biology. Using a human cell line like HepG2 provides insights into the bioavailability and intracellular activity of 4'-Ethoxy-2'-hydroxyacetophenone. AAPH is used as the radical source because it generates peroxyl radicals at a constant rate, mimicking a biologically relevant ROS.[11]

Experimental Protocol:

  • Cell Culture:

    • Seed HepG2 cells (e.g., at a density of 6 x 10⁴ cells/well) in a 96-well black, clear-bottom plate.[11]

    • Culture the cells in an appropriate medium (e.g., MEM with 10% FBS) at 37°C in a 5% CO₂ incubator until they reach confluence.

  • Assay Procedure:

    • Remove the culture medium and wash the cells gently with PBS.

    • Treat the cells with various concentrations of 4'-Ethoxy-2'-hydroxyacetophenone and a standard (e.g., quercetin) in treatment medium for 1-2 hours to allow for cellular uptake.

    • Remove the treatment medium and wash the cells.

    • Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 60 minutes.

    • Remove the DCFH-DA solution and wash the cells again with PBS.

    • Add 100 µL of 600 µM AAPH solution to all wells except the control wells (which receive only medium).

    • Immediately place the plate in a fluorescence microplate reader.

  • Measurement & Data Analysis:

    • Measure the fluorescence emission at 520-535 nm with excitation at 485 nm, taking readings every 5 minutes for 1 hour.[11]

    • Calculate the Area Under the Curve (AUC) for the fluorescence kinetics of the control and treated samples.

    • Calculate the CAA units using the formula: CAA Unit = 100 - [(∫SA / ∫CA) x 100] Where ∫SA is the AUC for the sample-treated wells and ∫CA is the AUC for the control wells.

    • The results can also be expressed as quercetin equivalents (QE) from a standard curve.

cluster_cell_prep Cell Preparation cluster_treatment Treatment & Probing cluster_ros ROS Induction & Measurement cluster_analysis Data Analysis seed Seed HepG2 Cells in 96-well plate culture Culture to Confluence seed->culture treat Treat cells with Test Compound (1-2h) culture->treat wash1 Wash with PBS treat->wash1 probe Add DCFH-DA Probe (60 min) wash1->probe wash2 Wash with PBS probe->wash2 induce Add AAPH to Induce Oxidative Stress wash2->induce measure Measure Fluorescence Kinetics (1h) induce->measure calc_auc Calculate Area Under Curve (AUC) measure->calc_auc calc_caa Calculate CAA Units calc_auc->calc_caa

Caption: Cellular Antioxidant Activity (CAA) Assay Workflow.

IV. Data Summary and Interpretation

To facilitate comparison, all quantitative data should be summarized in a clear, tabular format. This allows for a direct assessment of the compound's performance across different antioxidant mechanisms.

AssayParameter4'-Ethoxy-2'-hydroxyacetophenoneTrolox (Standard)Quercetin (Standard)
DPPH Assay IC50 (µg/mL)Experimental ValueExperimental ValueN/A
ABTS Assay TEAC (µmol TE/g)Experimental Value1.0 (by definition)N/A
FRAP Assay FRAP Value (µmol Fe²⁺/g)Experimental ValueExperimental ValueN/A
CAA Assay EC50 (µg/mL)Experimental ValueN/AExperimental Value

Interpretation:

  • A low IC50 value in the DPPH and ABTS assays indicates potent radical scavenging activity.

  • A high TEAC value signifies strong radical scavenging capacity relative to Trolox.

  • A high FRAP value indicates strong reducing (electron-donating) power.

  • A low EC50 value in the CAA assay demonstrates high efficacy in a biologically relevant environment, suggesting good cellular uptake and intracellular activity.

By systematically applying these protocols, researchers and drug development professionals can build a comprehensive antioxidant profile for 4'-Ethoxy-2'-hydroxyacetophenone, validating its potential as a therapeutic agent and guiding further preclinical development.

V. References

  • Xiao, F., Xu, T., Lu, B., & Liu, R. (2020). Antioxidant activity of phenolic compounds in FRAP Assay. ResearchGate. [Link]

  • Marković, Z., Milenković, D., Stevanović, D., & Dimitrić-Marković, J. (2018). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. MDPI. [Link]

  • Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]

  • ResearchGate. Antioxidant activity of various phenols determined via the FRAP (ferric.... [Link]

  • Emami, S., et al. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. PubMed. [Link]

  • ResearchGate. The proposed biosynthetic relationships between the acetophenone compounds detected in T. ameghinoi. [Link]

  • Benkhaira, N., Koraichi Saad, I., & Fikri Benbrahim, K. (2025). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Agwaramgbo, L., et al. (2013). Inhibition of the Oxidation of Acetophenone by Aqueous Extracts of Edible Fruits and Vegetables. Walsh Medical Media. [Link]

  • Zen-Bio. ABTS Antioxidant Assay Kit. [Link]

  • G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104. [Link]

  • ResearchGate. Inhibition of the Oxidation of Acetophenone by Aqueous Extracts of Edible Fruits and Vegetables | Request PDF. [Link]

  • Apak, R., et al. (2016). Spectrophotometric Determination of Phenolic Antioxidants in the Presence of Thiols and Proteins. SciSpace. [Link]

  • The Good Scents Company. 2'-hydroxyacetophenone, 118-93-4. [Link]

  • Journal of Advanced Scientific Research. (2012). Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. [Link]

  • Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. Scribd. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Decoding 4-Hydroxyacetophenone: Synthesis, Properties, and Applications. [Link]

  • Zhang, Q-W., Lin, L-G., & Ye, W-C. (2018). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central. [Link]

  • Adom, K. K., & Liu, R. H. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. JoVE. [Link]

  • Wang, W., et al. (2018). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. PubMed Central. [Link]

  • Tianjin YR ChemSpec. (2025). Comprehensive Guide to Understanding 4-Hydroxyacetophenone Applications and Benefits in Industry. [Link]

  • G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]

  • Zen-Bio. DPPH Antioxidant Assay Kit. [Link]

  • Elabscience. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. ResearchGate. [Link]

  • He, R., et al. (2011). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. PubMed Central. [Link]

  • PubChem. 4'-Hydroxyacetophenone. [Link]

  • Google Patents. Process for producing 4-hydroxyacetophenone.

  • ACG Publications. (2023). Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids. [Link]

Sources

Application Notes & Protocols: Investigating the Anti-inflammatory Potential of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the anti-inflammatory properties of the compound 1-(4-Ethoxy-2-hydroxyphenyl)ethanone. This document outlines detailed protocols for a tiered screening approach, from initial in vitro cell-based assays to in vivo models of inflammation. The methodologies are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices. The aim is to provide a robust framework for characterizing the compound's mechanism of action and therapeutic potential.

Introduction and Scientific Rationale

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of innate immunity, dysregulated or chronic inflammation underpins a vast array of human diseases, including rheumatoid arthritis, diabetes, and cancer.[1] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery.

The compound this compound, a derivative of 4-Hydroxyacetophenone, presents an interesting scaffold for investigation. 4-Hydroxyacetophenone is a versatile building block in the synthesis of various pharmaceutical compounds.[2] Its structural features, including the phenolic hydroxyl group and ketone functionality, provide reactive centers for a variety of chemical transformations.[2] The specific ethoxy group in this compound may further modulate its biological activity. Chalcones and other acetophenone derivatives have been reported to possess a wide range of biological activities, including anti-inflammatory effects.

This guide will detail a logical progression of experiments to systematically evaluate its anti-inflammatory potential. We will begin with foundational in vitro assays to assess its impact on key inflammatory mediators and pathways in relevant cell types.[3][4] Subsequently, we will describe a common in vivo model to determine its efficacy in a whole-organism context.[1][5]

Tier 1: In Vitro Evaluation of Anti-inflammatory Activity

The initial phase of screening focuses on cell-based assays to determine the compound's ability to modulate inflammatory responses at a cellular level. We will utilize the well-established lipopolysaccharide (LPS)-stimulated macrophage model. Macrophages are key players in the inflammatory response, and their activation by LPS, a component of Gram-negative bacteria, triggers a robust pro-inflammatory cascade.[6][7]

Cell Line and Culture

The murine macrophage cell line RAW 264.7 is a widely used and reliable model for studying inflammation. These cells are readily available, easy to culture, and exhibit a strong response to LPS.[7][8]

  • Cell Line: RAW 264.7

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

Experimental Workflow: In Vitro Screening

The following diagram outlines the general workflow for the initial in vitro assessment of this compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Stimulation cluster_2 Phase 3: Incubation & Analysis A Seed RAW 264.7 cells in 96-well plates B Allow cells to adhere (24 hours) A->B C Pre-treat with This compound (1 hour) B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Collect Supernatant E->F G Perform Cell Viability Assay (MTT Assay) E->G H Analyze Inflammatory Markers (ELISA for TNF-α, IL-6) F->H

Caption: Workflow for in vitro anti-inflammatory screening.

Protocol: Assessment of Cytotoxicity (MTT Assay)

Rationale: It is crucial to first determine the non-toxic concentration range of the compound. Any observed reduction in inflammatory markers must be due to a specific anti-inflammatory effect and not simply a consequence of cell death. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • RAW 264.7 cells

  • 96-well culture plates

  • This compound (dissolved in DMSO, then diluted in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol: Measurement of Pro-inflammatory Cytokines (ELISA)

Rationale: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key pro-inflammatory cytokines produced by macrophages upon LPS stimulation.[6] Measuring the levels of these cytokines in the cell culture supernatant provides a direct indication of the compound's ability to suppress the inflammatory response.

Materials:

  • Supernatants collected from the cell culture (as described in the workflow)

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • Microplate reader

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells as described above. Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include the following controls:

    • Negative Control: Untreated cells (no compound, no LPS)

    • Vehicle Control: DMSO + LPS

    • Positive Control: A known anti-inflammatory drug (e.g., Dexamethasone) + LPS

  • Supernatant Collection: Centrifuge the culture plate to pellet any detached cells and carefully collect the supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis: Measure the absorbance and calculate the concentration of each cytokine based on a standard curve.

Data Presentation: Hypothetical In Vitro Results

Table 1: Effect of this compound on Cell Viability and Cytokine Production in LPS-stimulated RAW 264.7 Cells.

Treatment GroupConcentration (µM)Cell Viability (%)TNF-α (pg/mL)IL-6 (pg/mL)
Control (Untreated)-100 ± 5.250 ± 8.535 ± 6.1
LPS (1 µg/mL) + Vehicle-98 ± 4.72500 ± 1501800 ± 120
LPS + this compound1097 ± 5.11800 ± 1101300 ± 95
LPS + this compound2595 ± 4.91100 ± 90850 ± 70
LPS + this compound5093 ± 5.3600 ± 55450 ± 40
LPS + Dexamethasone (Positive Control)199 ± 4.5450 ± 42300 ± 35

Data are presented as mean ± standard deviation.

Tier 2: Mechanistic Insights - Investigating Signaling Pathways

A reduction in cytokine production suggests that this compound interferes with intracellular signaling pathways activated by LPS. The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of pro-inflammatory gene expression.[9][10]

The NF-κB Signaling Pathway

LPS binding to its receptor (TLR4) on macrophages initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[11] IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation.[12] This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and IL-6.[9][12]

G cluster_cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) IkBa->IkBa Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Genes Induces Compound This compound (Hypothesized Point of Inhibition) Compound->IKK Compound->NFkB Prevents Translocation?

Caption: Simplified NF-κB signaling pathway and potential inhibition points.

Protocol: Western Blot for NF-κB p65 Translocation

Rationale: To investigate if the compound's effect is mediated through the NF-κB pathway, we can measure the amount of NF-κB p65 subunit in the nucleus. A decrease in nuclear p65 following LPS stimulation in the presence of the compound would support this mechanism.

Materials:

  • Nuclear and cytoplasmic extraction kits

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and blotting apparatus

  • Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Treat RAW 264.7 cells with the compound and/or LPS for a shorter duration (e.g., 30-60 minutes), as NF-κB translocation is an earlier event than cytokine secretion.

  • Protein Extraction: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Protein Quantification: Determine the protein concentration of the extracts.

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities. A decrease in the ratio of nuclear p65 to Lamin B1 in compound-treated, LPS-stimulated cells compared to LPS-stimulated cells alone would indicate inhibition of NF-κB translocation.

Tier 3: In Vivo Validation

Positive in vitro results must be validated in a living organism to assess the compound's true therapeutic potential, considering factors like bioavailability, metabolism, and efficacy in a complex physiological environment.

Model: Carrageenan-Induced Paw Edema in Mice

Rationale: This is a classic and highly reproducible acute inflammation model.[13][14][15] Subplantar injection of carrageenan, a seaweed polysaccharide, induces a localized inflammatory response characterized by edema (swelling), providing a straightforward and quantifiable measure of a compound's anti-inflammatory effect.[13][15]

Materials:

  • Male BALB/c mice (6-8 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Carrageenan (1% w/v in sterile saline)[13][14]

  • Plethysmometer or digital calipers

  • Indomethacin (positive control)[13]

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Randomly divide mice into groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Carrageenan + Vehicle

    • Group 3-5: Carrageenan + this compound (e.g., 10, 25, 50 mg/kg, administered orally)

    • Group 6: Carrageenan + Indomethacin (10 mg/kg, p.o.)

  • Dosing: Administer the compound or vehicle orally 1 hour before the carrageenan injection.[13]

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each mouse.[13]

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[13]

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the carrageenan + vehicle group at each time point.

Data Presentation: Hypothetical In Vivo Results

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Mice.

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)Inhibition of Edema (%)
Carrageenan + Vehicle-0.85 ± 0.07-
Carrageenan + this compound100.72 ± 0.0615.3
Carrageenan + this compound250.55 ± 0.0535.3
Carrageenan + this compound500.38 ± 0.0455.3
Carrageenan + Indomethacin (Positive Control)100.35 ± 0.0458.8

Data are presented as mean ± standard deviation.

Conclusion and Future Directions

The protocols outlined in this document provide a systematic and robust framework for the initial characterization of the anti-inflammatory potential of this compound. Positive results from these studies—demonstrated reduction of pro-inflammatory cytokines in vitro, inhibition of the NF-κB pathway, and significant anti-edema effects in vivo—would provide a strong foundation for further preclinical development.

Future studies could explore its effects on other inflammatory pathways (e.g., MAPK, JAK-STAT), its enzymatic activity against targets like COX-1/COX-2, and its efficacy in chronic inflammation models. A comprehensive toxicological assessment would also be a critical next step.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • Pahwa, R., Goyal, A., & Jialal, I. (2023). Chronic Inflammation. In StatPearls.
  • George, A., & Shah, P. A. (2015). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. International Journal of Pharmaceutical Sciences and Research, 6(3), 945.
  • Liu, T., & Sun, S.-C. (2017).
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367.
  • Patel, M., Murugananthan, G., & Gowda, K. S. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. International Journal of Pharmaceutical Erudition, 2(2), 35-41.
  • PUR-FORM. (2021, January 8). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 10). NF-κB. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

  • Gunathilake, K., & Loku, G. (2022). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 1-16.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Inflammation Protocols (pp. 115-121). Humana Press.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 273-283.
  • Wang, L., Jiao, S., Zhang, J., & Wang, Y. (2011). 1-[4-(2-Chloroethoxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269.
  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Wang, L., Jiao, S., Zhang, J., & Wang, Y. (2011). 1-[4-(4-Chlorobutoxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3268.
  • MySkinRecipes. (n.d.). 1-[4-(2-Chloro-Ethoxy)-2-Hydroxy-Phenyl]-Ethanone. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. B., & Al-Amer, O. M. (2016). Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. Medicinal Chemistry Research, 25(11), 2441-2449.
  • Ju, Y., Xu, Y., Sun, L., & Gao, Y. (2022). Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. International Journal of Molecular Sciences, 23(22), 14339.
  • Kim, J. H., Lee, H. J., Kim, J. S., & Lee, S. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 26(11), 3182.
  • Wang, Y., Mou, C., Huang, L., Su, J., You, L., Zhang, J., He, Z., & Ye, Y. (2025). The ethanolic extract of Rhaphidophora peepla prevents inflammation by inhibiting the activation of Syk/AKT/NF-κB and TAK1/MAPK/AP-1. Phytomedicine, 136, 156339.
  • Perwez, A., Alam, M., Kumar, A., & Akhter, M. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(11), e202200181.

Sources

Application Notes and Protocols: 1-(4-Ethoxy-2-hydroxyphenyl)ethanone in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone as a Scaffold in Enzyme Inhibition

This compound, a substituted acetophenone, presents a versatile scaffold for the development of potent and selective enzyme inhibitors. Its chemical structure, featuring a phenolic hydroxyl group, an ethoxy substituent, and a ketone, offers multiple points for modification, enabling the fine-tuning of its inhibitory activity and pharmacokinetic properties. This acetophenone derivative and its analogues have been explored for their inhibitory effects on a range of enzymes, demonstrating their potential in the discovery of novel therapeutics for various diseases.

The core structure of acetophenone is a recognized privileged scaffold in medicinal chemistry, forming the basis for numerous compounds with diverse biological activities. The strategic placement of the ethoxy and hydroxyl groups on the phenyl ring of this compound can significantly influence its binding affinity and selectivity for target enzymes. These functional groups can participate in crucial hydrogen bonding and hydrophobic interactions within the active site of an enzyme, thereby modulating its catalytic activity.

This guide provides a comprehensive overview of the application of this compound in the development of enzyme inhibitors. It delves into the synthesis of this compound, its potential mechanisms of action, and detailed protocols for evaluating its inhibitory efficacy against key enzyme targets.

Synthesis of this compound

The synthesis of this compound can be achieved through a Williamson ether synthesis, a reliable and widely used method for forming ethers.[1][2] This reaction involves the alkylation of a phenoxide ion, which is readily formed from a phenol in the presence of a base.

A common synthetic route starts with 2',4'-dihydroxyacetophenone. The phenolic hydroxyl group at the 4-position is selectively etherified using an ethylating agent, such as ethyl iodide, in the presence of a mild base like potassium carbonate and a suitable solvent like acetone.[3]

Hypothetical Synthetic Protocol:

  • Step 1: Reaction Setup

    • To a round-bottom flask, add 2',4'-dihydroxyacetophenone (1.0 equivalent) and potassium carbonate (1.5 equivalents).

    • Add acetone to the flask to dissolve the reactants.

    • Stir the mixture at room temperature for approximately 15 minutes.

  • Step 2: Alkylation

    • Add ethyl iodide (1.2 equivalents) to the reaction mixture.

    • Attach a reflux condenser and heat the mixture to reflux (around 80°C).[3]

    • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6 hours.[3]

  • Step 3: Work-up and Purification

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash it with acetone.

    • The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

Mechanism of Action: How Acetophenone Derivatives Inhibit Enzymes

The inhibitory mechanism of this compound and its derivatives can vary depending on the target enzyme. The acetophenone scaffold can interact with enzyme active sites through several types of interactions:

  • Competitive Inhibition: The inhibitor molecule competes with the natural substrate for binding to the active site of the enzyme.[4]

  • Noncompetitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity.[4]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[5]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[4]

The specific mode of inhibition can be determined through enzyme kinetic studies, which involve measuring the reaction rate at different substrate and inhibitor concentrations.[4]

Application in Targeting Specific Enzymes

The versatility of the this compound scaffold allows for its application as an inhibitor for a variety of enzymes implicated in different diseases.

Cyclooxygenase (COX) Inhibition

Cyclooxygenases (COX-1 and COX-2) are key enzymes in the biosynthesis of prostaglandins, which are involved in inflammation and pain.[6][7] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. The development of selective COX-2 inhibitors is a major goal in drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[8]

This protocol is adapted from commercially available COX-2 inhibitor screening kits.[9]

Materials:

  • Human Recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • This compound (Test Compound)

  • Celecoxib (Positive Control)

  • 96-well white opaque plate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with COX Assay Buffer to achieve the desired final concentrations.

  • Assay Plate Setup:

    • Sample Wells: Add 10 µL of the diluted test compound.

    • Enzyme Control (EC) Wells: Add 10 µL of COX Assay Buffer.

    • Inhibitor Control (IC) Wells: Add a known COX-2 inhibitor like Celecoxib.

  • Enzyme Addition: Add 10 µL of the reconstituted human recombinant COX-2 enzyme solution to all wells except the blank.

  • Cofactor and Probe Addition: Prepare a reaction mix containing the COX Cofactor and COX Probe in the assay buffer. Add the appropriate volume to each well.

  • Reaction Initiation: Add arachidonic acid solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Measurement: Measure the fluorescence intensity at an excitation of 535 nm and an emission of 587 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[10] Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.[10][11][12]

This protocol outlines a general method for assessing MAO inhibition.[10][11]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (Substrate)

  • This compound (Test Compound)

  • Clorgyline (MAO-A specific inhibitor) and Selegiline (MAO-B specific inhibitor) as positive controls

  • Phosphate Buffer (pH 7.4)

  • 96-well plate

  • Spectrofluorometer or LC-MS/MS for detection of the metabolite (4-hydroxyquinoline)

Procedure:

  • Compound Preparation: Prepare various concentrations of this compound in a suitable buffer.

  • Assay Plate Setup:

    • Add the test compound, positive control, or buffer (for control wells) to the wells of the 96-well plate.

    • Add the MAO-A or MAO-B enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes).

  • Reaction Initiation: Add the substrate, kynuramine, to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a strong acid or base).

  • Detection: Measure the formation of the product, 4-hydroxyquinoline, using a spectrofluorometer or by LC-MS/MS.[11]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

α-Glucosidase Inhibition

α-Glucosidase is an enzyme involved in the breakdown of carbohydrates in the intestine. Inhibitors of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels, which is beneficial for managing type 2 diabetes.[13]

This protocol is adapted from a method used for testing acetophenone derivatives.[13][14]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate Buffer (0.1 M, pH 6.8)

  • This compound (Test Compound)

  • Acarbose (Positive Control)

  • Sodium Carbonate (Na2CO3) solution (0.2 M)

  • 96-well clear flat-bottom plate

  • Microplate reader (405 nm)

Procedure:

  • Compound Preparation: Prepare different concentrations of this compound in phosphate buffer.

  • Assay Plate Setup:

    • Add the test compound, positive control, or buffer to the respective wells.

    • Add the α-glucosidase solution to all wells.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the pNPG substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding sodium carbonate solution to each well.

  • Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Data Presentation and Interpretation

The results of enzyme inhibition assays are typically presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Table 1: Hypothetical IC50 Values for this compound

Enzyme TargetIC50 (µM)Positive ControlIC50 (µM) of Positive Control
COX-25.2Celecoxib0.8
MAO-B12.8Selegiline0.05
α-Glucosidase8.5Acarbose54.74[13]

These hypothetical values would suggest that this compound has moderate inhibitory activity against these enzymes and could serve as a starting point for further optimization.

Visualizing Experimental Workflows

A clear understanding of the experimental workflow is crucial for reproducible results.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound and Controls setup_plate Set up 96-well Plate: - Compound/Control - Enzyme prep_compound->setup_plate prep_enzyme Prepare Enzyme Solution prep_enzyme->setup_plate prep_substrate Prepare Substrate Solution initiate_reaction Initiate Reaction (Add Substrate) prep_substrate->initiate_reaction pre_incubation Pre-incubation setup_plate->pre_incubation pre_incubation->initiate_reaction incubation Incubation initiate_reaction->incubation terminate_reaction Terminate Reaction (if necessary) incubation->terminate_reaction measure_signal Measure Signal (Absorbance/Fluorescence) terminate_reaction->measure_signal calc_inhibition Calculate % Inhibition measure_signal->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50

Caption: General experimental workflow for enzyme inhibition screening.

Conclusion and Future Directions

This compound represents a promising and adaptable scaffold for the design and development of novel enzyme inhibitors. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for medicinal chemistry campaigns. The protocols outlined in this guide provide a solid foundation for researchers to explore the inhibitory potential of this compound and its derivatives against a wide range of enzymatic targets.

Future research in this area could focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with modifications at various positions of the acetophenone scaffold to understand the key structural features required for potent and selective inhibition.

  • Mechanism of Action Studies: Conducting detailed kinetic experiments to elucidate the precise mode of inhibition for promising compounds.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of the most potent inhibitors in relevant animal models of disease.

  • Computational Modeling: Employing molecular docking and other computational techniques to guide the design of new inhibitors with improved binding affinities and selectivity.

By leveraging the principles and protocols described herein, the scientific community can continue to unlock the therapeutic potential of this compound and its derivatives in the ongoing quest for new and effective medicines.

References

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (n.d.). SpringerLink. Retrieved January 17, 2026, from [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). SpringerLink. Retrieved January 17, 2026, from [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved January 17, 2026, from [Link]

  • Monoamine oxidase assays. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Creative BioMart. Retrieved January 17, 2026, from [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). PubMed. Retrieved January 17, 2026, from [Link]

  • The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression. (n.d.). Cambridge University Press. Retrieved January 17, 2026, from [Link]

  • ACE Inhibition Assay - Protocol. (n.d.). Andrew Alliance. Retrieved January 17, 2026, from [Link]

  • 1-[4-(2-Chloroethoxy)-2-hydroxyphenyl]ethanone. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]

  • 1-[4-(4-Chlorobutoxy)-2-hydroxyphenyl]ethanone. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • 1-[4-(2-Chloro-Ethoxy)-2-Hydroxy-Phenyl]-Ethanone. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]

  • Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of. (2021). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. (2019). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • 1-(2-Amino-4-hydroxyphenyl)ethanone. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2017). PubMed. Retrieved January 17, 2026, from [Link]

  • Mode of action of 4-hydroxyphenylpyruvate dioxygenase inhibition by triketone-type inhibitors. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. (2021). Journal of Microbiology, Biotechnology and Food Sciences. Retrieved January 17, 2026, from [Link]

  • Mechanism of Action Assays for Enzymes. (2012). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

Sources

Application Notes and Protocols for 4'-Ethoxy-2'-hydroxyacetophenone in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Acetophenone Derivative in Oncology

4'-Ethoxy-2'-hydroxyacetophenone is a synthetic organic compound belonging to the acetophenone family. While direct extensive research on this specific molecule in oncology is emerging, its structural similarity to a class of well-studied anticancer agents, the chalcones, and other hydroxyacetophenone derivatives, positions it as a compound of significant interest for cancer research and drug development.[1][2][3] Chalcones, which are precursors in flavonoid biosynthesis, are known to possess a wide range of biological activities, including potent anticancer properties.[4][5] These activities are often attributed to their unique α,β-unsaturated ketone system, which can interact with various cellular targets.[5]

Furthermore, related hydroxyacetophenone compounds have demonstrated notable anticancer effects. For instance, 4-hydroxyacetophenone (4-HAP) has been shown to inhibit colon cancer cell adhesion, invasion, and migration by activating nonmuscle myosin-2C (NM2C), thereby altering the actin cytoskeleton.[6][7] Other dihydroxyacetophenone derivatives have been found to induce apoptosis and cell cycle arrest in multiple myeloma and colon cancer cells by modulating signaling pathways such as the MAPK pathway.[8][9]

These findings provide a strong rationale for investigating 4'-Ethoxy-2'-hydroxyacetophenone as a potential anticancer agent. The presence of a hydroxyl group at the 2' position and an ethoxy group at the 4' position on the acetophenone scaffold may confer unique pharmacological properties, potentially leading to enhanced efficacy or novel mechanisms of action.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4'-Ethoxy-2'-hydroxyacetophenone in cancer research. It provides detailed protocols for evaluating its anticancer activity and elucidating its mechanism of action.

Potential Mechanisms of Action: A Hypothesis-Driven Approach

Based on the known activities of structurally related compounds, 4'-Ethoxy-2'-hydroxyacetophenone may exert its anticancer effects through one or more of the following mechanisms:

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells by activating intrinsic or extrinsic apoptotic pathways. This could involve the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of PARP.[9]

  • Cell Cycle Arrest: It may halt the proliferation of cancer cells by inducing arrest at specific phases of the cell cycle, such as G0/G1 or G2/M.[8][10] This is often associated with the altered expression of cyclins and cyclin-dependent kinases (CDKs).

  • Inhibition of Cancer Cell Migration and Invasion: Similar to 4-HAP, 4'-Ethoxy-2'-hydroxyacetophenone could potentially modulate the cytoskeleton, thereby inhibiting the metastatic potential of cancer cells.[6][11]

  • Modulation of Signaling Pathways: The compound may interfere with key signaling pathways that are often dysregulated in cancer, such as the MAPK, PI3K/Akt, or NF-κB pathways.[9][12]

  • Inhibition of Topoisomerases: Some chalcone derivatives have been identified as topoisomerase inhibitors, enzymes crucial for DNA replication and transcription in cancer cells.[5]

The following sections provide detailed protocols to investigate these potential mechanisms.

Experimental Protocols for Evaluating Anticancer Activity

I. In Vitro Cytotoxicity Assessment

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of 4'-Ethoxy-2'-hydroxyacetophenone on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • 4'-Ethoxy-2'-hydroxyacetophenone (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 4'-Ethoxy-2'-hydroxyacetophenone in complete medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing different concentrations of the compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Concentration (µM)Cell Viability (%) after 48h (Mean ± SD)
0 (Vehicle)100 ± 5.2
195.3 ± 4.8
582.1 ± 6.1
1065.7 ± 5.5
2548.9 ± 4.9
5023.4 ± 3.7
1008.1 ± 2.2
II. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol uses flow cytometry to quantify apoptosis induced by 4'-Ethoxy-2'-hydroxyacetophenone.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify necrotic or late apoptotic cells.

Materials:

  • Cancer cells treated with 4'-Ethoxy-2'-hydroxyacetophenone

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 4'-Ethoxy-2'-hydroxyacetophenone at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Experimental Workflow Diagram:

G cluster_0 Cell Preparation and Treatment cluster_1 Cell Harvesting and Staining cluster_2 Data Acquisition and Analysis A Seed cancer cells in 6-well plates B Treat with 4'-Ethoxy-2'-hydroxyacetophenone A->B C Harvest and wash cells with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in the dark E->F G Analyze by Flow Cytometry F->G H Quantify cell populations G->H

Caption: Workflow for Apoptosis Detection.

III. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution in cancer cells treated with 4'-Ethoxy-2'-hydroxyacetophenone.

Principle: PI stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell. Flow cytometry can then be used to distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with 4'-Ethoxy-2'-hydroxyacetophenone

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described in the apoptosis assay protocol. Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Control55.2 ± 3.128.5 ± 2.516.3 ± 1.9
Compound (IC50)72.8 ± 4.515.1 ± 2.112.1 ± 1.7
Compound (2x IC50)85.3 ± 5.28.2 ± 1.56.5 ± 1.1
IV. Western Blot Analysis of Key Signaling Proteins

This protocol is for investigating the effect of 4'-Ethoxy-2'-hydroxyacetophenone on the expression of proteins involved in apoptosis and cell cycle regulation.

Principle: Western blotting uses antibodies to detect specific proteins in a sample.

Materials:

  • Cancer cells treated with 4'-Ethoxy-2'-hydroxyacetophenone

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-p21, anti-cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated cells and determine protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin.

Potential Signaling Pathway for Investigation:

G Compound 4'-Ethoxy-2'-hydroxyacetophenone MAPK MAPK Pathway (JNK, ERK, p38) Compound->MAPK Bcl2_family Bcl-2 Family Proteins (↓Bcl-2, ↑Bax) MAPK->Bcl2_family p21 ↑ p21 MAPK->p21 Caspases Caspase Cascade (Caspase-9, Caspase-3) Bcl2_family->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cyclin_CDK Cyclin/CDK Complexes (↓Cyclin D1) p21->Cyclin_CDK CellCycleArrest G1/S Arrest Cyclin_CDK->CellCycleArrest

Caption: Hypothetical Signaling Pathway.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. For instance, if the MTT assay indicates cytotoxicity, the apoptosis and cell cycle assays can confirm the mode of cell death and the specific phase of cell cycle arrest. Furthermore, western blot analysis can provide mechanistic insights at the molecular level, corroborating the findings from the cell-based assays. Consistent and complementary results across these different assays will provide a high degree of confidence in the anticancer potential of 4'-Ethoxy-2'-hydroxyacetophenone.

Conclusion and Future Directions

4'-Ethoxy-2'-hydroxyacetophenone represents a promising scaffold for the development of novel anticancer agents. The application notes and protocols provided herein offer a comprehensive framework for its initial evaluation. Positive results from these in vitro studies would warrant further investigation, including in vivo studies in animal models of cancer to assess its efficacy and safety. The exploration of this and other related acetophenone derivatives could lead to the discovery of new therapeutic options for cancer patients.

References

  • Chalcone Derivatives: Role in Anticancer Therapy - PMC - PubMed Central. [Link]

  • Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives. [Link]

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - MDPI. [Link]

  • Anticancer Activity of Natural and Synthetic Chalcones - PubMed. [Link]

  • A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes - MDPI. [Link]

  • 4-Hydroxyacetophenone modulates the actomyosin cytoskeleton to reduce metastasis. [Link]

  • Is Hydroxyacetophenone Safe? - Bubble and Bee Organic. [Link]

  • Induction of Cell Cycle Arrest and Apoptosis With Downregulation of Hsp90 Client Proteins and Histone Modification by 4β-hydroxywithanolide E Isolated From Physalis Peruviana - PubMed. [Link]

  • 2'-hydroxyacetophenone, 118-93-4 - The Good Scents Company. [Link]

  • 4-Hydroxyacetophenone modulates the actomyosin cytoskeleton to reduce metastasis. [Link]

  • 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents - Sciforum. [Link]

  • Synthesis of Chalcones with Anticancer Activities - PMC - NIH. [Link]

  • Synthesis of 4-hydroxyacetophenone (Scheme-12),... - ResearchGate. [Link]

  • 4-hydroxynonenal and regulation of cell cycle: effects on the pRb/E2F pathway - PubMed. [Link]

  • EWG Skin Deep® | What is HYDROXYACETOPHENONE. [Link]

  • 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G 1 /G 0 in HT-29 Cells Human Colon Adenocarcinoma Cells - MDPI. [Link]

  • 2,5-Dihydroxyacetophenone Induces Apoptosis of Multiple Myeloma Cells by Regulating the MAPK Activation Pathway - MDPI. [Link]

  • M344 is a novel synthesized histone deacetylase inhibitor that induces growth inhibition, cell cycle arrest, and apoptosis in human endometrial cancer and ovarian cancer cells - PubMed. [Link]

  • Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line - PMC - NIH. [Link]

  • 4-Hydroxy-2-nonenal Induces Apoptosis by Inhibiting AKT Signaling in Human Osteosarcoma Cells - PMC - NIH. [Link]

  • Induction of Apoptosis of Human Tumor Cells by a 4,9-diazapyrenium Derivative and Its Affects on topoisomerase-II Action - PubMed. [Link]

Sources

Application Notes and Protocols: Quorum Sensing Inhibitory Activity of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Beyond Bactericidal Action - Targeting Bacterial Communication

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. Traditional antibiotics, which primarily aim to kill bacteria or halt their growth, impose strong selective pressures that drive the evolution of resistance. An emerging and promising alternative strategy is the development of "anti-virulence" therapies. Instead of killing the bacteria, these therapies disarm them by inhibiting the mechanisms that cause disease, making them more susceptible to the host's immune system.[1][2] A prime target for this approach is Quorum Sensing (QS) .

Quorum sensing is a sophisticated cell-to-cell communication system that allows bacteria to monitor their population density and collectively regulate gene expression.[3][4] This coordinated behavior, triggered by the accumulation of signaling molecules called autoinducers, orchestrates the expression of virulence factors, biofilm formation, and other processes crucial for establishing an infection.[4][5] By interfering with QS, a process known as quorum quenching, we can disrupt these pathogenic behaviors without necessarily affecting bacterial viability, thereby reducing the selective pressure for resistance development.[1][3]

Phenolic compounds, a diverse class of secondary metabolites found in plants, have garnered significant attention for their anti-QS and anti-biofilm properties.[3][6] Among these, acetophenone derivatives represent a promising scaffold for the development of novel QS inhibitors. This guide provides a detailed exploration of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone and its analogs as potential QS inhibitors. We will delve into the underlying principles, provide detailed experimental protocols for their evaluation, and discuss the interpretation of results for researchers in microbiology and drug development.

The Principle: Intercepting the Bacterial Conversation

Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, primarily utilize N-acyl-homoserine lactones (AHLs) as autoinducers.[5] The QS system in P. aeruginosa is a complex hierarchy involving at least two key AHL-mediated systems, las and rhl, which regulate the production of virulence factors like elastase, pyocyanin, and the formation of robust biofilms.[7]

Phenolic compounds, including acetophenone analogs, are hypothesized to inhibit QS through several mechanisms:

  • Receptor Antagonism: They can act as competitive inhibitors, binding to the LuxR-type receptors (e.g., LasR, RhlR) and preventing the native AHL from activating gene expression.[3][6]

  • Inhibition of Signal Synthesis: Some compounds may interfere with the LuxI-type synthases (e.g., LasI, RhlI) responsible for producing the AHL signal molecules.[3]

  • Signal Degradation: Although less common for this class of compounds, some molecules can enzymatically degrade AHLs.[3]

The structural features of this compound—a phenolic hydroxyl group and an ethoxy substituent on a phenyl ring—provide a backbone that can be systematically modified to probe structure-activity relationships (SAR) and optimize inhibitory potency.

To effectively screen and characterize these compounds, a multi-assay approach is essential. A typical workflow begins with a broad screen using a reporter strain, followed by specific assays to quantify the inhibition of virulence factors and biofilm formation in a clinically relevant pathogen.

Experimental Workflow Overview

Here we present a logical workflow for the comprehensive evaluation of this compound analogs.

workflow cluster_0 Phase 1: Synthesis & Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Pathogen-Specific Assays (P. aeruginosa) cluster_3 Phase 4: Data Analysis synthesis Synthesis of Analogs prep Stock Solution Preparation (DMSO) synthesis->prep mic Determine MIC & Sub-MIC Concentrations prep->mic violacein Violacein Inhibition Assay (C. violaceum) mic->violacein pyocyanin Pyocyanin Inhibition violacein->pyocyanin elastase Elastase Activity violacein->elastase biofilm Biofilm Inhibition violacein->biofilm ic50 Calculate IC50 Values pyocyanin->ic50 elastase->ic50 biofilm->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Figure 1. A streamlined workflow for evaluating novel QS inhibitors.

Synthesis and Preparation of Analogs

Synthesis of this compound

A common and effective method for synthesizing the target compound and its alkoxy analogs is the Williamson ether synthesis. This reaction involves the alkylation of a phenol under basic conditions.

Starting Material: 2',4'-Dihydroxyacetophenone Reagent: Ethyl iodide (or other alkyl halides for analogs) Base: Potassium carbonate (K₂CO₃) Solvent: Acetone

Reaction Scheme: The phenoxide ion, formed by the deprotonation of the more acidic 4-hydroxyl group of 2',4'-dihydroxyacetophenone by K₂CO₃, acts as a nucleophile, attacking the ethyl iodide in an SN2 reaction to form the ether linkage.

Protocol:

  • To a round-bottom flask, add 2',4'-dihydroxyacetophenone (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to dry acetone.[8]

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add the corresponding alkyl halide (e.g., ethyl iodide, 1.2 eq) to the mixture.[8]

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 60-80°C).[8][9]

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Upon completion (typically 2-6 hours), cool the mixture to room temperature.[9][10]

  • Filter the solid potassium carbonate and wash it with a small amount of acetone.[8]

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude product can be purified by recrystallization (e.g., from ethanol or an ethanol/water mixture) or column chromatography to yield the pure this compound.

Preparation of Stock Solutions

For biological assays, it is crucial to prepare high-concentration stock solutions of the test compounds, which can then be serially diluted.

  • Accurately weigh the synthesized compound.

  • Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to a final concentration of, for example, 50 mg/mL.

  • Ensure complete dissolution, using gentle vortexing if necessary.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality Behind Experimental Choice: DMSO is used as the solvent because of its ability to dissolve a wide range of organic compounds and its miscibility with aqueous culture media. However, it's important to note that high concentrations of DMSO can be toxic to bacteria. Therefore, all experiments must include a vehicle control (culture medium with the same concentration of DMSO as the test wells) to ensure that the observed effects are due to the compound and not the solvent.[11]

Protocols for Quorum Sensing Inhibitory Assays

A critical first step is to determine the Minimum Inhibitory Concentration (MIC) of each compound. QS inhibition should be observed at sub-MIC concentrations to ensure that the effects are due to the disruption of signaling pathways rather than bactericidal or bacteriostatic activity.[11]

Primary Screening: Violacein Inhibition in Chromobacterium violaceum

C. violaceum is an excellent biosensor for screening AHL-mediated QS inhibitors. Its QS system controls the production of a vibrant purple pigment, violacein.[2] Inhibition of QS results in a quantifiable reduction in purple coloration.[12]

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth and agar

  • Sterile 96-well flat-bottom microtiter plates

  • Compound stock solutions and DMSO

  • Microplate reader

Protocol:

  • Inoculum Preparation: Inoculate a single colony of C. violaceum into 5 mL of LB broth and incubate overnight at 30°C with shaking (150-200 rpm).[11][13]

  • Standardization: Dilute the overnight culture with fresh LB broth to an optical density at 600 nm (OD₆₀₀) of 0.1.[13]

  • Plate Setup:

    • Add 100 µL of the standardized C. violaceum inoculum to each well of a 96-well plate.[13]

    • Add 100 µL of the test compound dilutions (prepared in LB broth from the DMSO stock) to the wells. The final DMSO concentration should typically be ≤1% (v/v).

    • Include a positive control (e.g., a known QS inhibitor) and a negative/vehicle control (inoculum with DMSO but no compound).

  • Incubation: Cover the plate and incubate at 30°C for 24-48 hours with gentle agitation (130 rpm).[12]

  • Growth Assessment: After incubation, measure the OD₆₀₀ of each well to assess bacterial growth.

  • Violacein Quantification:

    • Centrifuge the plate at 4000 rpm for 15 minutes to pellet the cells.

    • Carefully discard the supernatant.

    • Allow the plate to air dry completely.

    • Add 200 µL of 100% DMSO to each well to solubilize the violacein pigment.[12]

    • Incubate for 10-15 minutes at room temperature with shaking to ensure full dissolution.

    • Transfer 100-150 µL of the DMSO-violacein solution to a new plate and measure the absorbance at 585-595 nm.[12][13]

  • Calculation:

    • % Growth Inhibition = [1 - (OD₆₀₀ of test well / OD₆₀₀ of control well)] x 100

    • % Violacein Inhibition = [1 - (OD₅₉₅ of test well / OD₅₉₅ of control well)] x 100

Trustworthiness: A compound is considered a true QS inhibitor if it shows significant violacein inhibition at concentrations that cause minimal to no growth inhibition. This dual-measurement system is self-validating.

Secondary Assays in Pseudomonas aeruginosa PAO1

Compounds that show promise in the primary screen should be further evaluated against the pathogenic bacterium P. aeruginosa.

Pyocyanin is a blue-green, redox-active phenazine pigment and a key virulence factor of P. aeruginosa, regulated by the rhl and las QS systems.

Protocol:

  • Prepare a standardized inoculum of P. aeruginosa PAO1 (OD₆₀₀ ≈ 0.1) in LB broth.

  • In culture tubes, add the bacterial inoculum and the test compound at various sub-MIC concentrations. Include a vehicle control.

  • Incubate at 37°C for 18-24 hours with vigorous shaking.

  • After incubation, centrifuge the cultures (e.g., 10,000 rpm for 10 min) to pellet the cells.

  • Transfer the cell-free supernatant to a new tube.

  • Extraction: Add 0.6 volumes of chloroform to the supernatant and vortex vigorously. The pyocyanin will move to the lower chloroform layer, turning it blue.[14][15]

  • Separate the blue chloroform layer and add 0.5 volumes of 0.2 M HCl. Vortex again. The pyocyanin will move to the upper acidic aqueous layer, turning it pink.[14][15]

  • Measure the absorbance of the pink (top) layer at 520 nm.[15][16]

  • The concentration of pyocyanin can be calculated, and the percentage inhibition is determined relative to the vehicle control.

LasB elastase is a major protease that contributes to tissue damage during infections. Its expression is primarily controlled by the las system.[17]

Protocol:

  • Grow P. aeruginosa PAO1 with and without the test compounds as described for the pyocyanin assay.

  • Collect the cell-free supernatant after centrifugation.

  • Assay: A common method uses Elastin-Congo Red as a substrate.

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5).

    • Add a defined amount of supernatant (e.g., 100 µL) to the buffer (e.g., 900 µL) containing Elastin-Congo Red (e.g., 20 mg).[14]

    • Incubate the mixture at 37°C for 3-6 hours with shaking.[14]

    • Stop the reaction and centrifuge to pellet the remaining substrate.

    • Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the amount of soluble dye released by elastase activity.[14]

  • Calculate the percentage inhibition relative to the vehicle control.

Alternatively, more sensitive fluorometric assays using substrates like DQ™ elastin are available.[17]

This assay quantifies the ability of a compound to prevent the formation of biofilm, a key virulence trait regulated by QS.

Protocol:

  • Prepare a standardized inoculum of P. aeruginosa PAO1 in a suitable medium (e.g., TSB or LB).

  • In a sterile 96-well flat-bottom, tissue-culture treated plate, add 100 µL of the bacterial inoculum and 100 µL of the test compound dilutions.

  • Include a vehicle control and a media-only (blank) control.

  • Cover the plate and incubate statically (without shaking) at 37°C for 24-48 hours.[18][19]

  • Washing: After incubation, carefully discard the liquid content (planktonic cells) from the wells. Wash the wells gently 2-3 times with phosphate-buffered saline (PBS) or distilled water to remove any remaining non-adherent cells.[18][20]

  • Fixation: Fix the remaining biofilm by air-drying or by heating at 60°C for 1 hour.[18]

  • Staining: Add 125-150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[19][20]

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water runs clear.

  • Solubilization: Dry the plate completely. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[19][20]

  • Quantification: Transfer the solubilized dye to a new flat-bottom plate and measure the absorbance at 550-595 nm.[18]

  • Calculate the percentage of biofilm inhibition relative to the vehicle control after subtracting the blank reading.

Signaling Pathway Visualization

The following diagram illustrates the hierarchical QS network in P. aeruginosa and potential points of inhibition by acetophenone analogs.

QuorumSensing cluster_Las Las System cluster_Rhl Rhl System cluster_Virulence Virulence Gene Expression LasI LasI (Synthase) AHL_Las 3-oxo-C12-HSL (Autoinducer) LasI->AHL_Las synthesizes LasR LasR (Receptor) AHL_Las->LasR binds RhlI RhlI (Synthase) LasR->RhlI activates RhlR RhlR (Receptor) LasR->RhlR activates Elastase Elastase (lasB) LasR->Elastase activates AHL_Rhl C4-HSL (Autoinducer) RhlI->AHL_Rhl synthesizes AHL_Rhl->RhlR binds Pyocyanin Pyocyanin RhlR->Pyocyanin activates Biofilm Biofilm Formation RhlR->Biofilm activates Inhibitor 1-(4-Ethoxy-2-hydroxyphenyl) ethanone Analog Inhibitor->LasR Antagonism Inhibitor->RhlR Antagonism

Figure 2. The P. aeruginosa QS circuit and potential inhibition points.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear, tabular format to facilitate comparison between analogs and the determination of structure-activity relationships.

Table 1: Representative Data for Acetophenone Analogs against P. aeruginosa PAO1
Compound IDR Group (at C4)MIC (µg/mL)Violacein Inhibition IC₅₀ (µg/mL)Pyocyanin Inhibition at 64 µg/mL (%)Elastase Inhibition at 64 µg/mL (%)Biofilm Inhibition at 64 µg/mL (%)
Parent -OCH₂CH₃>25645.868.275.155.9
Analog A -OH>256110.235.542.828.4
Analog B -OCH₃>25672.551.760.341.2
Analog C -OCH₂CH₂CH₃>25638.179.485.668.7
Control Furanone C-30>12815.588.992.380.5

Note: The data presented in this table are illustrative examples to demonstrate proper formatting and are not derived from actual experimental results for these specific compounds.

Interpretation:

  • IC₅₀ Values: The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency. A lower IC₅₀ value indicates a more potent compound.[21] These values should be calculated from dose-response curves.

  • Structure-Activity Relationship (SAR): By comparing the activity of analogs with different substituents (the 'R' group), researchers can deduce which chemical properties (e.g., chain length, hydrophobicity, electronic effects) are important for activity. In the hypothetical data above, increasing the alkyl chain length from methyl (Analog B) to propyl (Analog C) appears to increase potency.

  • Specificity: Comparing the inhibition of different virulence factors can provide insights into whether a compound has a preference for inhibiting the las system (elastase) or the rhl system (pyocyanin).

Conclusion and Future Directions

The protocols and framework outlined in this guide provide a robust system for the discovery and characterization of this compound analogs as quorum sensing inhibitors. By targeting bacterial communication, these compounds hold the potential to serve as valuable leads in the development of next-generation anti-virulence therapies. Future research should focus on expanding the library of analogs to establish a comprehensive SAR, elucidating the precise molecular mechanism of action through biochemical and in silico modeling studies, and eventually evaluating the most promising candidates in preclinical infection models. This strategic approach moves us closer to disarming pathogens rather than simply trying to eradicate them, offering a sustainable path in the fight against infectious diseases.

References

  • Bio-protocol. (n.d.). Crystal violet assay. Retrieved from [Link]

  • da Silva, A. F., de Souza, T. C., de la Fuente-Núñez, C., & de Souza, E. L. (2023). Quorum sensing interference by phenolic compounds – A matter of bacterial misunderstanding. Biochemical Pharmacology, 211, 115525. Available from: [Link]

  • Benchling. (2014). Crystal Violet Biofilm Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of recent studies reporting probable modes of action of phenolic compounds on AHL-mediated QS in bacteria. Retrieved from [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]

  • JoVE. (2024). Quorum Sensing Inhibition by Bioactive Compounds. Retrieved from [Link]

  • ResearchGate. (2024). Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds | Request PDF. Retrieved from [Link]

  • JoVE. (2024). Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds. Retrieved from [Link]

  • Bio-protocol. (2022). Crystal violet biomass assays. Retrieved from [Link]

  • MDPI. (2024). Natural Phenolics Disrupt Microbial Communication by Inhibiting Quorum Sensing. Retrieved from [Link]

  • Frontiers. (n.d.). Exploring Phenolic Compounds as Quorum Sensing Inhibitors in Foodborne Bacteria. Retrieved from [Link]

  • PubMed. (2024). Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds. Retrieved from [Link]

  • Kuddus, M., Ginawi, I. A. M., & Al-Hazimi, A. (2022). Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review. Molecules, 27(23), 8535. Available from: [Link]

  • Whiteley, M., Diggle, S. P., & Greenberg, E. P. (2016). Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters. Journal of bacteriology, 198(10), 1447-1456. Available from: [Link]

  • del Mar Campo, M., Poveda, E., Le-Mao, C., & Al-Bitar, Z. (2021). Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model. Frontiers in Cellular and Infection Microbiology, 10, 617639. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2020). Toxicity Evaluation and Antimicrobial Activity of Purified Pyocyanin from Pseudomonas aeruginosa. Retrieved from [Link]

  • Journal of Pure and Applied Microbiology. (2024). Production and Antimicrobial Activities of Pyocyanin Extracts from Pseudomonas aeruginosa. Retrieved from [Link]

  • Al-Wahaibi, L. H., Al-Harrasi, A., Khan, S. A., & Hussain, J. (2022). Inhibition of the Quorum Sensing System, Elastase Production and Biofilm Formation in Pseudomonas aeruginosa by Psammaplin A and Bisaprasin. Marine Drugs, 20(3), 185. Available from: [Link]

  • Frontiers. (2022). Inactivation of Pseudomonas aeruginosa biofilms by thymoquinone in combination with nisin. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1. Pyocyanin inhibition assay: The quantitative assessment of.... Retrieved from [Link]

  • Wang, L., Jiao, S., Gao, W., & Yang, B. (2010). 1-[4-(2-Chloroethoxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2573. Available from: [Link]

  • MDPI. (2021). PmtA Regulates Pyocyanin Expression and Biofilm Formation in Pseudomonas aeruginosa. Retrieved from [Link]

  • Zaborin, A., Gerdes, S., Holbrook, C., & Zaborina, O. (2012). PmtA Regulates Pyocyanin Expression and Biofilm Formation in Pseudomonas aeruginosa. Journal of bacteriology, 194(24), 6798-6808. Available from: [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Biological Evaluation of the Quorum-Sensing Inhibitors of Pseudomonas aeruginosa PAO1. Retrieved from [Link]

  • Wang, L., Jiao, S., Gao, W., & Yang, B. (2010). 1-[4-(4-Chlorobutoxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2572. Available from: [Link]

  • MySkinRecipes. (n.d.). 1-[4-(2-Chloro-Ethoxy)-2-Hydroxy-Phenyl]-Ethanone. Retrieved from [Link]

  • SciSpace. (n.d.). Biochemical Characterization of Elastase From Pseudomonas aeruginosa SES 938-1. Retrieved from [Link]

  • bioRxiv. (2024). Breaking the Phalanx: Overcoming Bacterial Drug Resistance with Quorum Sensing Inhibitors that Enhance Therapeutic Activity of Antibiotics. Retrieved from [Link]

  • MDPI. (2022). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of ACE by compounds 1-14 | Download Table. Retrieved from [Link]

Sources

The Versatility of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone: A Gateway to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired biological activities. Among the myriad of available synthons, 1-(4-Ethoxy-2-hydroxyphenyl)ethanone stands out as a particularly versatile and valuable building block. Its unique structural features—a nucleophilic phenolic hydroxyl group, an activatable methyl ketone, and a lipophilic ethoxy substituent—provide a rich chemical playground for the synthesis of a diverse array of heterocyclic compounds. This application note delves into the utility of this remarkable precursor, providing detailed protocols and mechanistic insights for its application in the synthesis of chalcones, flavones, and aurones, classes of compounds renowned for their significant pharmacological properties.

The strategic placement of the hydroxyl group ortho to the acetyl moiety is a key feature that enables intramolecular cyclization reactions, forming the backbone of many important heterocyclic systems. The ethoxy group at the para position not only influences the electronic properties of the aromatic ring but also enhances the lipophilicity of the resulting molecules, a critical parameter for modulating pharmacokinetic profiles in drug development. This guide is designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical understanding and practical, field-proven protocols to unlock the synthetic potential of this compound.

Application I: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, are pivotal intermediates in the biosynthesis of flavonoids and serve as a scaffold for numerous biologically active compounds.[1] Their synthesis is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[2][3] this compound serves as an excellent ketone partner in this reaction, leading to the formation of 2'-hydroxychalcones.

Mechanistic Rationale

The Claisen-Schmidt condensation proceeds through a well-established aldol condensation mechanism.[4] The reaction is initiated by the deprotonation of the α-carbon of the acetophenone by a base (e.g., hydroxide), forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable conjugated system of the chalcone. The presence of the ortho-hydroxyl group in the starting ketone can influence the reaction kinetics and, in some cases, participate in intramolecular hydrogen bonding.

Claisen_Schmidt_Mechanism ketone 1-(4-Ethoxy-2-hydroxy- phenyl)ethanone enolate Enolate Intermediate ketone->enolate Deprotonation base Base (e.g., KOH) base->ketone alkoxide Alkoxide Intermediate enolate->alkoxide Nucleophilic Attack aldehyde Aromatic Aldehyde aldehyde->alkoxide aldol β-Hydroxy Ketone (Aldol Adduct) alkoxide->aldol Protonation chalcone 2'-Hydroxychalcone aldol->chalcone Dehydration water H₂O chalcone->water Baker_Venkataraman_Flavone_Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Baker-Venkataraman Rearrangement cluster_2 Step 3: Cyclodehydration start_ketone 1-(4-Ethoxy-2-hydroxy- phenyl)ethanone ester 2-Benzoyloxy-4-ethoxy- acetophenone start_ketone->ester acyl_chloride Benzoyl Chloride (or derivative) acyl_chloride->ester diketone 1,3-Diketone Intermediate ester->diketone base Base (e.g., KOH) base->diketone flavone 7-Ethoxyflavone diketone->flavone acid Acid (e.g., H₂SO₄) acid->flavone Aurone_Synthesis chalcone 2'-Hydroxychalcone (from Application I) intermediate Cyclized Intermediate chalcone->intermediate Oxidative Cyclization oxidant Oxidizing Agent (e.g., Hg(OAc)₂) oxidant->intermediate aurone Aurone intermediate->aurone Tautomerization/ Oxidation

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone (CAS 37470-42-1), a key intermediate in pharmaceutical and specialty chemical development. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and process development professionals. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two principal and commercially viable methods for synthesizing this target molecule:

  • Selective O-Ethylation of 2,4-Dihydroxyacetophenone: This is the most direct and often highest-yielding method. It involves the selective reaction of an ethylating agent with the more reactive 4-hydroxyl group of 2,4-dihydroxyacetophenone.[1]

  • Fries Rearrangement of 3-Ethoxyphenyl Acetate: This classic rearrangement reaction transforms the aryl ester into the corresponding hydroxy aryl ketone.[2][3] While effective, controlling regioselectivity to favor the desired 2-hydroxy-4-ethoxy isomer can be challenging.

Q2: Which synthetic route is generally preferred and why?

For both laboratory and industrial scale, the selective O-ethylation of 2,4-dihydroxyacetophenone is strongly preferred . The primary reasons are:

  • Higher Selectivity: The 4-hydroxyl group of the starting material is significantly more acidic and less sterically hindered than the 2-hydroxyl group, which is engaged in strong intramolecular hydrogen bonding with the acetyl carbonyl. This intrinsic difference allows for highly selective ethylation at the 4-position under mild conditions.[4][5][6]

  • Higher Yields: This route frequently reports near-quantitative yields (up to 97%) with minimal side product formation.[1]

  • Milder Conditions: The reaction typically proceeds using a weak base like potassium carbonate in a common solvent like acetone, avoiding the need for corrosive and moisture-sensitive Lewis acids required for the Fries rearrangement.[1][4][6]

The Fries rearrangement, by contrast, often requires stoichiometric amounts of a strong Lewis acid (e.g., AlCl₃), harsher temperatures, and can produce a mixture of ortho and para isomers, complicating purification and reducing the overall yield of the desired product.[7][8]

Q3: What are the most critical parameters affecting the yield and purity of the final product?

Across all methods, the most critical parameters are:

  • Reagent Quality: For the Fries rearrangement, the Lewis acid catalyst (e.g., AlCl₃) must be anhydrous, as moisture will deactivate it.[7] For the ethylation route, the purity of the starting 2,4-dihydroxyacetophenone and the ethylating agent is crucial.

  • Reaction Temperature: Temperature is the primary tool for controlling regioselectivity in the Fries rearrangement.[3][7][8] In the ethylation reaction, it controls the reaction rate and minimizes potential side reactions.

  • Solvent Choice: In the Fries rearrangement, solvent polarity can influence the ortho/para product ratio.[8] For ethylation, the solvent must be suitable for a nucleophilic substitution (SN2) reaction and capable of dissolving the reagents.

  • Stoichiometry: Precise control over the molar ratios of reagents is key. For instance, using a large excess of the ethylating agent or base in the Williamson ether synthesis can lead to the formation of the undesired 2,4-diethoxy byproduct.

Troubleshooting Guide: Synthesis by Selective O-Ethylation

This section addresses common issues encountered during the synthesis of this compound via the selective ethylation of 2,4-dihydroxyacetophenone.

Problem 1: Low or No Product Conversion

  • Potential Cause 1: Ineffective Base. The base (typically K₂CO₃) may be of poor quality or not sufficiently anhydrous. The role of the base is to deprotonate the 4-hydroxyl group to form the more nucleophilic phenoxide. If the base is weak or hydrated, this deprotonation will be incomplete.

    • Solution: Use freshly dried, finely powdered potassium carbonate. Ensure your reaction solvent (e.g., acetone, DMF) is anhydrous. Consider a stronger base like sodium hydride (NaH) if necessary, though this may reduce selectivity.

  • Potential Cause 2: Inactive Ethylating Agent. The ethylating agent (e.g., ethyl iodide, diethyl sulfate, bromoethane) may have degraded. Ethyl iodide, for example, can decompose upon exposure to light and air.

    • Solution: Use a fresh bottle of the ethylating agent or purify it before use. Store alkyl halides in a dark, cool place.

  • Potential Cause 3: Insufficient Temperature. While the reaction proceeds under relatively mild conditions, it may require gentle heating or reflux to achieve a reasonable rate, depending on the specific ethylating agent and solvent used.[1][6]

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gradually increase the temperature to reflux (for a solvent like acetone, this is around 56°C).

Problem 2: Formation of 1-(2,4-Diethoxyphenyl)ethanone Byproduct

  • Potential Cause: Reaction Conditions are too Harsh. The formation of the dialkylated byproduct indicates that the less reactive 2-hydroxyl group is also being ethylated. This is typically caused by using an excessive amount of the base and/or ethylating agent, or by running the reaction at an elevated temperature for a prolonged period.

    • Solution: Carefully control the stoichiometry. Use a slight excess (1.05-1.2 equivalents) of the ethylating agent and base. Avoid unnecessarily high temperatures or extended reaction times once TLC indicates the consumption of the starting material.

Problem 3: Difficulty in Product Purification

  • Potential Cause: Incomplete Reaction or Side Product Formation. If the product is difficult to purify, it is likely contaminated with unreacted 2,4-dihydroxyacetophenone or the dialkylated byproduct.

    • Solution: First, ensure the reaction has gone to completion via TLC. After workup, the primary impurities can be separated using column chromatography on silica gel. A solvent system of ethyl acetate and hexane is typically effective. Alternatively, recrystallization can be employed. The starting material is significantly more polar than the desired product and the byproduct is less polar, allowing for good separation.

Troubleshooting Guide: Synthesis by Fries Rearrangement

This section addresses issues related to the synthesis via Fries rearrangement of 3-ethoxyphenyl acetate.

Problem 1: Very Low Yield of Desired Product

  • Potential Cause 1: Deactivated Lewis Acid Catalyst. Aluminum chloride (AlCl₃) is extremely hygroscopic. Any moisture in the reagents or solvent will hydrolyze the AlCl₃, rendering it inactive.[7]

    • Solution: Use a fresh, unopened container of anhydrous AlCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is oven-dried and the solvent is anhydrous.

  • Potential Cause 2: Incorrect Stoichiometry of Catalyst. The Fries rearrangement requires an excess of the Lewis acid because it complexes with both the starting ester's carbonyl oxygen and the product's hydroxyl and carbonyl groups.[7][9]

    • Solution: Use at least 2.5-3.0 equivalents of AlCl₃ relative to the ester. Small-scale optimizations may be needed to find the ideal loading.[7]

  • Potential Cause 3: Improper Quenching. The reaction workup is critical. The aluminum complexes must be carefully decomposed to liberate the product.

    • Solution: Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and hydrochloric acid.[7] This exothermic process must be done in a well-ventilated fume hood with appropriate cooling.

Problem 2: Incorrect Isomer is the Major Product

  • Potential Cause: Incorrect Reaction Temperature or Solvent. The ratio of ortho to para rearranged products is highly dependent on reaction conditions.[3][8] For the target molecule, this compound, the acyl group is ortho to the hydroxyl group.

    • Solution: To favor the ortho product, higher reaction temperatures are generally required (thermodynamic control).[7][8] The ortho product can form a more stable bidentate complex with the aluminum catalyst.[7] Additionally, using a non-polar solvent can also favor the formation of the ortho-substituted product.[8]

Parameter Condition for ortho Product (Desired) Condition for para Product Rationale
Temperature Higher (e.g., >100 °C)Lower (e.g., 0-25 °C)Thermodynamic Control (more stable ortho-AlCl₃ complex) vs. Kinetic Control.[7][8]
Solvent Non-polar (e.g., CS₂, nitrobenzene)Polar (e.g., dichloroethane)Solvent polarity influences the reaction pathway and intermediate stability.[8]

Visualized Synthetic Workflows

Comparison of Synthetic Routes

The following diagram illustrates the two primary pathways to the target molecule.

G cluster_0 Route 1: Selective Ethylation (Preferred) cluster_1 Route 2: Fries Rearrangement A 2,4-Dihydroxyacetophenone B This compound A->B K₂CO₃, Et-I Acetone, Reflux (High Yield, High Selectivity) C 3-Ethoxyphenol D 3-Ethoxyphenyl Acetate C->D Ac₂O, Pyridine E This compound + Isomeric Byproducts D->E AlCl₃ (excess) High Temp. (Moderate Yield, Lower Selectivity)

Caption: Comparison of the preferred ethylation route versus the Fries rearrangement.

Controlling Regioselectivity in Fries Rearrangement

This diagram shows the critical decision point for controlling the isomeric outcome of the Fries rearrangement.

Fries_Selectivity cluster_conditions cluster_products Start 3-Ethoxyphenyl Acetate + AlCl₃ LowTemp Low Temperature (e.g., < 25°C) Kinetic Control Start->LowTemp favors HighTemp High Temperature (e.g., > 100°C) Thermodynamic Control Start->HighTemp favors ParaProduct Para Product 1-(2-Ethoxy-4-hydroxyphenyl)ethanone LowTemp->ParaProduct OrthoProduct Ortho Product (Desired) This compound HighTemp->OrthoProduct

Caption: Temperature control is key to ortho/para selectivity in Fries rearrangement.

Detailed Experimental Protocols

Protocol 1: Selective O-Ethylation of 2,4-Dihydroxyacetophenone (Recommended)

This protocol is adapted from procedures demonstrating high yield and selectivity.[1][6]

Materials:

  • 2,4-Dihydroxyacetophenone (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)

  • Ethyl Iodide (EtI) (1.2 eq)

  • Anhydrous Acetone

  • Deionized Water

  • Ethyl Acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dihydroxyacetophenone (1.0 eq) and anhydrous acetone. Stir until the solid is fully dissolved.

  • Add finely powdered anhydrous potassium carbonate (1.5 eq) to the solution.

  • Add ethyl iodide (1.2 eq) to the stirred suspension.

  • Heat the mixture to a gentle reflux (approximately 56-60°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The product spot should appear at a higher Rf than the starting material.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the inorganic salts, and wash the filter cake with additional acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

  • Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting solid/oil by recrystallization from an ethanol/water mixture or by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound as a crystalline solid.

Expected Product Characteristics:

  • Appearance: White to pale yellow crystalline solid

  • Melting Point: 40-45 °C[1]

References

  • BenchChem. (n.d.). Fries Rearrangement Reaction: Technical Support Center - Benchchem.
  • PrepChem. (n.d.). Synthesis of 2-hydroxyacetophenone.
  • National Center for Biotechnology Information. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. PMC - NIH.
  • Grokipedia. (n.d.). Fries rearrangement.
  • Google Patents. (n.d.). JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone.
  • Wikipedia. (n.d.). Fries rearrangement.
  • Organic Syntheses. (n.d.). 2,6-dihydroxyacetophenone.
  • MDPI. (n.d.). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights.
  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?.
  • National Center for Biotechnology Information. (n.d.). 1-[4-(2-Chloroethoxy)-2-hydroxyphenyl]ethanone. PMC.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • Alfa Chemistry. (n.d.). Fries Rearrangement.
  • LookChem. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). 1-[4-(4-Chlorobutoxy)-2-hydroxyphenyl]ethanone. PMC - NIH.
  • MySkinRecipes. (n.d.). 1-[4-(2-Chloro-Ethoxy)-2-Hydroxy-Phenyl]-Ethanone.
  • BenchChem. (n.d.). The Versatility of 4-Hydroxyacetophenone in Organic Synthesis.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Chemistry Stack Exchange. (2020). Fries Rearrangement Products.
  • National Center for Biotechnology Information. (n.d.). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. PMC - NIH.
  • National Center for Biotechnology Information. (n.d.). 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent.
  • ResearchGate. (2018). How can i perform Friedel crafts acylation with phenol?.
  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement.
  • YouTube. (2018). Friedel-Crafts Acylation.
  • Thermo Fisher Scientific. (n.d.). Fries Rearrangement.

Sources

Technical Support Center: Synthesis of 4'-Ethoxy-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Ethoxy-2'-hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproducts encountered during this synthetic process. Drawing from established chemical principles and practical laboratory experience, this resource provides in-depth troubleshooting in a user-friendly, question-and-answer format.

Introduction to the Synthesis and its Challenges

The synthesis of 4'-Ethoxy-2'-hydroxyacetophenone is most commonly achieved via the Fries rearrangement of 2-ethoxyphenyl acetate. This reaction, while powerful for forming hydroxyaryl ketones, is sensitive to reaction conditions and can lead to a variety of byproducts, complicating purification and reducing yields.[1][2] Understanding the underlying mechanisms of both the desired reaction and potential side reactions is crucial for successful synthesis.

The Fries rearrangement is an electrophilic aromatic substitution reaction where an acyl group from a phenolic ester migates to the aromatic ring, catalyzed by a Lewis acid.[1][3] The reaction's selectivity for the ortho or para position is highly dependent on factors such as temperature and solvent polarity.[2]

This guide will address the most frequently encountered issues, from the formation of isomeric byproducts to unexpected impurities arising from side reactions or contaminated starting materials.

Troubleshooting Guide & FAQs

Q1: My reaction produced a mixture of isomers. How can I favor the formation of the desired 4'-ethoxy-2'-hydroxyacetophenone?

This is the most common challenge in this synthesis. The Fries rearrangement is selective for both the ortho and para positions, and achieving high selectivity for the desired para isomer, 4'-ethoxy-2'-hydroxyacetophenone, requires careful control of reaction conditions.[1][2]

Root Cause Analysis:

The regioselectivity of the Fries rearrangement is a classic example of kinetic versus thermodynamic control.

  • Low temperatures favor the formation of the para product (4'-ethoxy-2'-hydroxyacetophenone), which is the kinetically controlled product.[1]

  • High temperatures promote the formation of the ortho isomer (2'-ethoxy-4'-hydroxyacetophenone), the thermodynamically more stable product, due to the formation of a stable bidentate complex with the Lewis acid catalyst.[1]

  • Solvent polarity also plays a role. More polar solvents tend to favor the formation of the para product.[2]

Troubleshooting Protocol:

  • Temperature Control: Maintain a low reaction temperature, typically below 60°C, to favor the kinetic para product.[4]

  • Solvent Selection: Employ a more polar solvent if your current system is non-polar. However, be mindful that solvent choice can also affect reaction rates.

  • Catalyst Choice: While AlCl₃ is common, other Lewis acids like BF₃, TiCl₄, or SnCl₄ can be used and may offer different selectivity profiles.[3]

ConditionFavored ProductControl Type
Low Temperature (< 60°C)para (4'-Ethoxy-2'-hydroxyacetophenone)Kinetic
High Temperature (> 160°C)ortho (2'-Ethoxy-4'-hydroxyacetophenone)Thermodynamic
Non-polar SolventorthoThermodynamic
Polar SolventparaKinetic
Q2: I've isolated my product, but it's contaminated with 2-ethoxyphenol. What is the source of this impurity and how can I prevent it?

The presence of 2-ethoxyphenol indicates a competing side reaction to the Fries rearrangement.

Root Cause Analysis:

The Lewis acid catalyst can promote the cleavage of the ester bond in the starting material, 2-ethoxyphenyl acetate, to yield 2-ethoxyphenol and an acylium ion.[3] This is a major competitive pathway that runs in parallel to the desired rearrangement.

Troubleshooting Protocol:

  • Stoichiometry of Lewis Acid: Use the minimum effective amount of Lewis acid. An excess can promote ester cleavage. Typically, a stoichiometric amount is required as the product also complexes with the catalyst.[3][5]

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can increase the extent of ester cleavage. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

  • Work-up Procedure: Ensure that the quenching of the reaction is performed carefully and efficiently to prevent further side reactions. A common method is to slowly add the reaction mixture to a mixture of ice and concentrated hydrochloric acid to hydrolyze the aluminum-ketone complex and dissolve aluminum salts.[6]

Q3: My product appears to contain di-acylated or other unexpected byproducts. What could be causing this?

The formation of multiple products beyond the expected isomers and starting materials points to more complex side reactions.

Root Cause Analysis:

  • Polyacylation: Although the acyl group is deactivating, highly activated aromatic rings can undergo a second acylation, leading to di-acylated products.[4] The starting material, 2-ethoxyphenyl acetate, has an activating ethoxy group, making it susceptible to this.

  • Ether Cleavage: Strong Lewis acids under harsh conditions can catalyze the cleavage of the ether bond in 2-ethoxyphenyl acetate or the product. This could lead to the formation of dihydroxyacetophenone derivatives. Ethers are generally stable but can be cleaved by strong acids.[7]

Troubleshooting Protocol:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the acylating agent to the phenol during the preparation of the starting ester to avoid any excess that could participate in side reactions.

  • Milder Lewis Acid: Consider using a milder Lewis acid catalyst to minimize the risk of ether cleavage.

  • Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

Q4: How can I effectively purify my crude 4'-ethoxy-2'-hydroxyacetophenone?

Purification is critical to obtaining a high-purity final product, free from isomers and other byproducts.

Purification Protocol: Recrystallization

Recrystallization is a highly effective method for purifying hydroxyacetophenones.[8][9][10]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for hydroxyacetophenones include ethanol/water mixtures, or dimethyl carbonate/cyclohexane.[8][9]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.[8]

  • Hot Filtration: Quickly filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the pure product.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Solvent SystemApplication
Ethanol/WaterGeneral purification of hydroxyacetophenones.[8]
Dimethyl Carbonate/CyclohexaneEffective for removing phenolic precursors.[9]
Methanol/Ethyl AcetateAnother potential system for recrystallization.[11]

Chromatographic Purification:

For challenging separations, especially of isomers, column chromatography using silica gel may be necessary. The choice of eluent will depend on the specific impurities present.

Visualizing the Reaction Pathways

To better understand the synthetic process and the formation of byproducts, the following diagrams illustrate the key reaction pathways.

Fries_Rearrangement SM 2-Ethoxyphenyl Acetate Desired 4'-Ethoxy-2'-hydroxyacetophenone (Para Isomer) SM->Desired Low Temp, Polar Solvent Ortho 2'-Ethoxy-4'-hydroxyacetophenone (Ortho Isomer) SM->Ortho High Temp, Non-polar Solvent Phenol 2-Ethoxyphenol SM->Phenol Ester Cleavage Poly Polyacylated Products SM->Poly Excess Acylating Agent EtherCleavage Dihydroxyacetophenones SM->EtherCleavage Harsh Conditions Cat Lewis Acid (e.g., AlCl3) Cat->SM

Caption: Fries Rearrangement Pathways for 2-Ethoxyphenyl Acetate.

Troubleshooting_Workflow Start Crude Product Analysis Isomers Isomeric Mixture? Start->Isomers Phenol 2-Ethoxyphenol Present? Isomers->Phenol No ControlTemp Adjust Temperature & Solvent Isomers->ControlTemp Yes Other Other Byproducts? Phenol->Other No ControlStoich Optimize Lewis Acid Stoichiometry Phenol->ControlStoich Yes MilderCond Use Milder Conditions/Catalyst Other->MilderCond Yes Purify Purification (Recrystallization/Chromatography) Other->Purify No ControlTemp->Phenol ControlStoich->Other MilderCond->Purify End Pure Product Purify->End

Caption: Troubleshooting Workflow for 4'-Ethoxy-2'-hydroxyacetophenone Synthesis.

References

  • Organic Chemistry Portal. Fries Rearrangement. Available at: [Link]

  • Wikipedia. Fries rearrangement. Available at: [Link]

  • BYJU'S. What is the Fries Rearrangement Reaction?. Available at: [Link]

  • Patsnap. Method for purification of 4-hydroxyacetophenone - Eureka. Available at: [Link]

  • European Patent Office. Process for purifying 4-hydroxy-acetophenone - EP 0254536 B1. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Google Patents. US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • Google Patents. US20210002200A1 - Method for purification of 4-hydroxyacetophenone.
  • European Patent Office. METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE - EP 3526188 B1. Available at: [Link]

  • IRIS. Selectivity in the photo-Fries rearrangement of some aryl benzoates in green and sustainable media. Preparative and mechanistic. Available at: [Link]

  • Google Patents. Process for purifying 4-hydroxy-acetophenone - European Patent Office - EP 0254536 A1.
  • McMurry, J. (2015). Organic Chemistry. Cengage Learning.
  • Scribd. Fries Rearrangement | PDF | Physical Chemistry | Chemical Substances. Available at: [Link]

  • Google Patents. WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate.
  • The Royal Society of Chemistry. 7. Available at: [Link]

  • ResearchGate. Molecular Insights into the Crystallization of 4'-Hydroxyacetophenone from Water: Solute Aggregation, Liquid-Liquid Phase Separation and Polymorph Selection | Request PDF. Available at: [Link]

  • YouTube. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • PubMed. Microwave-Assisted Synthesis of Mono- And Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction. Available at: [Link]

  • Google Patents. US3985783A - Process for ring acylation of phenols.
  • OUCI. Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction. Available at: [Link]

  • Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Available at: [Link]

  • P2O5-mediated Friedel-Crafts acylation of activated arenes with carboxylic acid as acylating agent. Available at: [Link]

  • Fries rearrangement of dibenzofuran-2-yl ethanoate under photochemical and Lewis-acid-catalysed conditions. Available at: [Link]

  • Fries rearrangement of 3,5-dimethoxyphenyl acetate. Available at: [Link]

  • ResearchGate. Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Available at: [Link]

  • curricuLAB. Reaction rate and activation energy of the acid hydrolysis of ethyl acetate (P3050201). Available at: [Link]

  • ResearchGate. Thermochemical investigations of hydrolysis of p-nitrophenyl acetate in water–acetontrile mixtures | Request PDF. Available at: [Link]

Sources

Technical Support Center: Stability of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-Ethoxy-2-hydroxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in aqueous environments. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your work, offering explanations and actionable solutions based on established scientific principles.

Question 1: I'm observing a rapid decrease in the concentration of my this compound stock solution over time, even when stored in the refrigerator. What is causing this instability?

Answer:

A decrease in concentration indicates that the compound is degrading. Several environmental factors can influence the stability of acetophenone derivatives in aqueous solutions.[1] The most common culprits are hydrolysis, photodegradation, and oxidation. To pinpoint the exact cause, a systematic approach called a forced degradation study is the industry-standard method.[2][3][4][5] This involves intentionally exposing the compound to stressful conditions to accelerate degradation and identify the pathways involved.

Recommended Action: Perform a Forced Degradation Study

A forced degradation study will help you understand the intrinsic stability of the molecule and determine the proper handling and storage conditions.[3][5][6] It is a crucial step in developing stability-indicating analytical methods.[2][4]

  • Logic: By systematically applying different stress conditions (acid, base, oxidation, heat, light), you can identify which factor(s) cause degradation. An adequate level of stress should be chosen to achieve a target degradation of 5-20%.[4][6]

  • Workflow: The general workflow involves preparing solutions of your compound, subjecting them to various stress conditions alongside a control sample, and then analyzing all samples by a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

Question 2: My HPLC analysis of an aged aqueous solution of this compound shows new, unidentified peaks that were not present in the freshly prepared sample. What are these peaks?

Answer:

The appearance of new peaks in your chromatogram is a strong indicator of chemical degradation.[1] These new peaks represent the degradation products formed from the parent molecule, this compound.

Recommended Action: Characterize Degradation Products

Identifying these degradants is critical for understanding the stability profile of your compound.

  • Correlate with Forced Degradation Data: Compare the chromatograms from your aged solution with those from your forced degradation study (see Question 1). If a peak in your aged sample has the same retention time as a peak generated under a specific stress condition (e.g., acidic hydrolysis), you can tentatively identify the degradation pathway.

  • Hypothesize Degradation Pathway: The structure of this compound contains an ether linkage, which can be susceptible to hydrolysis, particularly under acidic conditions. A likely degradation product would be 1-(2,4-dihydroxyphenyl)ethanone resulting from the cleavage of the ethoxy group.

  • Advanced Analytical Techniques: For definitive identification, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight of the unknown peaks, providing strong evidence for their structure.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines the steps for conducting a comprehensive forced degradation study as mandated by ICH guidelines.[3]

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile or Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Prepare Stock Solution: Dissolve this compound in a suitable organic solvent like acetonitrile or methanol to create a 1 mg/mL stock solution.[1]

  • Prepare Control Sample: Dilute the stock solution with your aqueous buffer or water to the final working concentration. Store this sample protected from light at 2-8°C.

  • Stress Conditions: For each condition, mix the stock solution with the stressor and dilute to the final concentration.

    • Acid Hydrolysis: Use 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). After incubation, cool and neutralize with an equivalent amount of 0.1 N NaOH.

    • Base Hydrolysis: Use 0.1 N NaOH.[1] Keep at room temperature or slightly elevated (e.g., 40°C) for a specified time. Neutralize with an equivalent amount of 0.1 N HCl.

    • Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Heat the aqueous solution at a high temperature (e.g., 70-80°C) for an extended period (e.g., 24-48 hours). Also, test the solid compound in a dry heat oven.

    • Photolytic Degradation: Expose the aqueous solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[7] A dark control sample, wrapped in aluminum foil, must be run in parallel to differentiate between light- and heat-induced degradation.[7]

  • Analysis: Analyze all stressed samples and the control sample by a validated, stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms. Note the percentage of degradation of the parent peak and the formation of any new peaks.

Stress Condition Typical Reagent/Condition Purpose
Acid Hydrolysis0.1 N - 1 N HCl, elevated temperatureTo test susceptibility to acid-catalyzed degradation (e.g., ether cleavage).
Base Hydrolysis0.1 N - 1 N NaOH, room/elevated temp.To test susceptibility to base-catalyzed degradation.
Oxidation3-30% H₂O₂, room temperatureTo evaluate sensitivity to oxidative stress.
Thermal60-80°C (solution), Dry heat (solid)To assess intrinsic thermal stability.
PhotolyticICH-compliant light source (UV/Vis)To determine if the compound is light-sensitive.[7]

Visualizations

Experimental Workflow for Stability Investigation

G cluster_solutions Implement Solutions observe Observation: Compound instability detected (e.g., decreased concentration, new HPLC peaks) forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) observe->forced_degradation Initiate Investigation analyze Analyze all samples via Stability-Indicating HPLC Method forced_degradation->analyze compare Compare stressed samples to control analyze->compare identify Identify significant degradation pathways compare->identify ph_control Optimize solution pH and buffer system identify->ph_control If pH-labile storage Modify storage conditions (e.g., protect from light, lower temp) identify->storage If light/temp sensitive handling Adjust experimental handling (e.g., use fresh solutions) identify->handling General practice

Caption: Workflow for investigating and resolving instability.

Potential Hydrolytic Degradation Pathway

Caption: Potential hydrolysis of the ether linkage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound? A1: Like many acetophenone derivatives, the primary factors are environmental.[1] These include:

  • pH: The compound's stability can be highly dependent on the pH of the aqueous solution. Both acidic and basic conditions can potentially catalyze hydrolysis of the ether group.[8][9]

  • Photodegradation: Aromatic ketones are often susceptible to degradation upon exposure to light, particularly UV light.[1]

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation reactions.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to degradation, especially given the electron-rich phenolic ring.

Q2: My solution of this compound turned a slight yellow/brown color upon standing. What does this indicate? A2: A change in color often indicates the formation of degradation products. Phenolic compounds, in particular, can oxidize to form colored quinone-type structures. This is a visual sign of instability, and the solution should be analyzed to identify the degradants and quantify the loss of the parent compound.

Q3: What are the ideal storage conditions for aqueous solutions of this compound to ensure long-term stability? A3: Based on the potential instabilities, the following storage conditions are recommended:

  • Temperature: Store stock solutions at low temperatures, either refrigerated (2-8°C) or frozen (≤ -20°C).

  • Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For maximum stability, consider preparing solutions in a degassed buffer and storing them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • pH: Prepare solutions in a neutral, buffered system (pH 6-7.5) unless your experimental conditions require otherwise. Avoid strongly acidic or basic conditions for storage. The best practice is often to prepare solutions fresh daily from a solid or a concentrated stock in an organic solvent.

Q4: What type of analytical method is required to properly study the stability of this compound? A4: A stability-indicating analytical method is essential. This is an analytical procedure that can accurately and selectively quantify the parent compound in the presence of its degradation products, excipients, and other potential impurities.[2][5] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose. The method must be validated to demonstrate that the degradation product peaks are well-resolved from the main compound peak.

References

  • Benchchem. Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage.
  • ResearchGate. Effect of pH on the asymmetric reduction of acetophenon to (S)-aromatic...
  • National Institutes of Health (NIH). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels.
  • Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • ResearchGate. Handbook of Hydroxyacetophenones: Preparation and Physical Properties.
  • ResearchGate. Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB.
  • SciSpace. Forced Degradation Studies.
  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals.
  • Academia.edu. Forced Degradation – A Review.
  • Pharmaceutical Online. An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • Scribd. Influence of PH On The Stability of Pharmaceutical.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

Sources

Technical Support Center: HPLC Analysis of 4'-Ethoxy-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 4'-Ethoxy-2'-hydroxyacetophenone. This guide is designed for researchers, analytical scientists, and quality control professionals. It provides in-depth, experience-based solutions to common challenges encountered during method development, validation, and routine analysis of this compound. Our approach is rooted in explaining the fundamental principles of chromatography to empower you to make informed, effective troubleshooting decisions.

Analyte at a Glance: 4'-Ethoxy-2'-hydroxyacetophenone

Before troubleshooting, understanding the analyte is critical.

  • Structure: C₁₀H₁₂O₃[1]

  • Molecular Weight: 180.20 g/mol [1]

  • Key Functional Groups:

    • Phenolic Hydroxyl (-OH): This is a weakly acidic group. Its ionization state is pH-dependent and can significantly impact retention and peak shape in reversed-phase HPLC.

    • Ketone (-C=O): A polar group that can engage in hydrogen bonding.

    • Ethoxy (-OCH₂CH₃): Adds hydrophobicity compared to its parent compound, 4'-hydroxyacetophenone.

  • Solubility: It is soluble in organic solvents like methanol and ethanol and sparingly soluble in water.[2] This is a key consideration for sample and standard preparation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Q1: My peak for 4'-Ethoxy-2'-hydroxyacetophenone is tailing severely. What is the cause and how can I fix it?

A1: Understanding and Mitigating Peak Tailing

Peak tailing is one of the most frequent issues in HPLC and often points to unwanted secondary interactions between the analyte and the stationary phase.[3][4]

Primary Cause: Silanol Interactions

For a phenolic compound like 4'-Ethoxy-2'-hydroxyacetophenone, the most common cause of tailing on a silica-based reversed-phase column (e.g., C18, C8) is the interaction between the acidic hydroxyl group of the analyte and residual silanol groups (Si-OH) on the silica surface.[5][6][7] These silanol groups can be deprotonated and negatively charged, leading to strong, undesirable ionic interactions that delay the elution of a portion of the analyte molecules, resulting in a tailed peak.[5][7]

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: The most effective way to control this interaction is by suppressing the ionization of the silanol groups.

    • Action: Lower the pH of the aqueous portion of your mobile phase. By operating at a low pH (e.g., pH 2.5-3.0) using a buffer like phosphate or an acid additive like formic acid or trifluoroacetic acid (TFA), you ensure the silanol groups are protonated (Si-OH) and neutral.[6][7] This minimizes the secondary ionic interactions causing the tailing.

    • Causality: At a pH well below the pKa of the silanol groups (typically around 3.8-4.5), they remain in their non-ionized form, preventing strong electrostatic interactions with your analyte.[8]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed to minimize these effects.

    • Action: Employ a column that is designated as "end-capped." End-capping is a process where the manufacturer treats the silica support with a small silylating agent (e.g., trimethylchlorosilane) to block a majority of the residual silanol groups.[5][7] Also, columns made from high-purity Type B silica have fewer metal contaminants, which can also act as active sites causing tailing.[6]

  • Consider an Alternative Stationary Phase: If tailing persists, the column chemistry may not be ideal.

    • Action: Try a column with a different stationary phase, such as one with a polar-embedded group. These phases have a hydrophilic group incorporated near the base of the alkyl chain, which helps to shield the analyte from residual silanols.

  • Check for Extra-Column Effects: Tailing can also originate from the HPLC system itself, especially for early-eluting peaks.

    • Action: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") to minimize dead volume.[5] Check all fittings between the injector, column, and detector to ensure they are properly seated and not creating void spaces.[9]

Q2: The retention time of my analyte is drifting or changing between injections. What should I investigate?

A2: Diagnosing and Stabilizing Retention Time

Stable retention times are fundamental for reliable identification and quantification. Drifting retention is often a sign that the system or column is not properly equilibrated or is changing over time.

Troubleshooting Protocol:

  • Ensure Proper Column Equilibration: This is the most common cause.

    • Action: Before starting your analytical run, flush the column with the initial mobile phase for an adequate amount of time. For reversed-phase columns, this is typically 10-20 column volumes. If you have changed the mobile phase composition significantly, allow for a longer equilibration period.

    • Causality: The stationary phase needs to fully equilibrate with the mobile phase to ensure that the partitioning mechanism governing retention is stable and consistent.

  • Check Mobile Phase Composition and Stability:

    • Action: Ensure your mobile phase is accurately prepared and well-mixed. If using a buffer, confirm its pH is stable. Volatile components (like TFA or ammonia) or organic solvents can selectively evaporate over time, changing the mobile phase composition and affecting retention.[10] It is best practice to prepare fresh mobile phase daily.[11]

    • Causality: Retention in reversed-phase HPLC is highly sensitive to the ratio of organic solvent to water. A small increase in the organic content will cause retention times to decrease.

  • Verify Pump Performance and System Pressure:

    • Action: Monitor the system backpressure. A fluctuating pressure reading can indicate a leak, a bubble in the pump, or a failing pump seal. A steadily increasing pressure may suggest a column or frit blockage.[12]

    • Causality: Inconsistent flow from the pump will lead directly to proportional shifts in retention time.

  • Control Column Temperature:

    • Action: Use a column thermostat or oven. Even small fluctuations in ambient laboratory temperature can affect mobile phase viscosity and retention.[13]

    • Causality: A 1°C increase in temperature can decrease retention time by approximately 1-2%. A stable temperature ensures this variable is eliminated.

Visual Workflow: General HPLC Troubleshooting Logic

The following diagram outlines a systematic approach to diagnosing common HPLC issues.

HPLC_Troubleshooting General HPLC Troubleshooting Workflow Start Problem Observed (e.g., Tailing, Drifting RT, Ghost Peak) CheckAllPeaks Does it affect all peaks? Start->CheckAllPeaks BlankRun Inject a Blank (Solvent) Start->BlankRun If Ghost Peak is observed GhostPeak Is a 'Ghost Peak' Present? SystemIssue Likely System/Mobile Phase Issue CheckAllPeaks->SystemIssue Yes AnalyteIssue Likely Analyte/Column Interaction CheckAllPeaks->AnalyteIssue No Equilibration Check Column Equilibration SystemIssue->Equilibration MobilePhase Check Mobile Phase (Freshness, pH, Composition) SystemIssue->MobilePhase Hardware Check Hardware (Pump, Leaks, Connections) SystemIssue->Hardware ColumnChem Optimize Column Chemistry (pH, End-capping, Phase) AnalyteIssue->ColumnChem SamplePrep Review Sample Prep (Solvent, Contamination) AnalyteIssue->SamplePrep SystemContamination System Contamination (Injector, Solvent Lines) SystemContamination->MobilePhase Check Source Carryover Sample Carryover BlankRun->GhostPeak GhostPeak->SystemContamination Yes GhostPeak->Carryover No (Peak appears only after sample)

Caption: A logical workflow for diagnosing HPLC problems.

Q3: I am seeing "ghost peaks" in my chromatograms, especially during gradient runs. Where are they coming from?

A3: Identifying and Eliminating Ghost Peaks

Ghost peaks are unexpected peaks that appear in a chromatogram, often when no sample has been injected (a blank run).[11] They can arise from several sources.

Troubleshooting Protocol:

  • Isolate the Source: The first step is to determine if the peak comes from the sample, the mobile phase, or the system.

    • Action: Inject a blank (your sample solvent). If the ghost peak is still present, the source is likely the mobile phase or system contamination.[14] If it disappears, the issue is related to your sample preparation or carryover.

  • Investigate Mobile Phase Contamination:

    • Action: Use only high-purity, HPLC-grade solvents and water.[15] Prepare fresh mobile phase daily. Contaminants can accumulate in solvent reservoirs over time. If using buffered mobile phases, ensure no microbial growth has occurred.

    • Causality: In gradient elution, the mobile phase strength increases, which can elute contaminants that have adsorbed to the column head from a contaminated mobile phase.[15]

  • Check for Sample Carryover: This occurs when a small amount of a previous, more concentrated sample remains in the injection loop or on the needle and is injected with the subsequent run.

    • Action: Optimize the autosampler wash procedure. Use a wash solvent that is stronger than your sample solvent to effectively clean the needle and sample loop between injections.

    • Causality: Insufficient cleaning leaves behind analyte residues that appear as small peaks in the next chromatogram.[11]

  • System Contamination: Components like seals, tubing, or in-line filters can degrade and leach contaminants into the flow path.

    • Action: Systematically flush the system. If you suspect the autosampler, you can bypass it and perform a direct manual injection to see if the peak disappears.[15]

Q4: How can I optimize the mobile phase to improve the resolution between my analyte and an impurity?

A4: Strategic Mobile Phase Optimization

Optimizing the mobile phase is the most powerful tool for controlling selectivity and resolution in HPLC.[13][16][17]

Key Optimization Parameters:

ParameterEffect on Separation of 4'-Ethoxy-2'-hydroxyacetophenoneRecommended Action & Rationale
% Organic Modifier (Acetonitrile vs. Methanol) Increasing the percentage of organic modifier (e.g., acetonitrile) will decrease the retention time of all non-polar and moderately polar compounds.Action: To increase resolution, try decreasing the percentage of the organic modifier in small increments (e.g., 2-5%). Rationale: This increases retention times, allowing more time for the analytes to interact with the stationary phase, which can improve separation.[8]
pH of Aqueous Phase As a phenolic compound, the analyte's retention can be sensitive to pH. At higher pH values (above its pKa), it will become ionized and less retained on a C18 column.Action: Adjust the mobile phase pH. For this analyte, maintaining a low pH (e.g., 2.5-3.5) is generally recommended to ensure it is in its neutral, more retained form, which often leads to better peak shape and reproducibility.[6]
Buffer Concentration Buffers are used to control and stabilize the pH of the mobile phase.Action: Use a buffer concentration of 10-25 mM. Rationale: This concentration is usually sufficient to control the pH without risking precipitation when mixed with high percentages of organic solvent.
Choice of Organic Modifier Acetonitrile and methanol have different solvent properties and can provide different selectivities.Action: If resolution is poor with acetonitrile, try substituting it with methanol (or using a ternary mixture). Rationale: Methanol is a protic solvent and can engage in different hydrogen bonding interactions than the aprotic acetonitrile, potentially changing the elution order of the analyte and impurities.

Systematic Approach (as per ICH Guidelines):

Method development should be systematic.[10][18] A good practice is to vary one parameter at a time (e.g., % organic) while keeping others (pH, temperature) constant to clearly understand its effect on the chromatography.[10] Always perform a system suitability test (SST) after making changes to ensure the system is performing adequately.[19][20][21][22] Typical SST parameters include repeatability (%RSD of peak area), tailing factor, theoretical plates, and resolution.[19][21]

References

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • Video Notes LC Troubleshooting Series Ghost Peaks - HPLC. Agilent Technologies. [Link]

  • How to Identify Ghost Peaks in U/HPLC. Phenomenex. [Link]

  • Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions. YouTube. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • What are some tips for troubleshooting carryover or ghost peaks on my LC column?. Waters Knowledge Base. [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. [Link]

  • What are the Common Peak Problems in HPLC. Chromatography Today. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • Optimization of a new mobile phase to know the complex and real polyphenolic composition. ResearchGate. [Link]

  • Development of HPLC method for determination of phenolic compounds. AKJournals. [Link]

  • How to Prepare and Optimise HPLC Mobile Phases. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • System Suitability. Chromatography Online. [Link]

  • SOP for Guideline for System Suitability Test for HPLC Analysis. Pharma Times Official. [Link]

  • 4'-Hydroxyacetophenone | C8H8O2. PubChem. [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. [Link]

  • Separation of 4'-Ethoxy acetophenone on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Showing Compound 4'-Hydroxyacetophenone (FDB010503). FooDB. [Link]

  • 4'-Hydroxyacetophenone: Properties and Applications as a Chemical Reagent. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • 4'-hydroxyacetophenone CAS 99-93-4 Manufacturers and Suppliers. Fengchen. [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis. MDPI. [Link]

  • 4'-Hydroxyacetophenone: Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Stability-Indicating HPLC Method Development. vscht.cz. [Link]

Sources

Technical Support Center: A Guide to Improving the Solubility of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently encountered researchers facing challenges with the aqueous solubility of promising hydrophobic compounds. 1-(4-Ethoxy-2-hydroxyphenyl)ethanone is one such molecule where improper handling can lead to precipitation, compromising assay accuracy and reproducibility. This guide provides a systematic, field-proven approach to help you navigate these challenges, ensuring your compound remains in solution and your data is reliable.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating as soon as I dilute it into my cell culture media. What's happening?

This is a classic solubility issue driven by a phenomenon known as "solvent shock." Your compound is likely dissolved in a high-concentration stock solution using a strong organic solvent like Dimethyl Sulfoxide (DMSO). When this concentrated organic solution is rapidly introduced into a predominantly aqueous environment like cell culture media or a phosphate-buffered saline (PBS) solution, the compound's local environment changes drastically. The hydrophobic this compound, no longer supported by the organic solvent, crashes out of the solution, forming a visible precipitate.[1][2]

Q2: What is the best solvent to use for my initial stock solution?

For creating a high-concentration stock solution of a hydrophobic compound, 100% Dimethyl Sulfoxide (DMSO) is the industry-standard starting point.[3][4] It possesses exceptional solvating power for a wide range of organic molecules. Preparing a stock solution of 10 mM is a common and practical concentration. It is critical to ensure the compound is fully dissolved by vortexing before making any subsequent dilutions.[4]

Troubleshooting Guide: A Step-by-Step Protocol for Effective Solubilization

Follow this systematic workflow to diagnose and solve solubility issues with this compound.

Step 1: Characterize Your Compound's Solubility Profile

Before optimizing for aqueous buffers, it's wise to understand the compound's solubility in common, pure organic solvents. This provides a baseline and potential alternatives if DMSO proves problematic for your specific assay.

Experimental Protocol: Small-Scale Solubility Assessment

  • Aliquot Compound: Weigh approximately 1 mg of this compound into several individual glass or polypropylene vials.

  • Solvent Addition: Add a starting volume (e.g., 50 µL) of a test solvent (DMSO, Ethanol, Methanol) to each vial.

  • Dissolution Attempt: Vortex each vial vigorously for 30-60 seconds.

  • Visual Inspection: Check for any visible undissolved particles against a dark background.

  • Incremental Addition: If the compound is not fully dissolved, add another increment of solvent (e.g., 10-20 µL), vortex again, and re-inspect.

  • Calculate Solubility: Once a clear solution is achieved, calculate the approximate solubility in mg/mL.

Data Presentation: Expected Solubility of this compound

SolventExpected SolubilityKey Considerations
DMSO >50 mg/mLExcellent for high-concentration stocks. Can be cytotoxic at final concentrations >0.5%.[3][5][6]
Ethanol ~10-25 mg/mLLess potent solvent than DMSO but often less cytotoxic to cells.[7]
Methanol ~10-15 mg/mLSimilar to ethanol, but its higher volatility and toxicity make it less common for cell-based assays.
Water <0.1 mg/mLConsidered practically insoluble in aqueous solutions.[8]
Step 2: Master the Dilution into Aqueous Buffer

This is the most critical step where precipitation occurs. The key is to minimize the "solvent shock" by controlling the dilution process and, if necessary, modifying the final buffer.

Workflow for Optimizing Aqueous Working Solutions

G A Prepare 10 mM Stock in 100% DMSO B Prepare Intermediate Dilutions (e.g., 1 mM, 100 µM in 100% DMSO) A->B Serial Dilution C Dilute to Final Concentration in Pre-warmed Assay Buffer B->C Final Dilution Step D Precipitation Observed? C->D E Troubleshooting Options D->E Yes H Clear Solution - Proceed with Assay (Include Vehicle Control) D->H No F Option 1: Add Co-solvent (e.g., 0.5-2% Ethanol) E->F G Option 2: Add Surfactant (e.g., 0.01% Tween-20) E->G

Caption: A systematic workflow for preparing and troubleshooting working solutions.

Key Protocols & Techniques:

  • Use Serial Dilutions: Never perform a large, single-step dilution (e.g., 1:1000) from a 100% DMSO stock directly into an aqueous buffer. Instead, perform intermediate dilutions in pure DMSO first.[2][9] This reduces the volume of concentrated DMSO being introduced at the final step.

  • Active Mixing: When performing the final dilution into your assay buffer (which should be at its working temperature, e.g., 37°C), add the small volume of your compound's DMSO stock dropwise into the buffer while continuously vortexing or stirring the buffer.[2] This rapid dispersion is crucial.

  • Consider Co-solvents: If precipitation persists, the inclusion of a small amount of a water-miscible organic solvent in your final assay buffer can act as a "bridge" to keep the compound soluble.[10][11]

    • Protocol: Prepare your final assay medium with a low concentration of ethanol (start with 0.5% and test up to 2%). Then, add your compound stock to this modified medium.

    • Critical Control: You must run a "vehicle control" containing the exact same concentration of ethanol (and DMSO) without your compound to ensure the solvent mixture itself does not affect your assay results.

  • Employ Non-ionic Surfactants: For biochemical or some cell-based assays, a low concentration of a non-ionic surfactant can maintain solubility by forming micelles that encapsulate the hydrophobic compound.[12][13]

    • Tween® 20: Generally milder and a good first choice.[14][15][16] Use at a final concentration of 0.01% to 0.1%.

    • Triton™ X-100: A stronger detergent that is also effective but has a higher potential to permeabilize cell membranes.[14][17][18]

    • Critical Control: As with co-solvents, a vehicle control containing the surfactant is essential.

Step 3: Validate Your Final Solvent Concentration

The final concentration of any organic solvent in your assay must be below the toxic threshold for your system.

Diagram of Solvent Tolerance

G A A L1 High Confidence L2 Requires Validation L3 High Risk

Caption: General guidelines for final DMSO concentrations in cell-based assays.

Experimental Protocol: Vehicle Tolerance Test

  • Set up your standard assay (e.g., cell viability, enzyme activity).

  • Create a dilution series of your solvent system (e.g., DMSO/Ethanol mix) in your assay buffer, matching the concentrations you plan to use for your compound.

  • Run the assay with these solvent-only controls.

  • Identify the highest concentration of the vehicle that does not produce a significant effect compared to the untreated control. This is your maximum allowable solvent concentration. Most cell lines can tolerate 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[3][5][19]

By methodically following these steps, you can develop a robust protocol for solubilizing this compound, leading to more accurate and reproducible in vitro data.

References

  • DMSO usage in cell culture. LifeTein. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. [Link]

  • What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]

  • DMSO in cell based assays. Scientist Solutions. [Link]

  • Behind the Blot: Everything You Need to Know About Tween 20. Azure Biosystems. [Link]

  • What is the difference between using Triton X-100 and Tween-20? ResearchGate. [Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. National Institutes of Health (NIH). [Link]

  • Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x. CiteAb. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. National Institutes of Health (NIH). [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Institutes of Health (NIH). [Link]

  • How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Detergents: Triton X-100, Tween-20, and More. ResearchGate. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • 4'-Hydroxyacetophenone. Solubility of Things. [Link]

  • 4'-Hydroxyacetophenone. PubChem. [Link]

Sources

Technical Support Center: Recrystallization of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical for ensuring the quality and efficacy of downstream active pharmaceutical ingredients (APIs).[1] Recrystallization is a powerful and widely used technique for this purpose, yet it is often accompanied by challenges that can impact yield and purity.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into the principles and troubleshooting of recrystallizing this specific acetophenone derivative.

Compound Profile: this compound

A thorough understanding of the compound's physical properties is the foundation of a successful purification strategy.

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 4'-Ethoxy-2'-hydroxyacetophenone[2]
Molecular Formula C₁₀H₁₂O₃-
Molecular Weight 180.20 g/mol -
Appearance Off-white to pale yellow crystalline solid[3]
Melting Point 40-45 °C[2]
Boiling Point 314.7 °C at 760 mmHg[2]
Solubility Profile Expected to be soluble in polar organic solvents (e.g., ethanol, methanol, acetone) and have limited solubility in nonpolar solvents (e.g., hexane). Solubility increases with temperature.[3]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the recrystallization of this compound in a practical question-and-answer format.

Q1: My compound "oiled out" as a liquid instead of forming crystals. What happened and how do I fix it?

A1: "Oiling out" is a frequent and detrimental phenomenon where the compound separates from the solution as a liquid layer rather than solid crystals. This oil often traps impurities, defeating the purpose of recrystallization.[4] When the oil eventually solidifies, it typically forms an amorphous mass with low purity.[4]

Root Causes & Solutions:

  • Low Melting Point: The primary cause is that the melting point of your compound (40-45 °C) is lower than the temperature of the solution when it becomes saturated during cooling.[4]

  • High Impurity Concentration: Significant impurities can depress the melting point of the compound, making it more prone to oiling out.[4]

  • Rapid Cooling: Cooling the solution too quickly can induce a high level of supersaturation at a temperature above the compound's melting point.[4]

  • Inappropriate Solvent: A solvent with a boiling point that is too high relative to the compound's melting point can promote this issue.[4]

Corrective Actions:

  • Re-dissolve and Dilute: Reheat the mixture to dissolve the oil completely. Add a small amount of additional hot solvent (10-20% more) to lower the solution's saturation point.[4][5]

  • Ensure Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature slowly on a benchtop, insulated with a beaker of warm water or by leaving it on a cooling hotplate.[6] This provides a larger temperature window for proper crystal nucleation to occur above the compound's melting point.

  • Induce Crystallization Early: At a temperature slightly below the solvent's boiling point but well above the compound's melting point, try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[4][6] This provides nucleation sites for crystal growth to begin.

  • Re-evaluate Your Solvent System: If the problem persists, the solvent may be unsuitable. Recover your compound by evaporation and choose a solvent with a lower boiling point or use a mixed-solvent system.[4][6]

Q2: The solution has cooled completely, but no crystals have formed. What should I do?

A2: The absence of crystallization upon cooling typically points to one of two issues: excessive solvent use or a supersaturated state that resists nucleation.

Root Causes & Solutions:

  • Too Much Solvent: This is the most common reason for crystallization failure.[6] If the solution is not saturated at a lower temperature, crystals will not form, and a significant portion of your product will remain dissolved.[5]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should, but lacks a nucleation point for crystals to begin growing.[6]

Corrective Actions:

  • Induce Nucleation:

    • Scratching: Vigorously scratch the inside of the flask at the solution's surface with a glass stirring rod. This action can release microscopic glass particles that serve as nucleation sites.[6]

    • Seed Crystals: Add a tiny crystal of the pure compound to the solution. This provides a perfect template for further crystal growth.[6]

  • Increase Concentration: If nucleation techniques fail, gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume). Allow the more concentrated solution to cool again.[5][6]

  • Drastically Reduce Solubility: Place the flask in an ice-water bath to maximize the potential for crystal formation by further lowering the compound's solubility.[6][7]

  • Last Resort: If all else fails, evaporate the solvent completely using a rotary evaporator to recover the crude solid. You must then restart the recrystallization, likely with a different solvent system.[5][6]

Q3: My final product is off-white or yellowish, not pure white. How can I remove colored impurities?

A3: The presence of color indicates that impurities are co-crystallizing with your product. This can happen if the impurities have similar solubility profiles or if crystallization occurs too rapidly.[5]

Corrective Actions:

  • Use of Activated Charcoal (with a Critical Caveat): Activated charcoal is excellent at adsorbing large, colored, conjugated impurity molecules.[7][8]

    • Protocol: After dissolving your crude compound in the hot solvent, cool the solution slightly so it is no longer boiling. Add a very small amount of activated charcoal (1-2% of the solute's weight). Reheat the mixture to boiling for a few minutes.[7]

    • WARNING for Phenolic Compounds: Standard activated charcoal may contain ferric ions, which can form colored complexes with phenolic hydroxyl groups, potentially impairing purification.[8] It is crucial to use a high-purity, acid-washed grade of activated charcoal or to test this method on a small scale first. An alternative is to perform a preliminary purification by passing the crude material through a short plug of silica gel with a suitable solvent.[4]

  • Hot Filtration: After the charcoal treatment, you must perform a hot gravity filtration to remove the charcoal and any insoluble impurities while keeping your desired compound in solution.[7]

  • Ensure Slow Crystal Growth: Rapid crystallization can trap impurities within the crystal lattice.[5] A slow cooling process is essential not only to prevent oiling out but also to ensure the selective formation of pure crystals.

Q4: The final yield of my purified product is very low. What are the likely causes?

A4: A low yield is a frustrating outcome that can often be traced back to specific steps in the procedure.

Root Causes & Solutions:

  • Excessive Solvent: As mentioned in Q2, using too much solvent is a primary cause of low yield, as a substantial amount of the product remains in the mother liquor.[5]

  • Premature Crystallization: The compound may have started to crystallize in the filter paper or funnel during hot filtration.

  • Inadequate Washing: Washing the collected crystals with solvent that is not ice-cold or using an excessive volume will dissolve a portion of the purified product.[4]

Corrective Actions:

  • Optimize Solvent Volume: Use only the minimum amount of boiling solvent required to fully dissolve the crude solid.

  • Improve Hot Filtration Technique: To prevent premature crystallization, keep the solution hot. Use a stemless or short-stemmed funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent or steam before filtering your solution.[7]

  • Recover a Second Crop: Do not discard the mother liquor (the filtrate after collecting your crystals). You can often recover more product by boiling down the filtrate to a smaller volume and re-cooling to obtain a second, albeit less pure, crop of crystals.

  • Refine Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold solvent to rinse away residual impurities without dissolving the product.[4]

Experimental Protocols & Workflows

Workflow for Solvent Selection

The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol. The ideal solvent will dissolve this compound completely at its boiling point but very poorly at room temperature or in an ice bath.[4][8]

Solvent_Selection cluster_0 Phase 1: Small-Scale Solubility Testing Start Place ~20 mg of crude compound in a small test tube AddSolvent Add solvent dropwise (e.g., 0.5 mL) at room temp. Start->AddSolvent ObserveCold Observe Solubility (Cold) AddSolvent->ObserveCold Heat Heat mixture gently to boiling ObserveCold->Heat Insoluble BadSolvent1 Result: Unsuitable (Too Soluble) ObserveCold->BadSolvent1 Soluble ObserveHot Observe Solubility (Hot) Heat->ObserveHot Cool Cool to room temp, then place in ice bath ObserveHot->Cool Soluble BadSolvent2 Result: Unsuitable (Insoluble) ObserveHot->BadSolvent2 Insoluble ObserveCrystals Check for crystal formation Cool->ObserveCrystals GoodSolvent Result: Suitable Solvent ObserveCrystals->GoodSolvent Abundant Crystals BadSolvent3 Result: Unsuitable (No Recrystallization) ObserveCrystals->BadSolvent3 Few/No Crystals

Caption: Workflow for identifying a suitable recrystallization solvent.

Recommended Solvents for Testing

Based on the structure of this compound, which contains polar functional groups, the following solvents and systems are recommended for initial screening.[3][4]

Solvent SystemBoiling Point (°C)PolarityRationale / Notes
Isopropanol 82.6Polar ProticOften a good starting point for phenolic compounds.
Ethanol 78.4Polar ProticSimilar to isopropanol, slightly more polar.
Ethyl Acetate 77.1Polar AproticGood for moderately polar compounds.
Ethanol/Water VariableMixed PolarityA powerful mixed-solvent system. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears. Reheat to clarify and cool.[8]
Dichloromethane/Hexane VariableMixed PolarityAnother common mixed system. Dissolve in dichloromethane and add hexane as the anti-solvent.
Step-by-Step Recrystallization Protocol

This protocol provides a self-validating system for the purification of this compound.

Recrystallization_Protocol cluster_main Purification Workflow Dissolve 1. Dissolution: Dissolve crude product in minimum amount of boiling solvent in an Erlenmeyer flask. Charcoal 2. Decolorization (Optional): Cool slightly, add activated charcoal. Boil gently for 2-3 minutes. Dissolve->Charcoal HotFilter 3. Hot Gravity Filtration: Filter hot solution through a pre-heated funnel to remove insoluble impurities and/or charcoal. Dissolve->HotFilter If no charcoal needed Charcoal->HotFilter Crystallize 4. Crystallization: Cover flask and allow filtrate to cool slowly and undisturbed to room temperature. HotFilter->Crystallize Cool 5. Maximize Yield: Place flask in an ice-water bath for at least 30 minutes. Crystallize->Cool Isolate 6. Isolation: Collect crystals by vacuum filtration using a Büchner funnel. Cool->Isolate Wash 7. Washing: Wash crystals with a small amount of ice-cold solvent. Isolate->Wash Dry 8. Drying: Dry the purified crystals under vacuum to remove residual solvent. Wash->Dry

Caption: Detailed step-by-step recrystallization workflow.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is just fully dissolved.[4]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat source. Once it has stopped boiling, add a spatula-tip of high-purity activated charcoal. Swirl and reheat to boiling for a few minutes to allow for adsorption of impurities.[7]

  • Hot Gravity Filtration: Pre-heat a stemless or short-stemmed glass funnel and a clean receiving Erlenmeyer flask. Place a fluted filter paper in the funnel. Pour the hot solution through the filter paper to remove the charcoal and any other insoluble matter.[7]

  • Crystallization: Cover the mouth of the flask containing the hot filtrate (e.g., with a watch glass) and leave it on a benchtop to cool slowly and undisturbed.[4] Slow cooling is crucial for the formation of large, pure crystals.[5]

  • Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[4][7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[4]

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities from the crystal surfaces.[4]

  • Drying: Transfer the crystals to a watch glass and dry them thoroughly to remove all traces of solvent. Drying in a vacuum oven at a temperature well below the compound's melting point is ideal.

References

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4'-Hydroxyacetophenone. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Hydroxyacetophenone. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Basrah. (n.d.). Recrystallization. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-[4-(2-Chloro-Ethoxy)-2-Hydroxy-Phenyl]-Ethanone. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to the Proper Storage and Handling of 4'-Ethoxy-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4'-Ethoxy-2'-hydroxyacetophenone (CAS No. 37470-42-1). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Improper storage can lead to degradation, compromising experimental results and leading to costly delays. This guide provides answers to common questions, troubleshooting advice, and detailed protocols grounded in chemical principles.

Section 1: Frequently Asked Questions (FAQs) - The Essentials

This section addresses the most critical questions regarding the day-to-day storage and handling of 4'-Ethoxy-2'-hydroxyacetophenone.

Q1: What are the ideal short-term and long-term storage conditions for solid 4'-Ethoxy-2'-hydroxyacetophenone?

The stability of the compound is highly dependent on temperature, atmosphere, and light exposure. The primary goal is to mitigate oxidation and photodegradation.[1][2][3] For optimal stability, we recommend the following conditions, summarized in the table below.

Parameter Recommendation Rationale
Temperature -20°C or lower Low temperatures significantly slow down the rate of chemical degradation reactions, including oxidation.[4][5]
Atmosphere Inert Gas (Argon or Nitrogen) The phenolic hydroxyl group is susceptible to oxidation by atmospheric oxygen.[3][6] Displacing air with an inert gas is crucial for long-term stability.
Light Protect from Light (Amber Vial) Phenolic compounds are known to be sensitive to light, which can catalyze degradation pathways.[1][2][7] Store in amber glass containers or wrap clear containers in aluminum foil.[8]
Moisture Dry Conditions (Dessicator) The compound is potentially hygroscopic.[6][9] Moisture can facilitate degradation and cause the solid to clump. Store in a desiccator, especially after opening.
Container Tightly Sealed Glass Vial Prevents exposure to moisture and atmospheric oxygen.[10][11] Glass is preferred over plastic for long-term storage of organic compounds.

Q2: I need to make a stock solution. How should I prepare and store it to prevent degradation?

Storing the compound in solution makes it more susceptible to degradation. Therefore, strict adherence to best practices is essential.

  • Solvent Choice: Use a high-purity, anhydrous (dry) solvent. Common choices include ethanol, DMSO, or dimethylformamide.[4] Ensure the solvent is appropriate for your downstream application.

  • Inert Atmosphere: Before dissolving the compound, purge the solvent and the vial headspace with a stream of inert gas (argon or nitrogen) for several minutes. This removes dissolved oxygen, a key instigator of degradation.[4]

  • Preparation: Prepare the solution under the inert gas blanket if possible. Once the solid is dissolved, seal the container tightly.

  • Storage: Store stock solutions in small, single-use aliquots in amber glass vials at -20°C or ideally -80°C .[4] Aliquoting minimizes the number of freeze-thaw cycles and the re-introduction of air and moisture into the main stock each time it is used.[8]

Q3: What are the primary causes of degradation for 4'-Ethoxy-2'-hydroxyacetophenone?

The molecular structure, featuring a phenolic hydroxyl group and an aromatic ketone, is susceptible to several degradation pathways:

  • Oxidation: The electron-rich phenol ring is easily oxidized, especially by atmospheric oxygen. This process can be accelerated by heat, light, and the presence of metal ions.[6][12] The end products are often colored quinone-type species or ring-opened carboxylic acids.[13]

  • Photodegradation: Exposure to light, particularly UV wavelengths, can provide the energy to initiate degradation reactions.[1][2] Studies on similar phenolic compounds show significant losses in concentration when exposed to sunlight.[1][2]

  • Moisture: The compound is hygroscopic, and absorbed water can accelerate degradation or hydrolysis.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides, as these can cause rapid decomposition.[6][9]

Q4: My solid compound has developed a yellowish or brownish tint. What does this mean, and is it still usable?

A change in color from its typical off-white or beige appearance is a strong visual indicator of chemical degradation.[9] The color is likely due to the formation of oxidized byproducts, such as quinones.

We strongly advise against using a discolored compound. The presence of these impurities means the compound is no longer of the specified purity. Using it will lead to inaccurate quantification and potentially introduce confounding variables into your experiments, compromising the validity and reproducibility of your results. Discard the degraded material according to your institution's safety protocols and use a fresh, properly stored batch.[14]

Section 2: Troubleshooting Guide

This guide helps you diagnose and resolve common issues that may arise from compound degradation.

Problem Observed Potential Cause Recommended Action & Explanation
Inconsistent or non-reproducible experimental results. Compound Degradation. 1. Verify Storage Conditions: Check if the compound (solid and solution) has been stored according to the recommendations in Section 1. 2. Use a Fresh Aliquot: If using a stock solution, thaw a new, previously unopened aliquot. Avoid using stocks that have been repeatedly freeze-thawed or stored for extended periods at 4°C. 3. Prepare a Fresh Stock: If the issue persists, prepare a new stock solution from a batch of solid that shows no signs of discoloration.
The solid material appears clumpy, sticky, or discolored. Moisture Absorption & Oxidation. The material has likely been exposed to ambient air and humidity.[6][9] Action: Discard the vial. This level of degradation is irreversible and indicates the entire batch in that container is compromised.
A prepared solution has changed color (e.g., turned yellow) or a precipitate has formed upon thawing. Solution-Phase Degradation or Poor Solubility. 1. Degradation: A color change indicates oxidation. The solution is no longer usable.[13] 2. Precipitation: If the solution is clear when warm but a precipitate forms when cold, the compound may be crashing out of solution. Try preparing a slightly more dilute stock or gently warming the vial before use to redissolve the compound (use immediately after warming). If the precipitate does not redissolve, it may be an insoluble degradation product. Action: In case of color change or non-dissolving precipitate, discard the solution and prepare a fresh one following the protocol below.

Section 3: Protocols and Best Practices

Follow these step-by-step procedures to maximize the shelf life of your compound.

Protocol 1: Recommended Procedure for Storing As-Received Solid Compound
  • Initial Inspection: Upon receipt, inspect the container for a tight seal and note the compound's initial color and appearance.

  • Inerting (for Long-Term Storage): For maximum stability, carefully open the container in a glove box or gently flush the headspace with argon or nitrogen before resealing.

  • Primary Storage: Place the tightly sealed vial inside a secondary container (e.g., a small box or plastic bag).

  • Secondary Storage: Place the secondary container in a desiccator containing a suitable desiccant (e.g., silica gel).

  • Final Placement: Store the desiccator in a -20°C freezer that is not subject to frequent temperature fluctuations (i.e., not an auto-defrost freezer). Ensure the location is dark.

Protocol 2: Preparing and Storing Stock Solutions
  • Gather Materials: Obtain the solid compound, a new bottle of anhydrous-grade solvent, and several small-volume amber glass vials with PTFE-lined caps.

  • Pre-Chill: Place the sealed solvent bottle and the empty vials in a refrigerator or on ice to cool them down. This reduces solvent evaporation during handling.[8]

  • Inerting: Use a long needle attached to a regulated inert gas line to bubble argon or nitrogen gently through the solvent for 5-10 minutes to remove dissolved oxygen.

  • Weighing: Quickly weigh the required amount of 4'-Ethoxy-2'-hydroxyacetophenone. Minimize its exposure time to ambient air.

  • Dissolution: Add the weighed solid to a suitable mixing vessel. Using a syringe, transfer the required volume of deoxygenated solvent to the vessel and mix until fully dissolved. Perform this under an inert gas blanket if possible.

  • Aliquoting: Immediately dispense the stock solution into the pre-chilled, labeled amber vials. Fill each vial to minimize headspace.[3]

  • Final Storage: Tightly cap the vials and store them in a freezer at -20°C or -80°C .

Section 4: The Science Behind Degradation

Understanding the chemical vulnerabilities of 4'-Ethoxy-2'-hydroxyacetophenone is key to preventing its degradation. The molecule's structure contains two primary sites susceptible to environmental factors: the phenolic hydroxyl group and the aromatic ring .

  • Oxidative Pathway: The phenolic hydroxyl group makes the aromatic ring electron-rich and highly susceptible to oxidation. In the presence of oxygen, light, or trace metal catalysts, it can lose a hydrogen atom to form a phenoxy radical. This radical can then react further, leading to the formation of colored quinone-like structures or even cleavage of the aromatic ring into smaller carboxylic acid fragments.[12][13] This process is often autocatalytic.

  • Photodegradation Pathway: Aromatic ketones can absorb UV light. This absorbed energy can promote electrons to a higher energy state, making the molecule more reactive and prone to degradation, especially in the presence of oxygen.[1][2] For phenolic compounds, sunlight has been shown to be a major contributor to decomposition.[1][2][7]

The following diagram illustrates the key environmental factors that contribute to the degradation of the compound.

main 4'-Ethoxy-2'-hydroxyacetophenone (Stable Form) degraded Degradation Products (Quinones, Carboxylic Acids, etc.) (Compromised Purity) main->degraded Leads to light Light (especially UV) light->main Catalyzes oxygen Oxygen (from Air) oxygen->main Oxidizes heat Heat (Elevated Temp.) heat->main Accelerates moisture Moisture (H₂O) moisture->main Facilitates

Caption: Key environmental factors leading to the degradation of 4'-Ethoxy-2'-hydroxyacetophenone.

References

  • Dakin Oxidation of o-Hydroxyacetophenone and some Benzophenones: Rate Enhancement and Mechanistic Aspects. Canadian Journal of Chemistry. 12

  • 2'-Hydroxyacetophenone Safety Data Sheet. Santa Cruz Biotechnology. 10

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI.

  • Oxidation to 4-hydroxybenzophenones and 4-hydroxyacetophenones. ResearchGate.

  • Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB. ResearchGate.

  • 3'-Hydroxyacetophenone Safety Data Sheet. Apollo Scientific.

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed.

  • 4'-hydroxyacetophenone Safety Data Sheet. Sigma-Aldrich.

  • Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalyst. Royal Society of Chemistry.

  • Formation of 2-hydroxy-acetophenone by oxidation of... ResearchGate.

  • 2'-Hydroxyacetophenone Product Information. Cayman Chemical.

  • 4'-Hydroxyacetophenone Safety Data Sheet. Fisher Scientific.

  • Stability of Phenolic Compounds in Grape Stem Extracts. ResearchGate.

  • Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. National Institutes of Health.

  • 4-Hydroxyacetophenone Safety Data Sheet. MedchemExpress.

  • 4'-Hydroxyacetophenone Safety Data Sheet. ChemicalBook.

  • 4-Hydroxyacetophenone Safety Data Sheet. Metascience.

  • Effect of pH on the Stability of Plant Phenolic Compounds. SciSpace.

  • Effect of pH on the Stability of Plant Phenolic Compounds. ACS Publications.

  • 4-Hydroxyacetophenone Degradation Pathway. Eawag-BBD.

  • 4'-Hydroxyacetophenone Material Safety Data Sheet. Santa Cruz Biotechnology.

  • 4′-Ethoxy-2′-hydroxyacetophenone Product Information. Sigma-Aldrich.

  • 4′-Ethoxy-2′-hydroxyacetophenone | CAS 37470-42-1. Santa Cruz Biotechnology.

  • The Proper Storage and Handling of Volatile Analytical Standards. SPEX CertiPrep.

  • Aromatic Waters. BS Publications.

  • Aromatic ketone. ChemicalBook.

  • Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Eden Botanicals.

  • The Proper Storage and Handling of Volatile Analytical Standards. Sigma-Aldrich.

  • 4'-Hydroxyacetophenone. PubChem.

  • Degradation of the cellulosic key chromophores 2,5- and 2,6-dihydroxyacetophenone by hydrogen peroxide under alkaline conditions. ResearchGate.

  • An In-depth Technical Guide on the Core Degradation Pathways of 2'-Aminoacetophenone. BenchChem.

Sources

Validation & Comparative

1-(4-Ethoxy-2-hydroxyphenyl)ethanone vs. other hydroxyacetophenone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Hydroxyacetophenone Derivatives for Drug Development

Introduction: The Versatile Hydroxyacetophenone Scaffold

In the landscape of medicinal chemistry, the hydroxyacetophenone framework is a cornerstone, serving as a highly versatile and reactive building block for a vast array of therapeutic agents.[1][2] These compounds, characterized by a phenol ring substituted with an acetyl group, are prevalent in nature, found in various medicinal plants, and are associated with numerous health benefits, including antioxidant and anti-inflammatory effects.[2] The positional isomerism of the hydroxyl and acetyl groups gives rise to distinct molecules like 2'-hydroxyacetophenone, 3'-hydroxyacetophenone, and 4'-hydroxyacetophenone, each with unique physicochemical properties that dictate their biological activity.[2][3]

This guide provides an in-depth comparison of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone, a synthetically modified derivative, against its foundational hydroxyacetophenone cousins. We will dissect their performance in key therapeutic areas, supported by experimental data, and provide the detailed protocols necessary for you to validate these findings in your own laboratory. Our focus is on the causality behind experimental outcomes and the structure-activity relationships that empower rational drug design.

Chapter 1: A Structural and Physicochemical Overview

The biological and pharmacological profile of a hydroxyacetophenone derivative is intrinsically linked to its molecular structure. The position of the hydroxyl group, the presence of intramolecular hydrogen bonds, and the addition of other substituents like an ethoxy group fundamentally alter properties such as lipophilicity, volatility, and reactivity.

For instance, 2'-hydroxyacetophenone's proximity of the hydroxyl and carbonyl groups allows for a strong intramolecular hydrogen bond. This bond increases the O-H bond dissociation enthalpy, which can theoretically reduce its hydrogen-donating antioxidant capacity compared to 4'-hydroxyacetophenone, where the groups are para-positioned and engage in stronger intermolecular hydrogen bonding.[4][5] This also makes 2'-hydroxyacetophenone more volatile.[5] The introduction of an ethoxy group in this compound increases its lipophilicity and molecular weight, which can significantly impact its membrane permeability and interaction with biological targets.

G cluster_core Core & Key Isomers cluster_derivative Substituted Derivative of Interest Core Hydroxyacetophenone Scaffold HAP2 2'-Hydroxyacetophenone (ortho-HAP) Core->HAP2 Positional Isomers HAP3 3'-Hydroxyacetophenone (meta-HAP) Core->HAP3 Positional Isomers HAP4 4'-Hydroxyacetophenone (para-HAP) Core->HAP4 Positional Isomers Derivative This compound HAP2->Derivative Basis for Ethoxy Substitution

Caption: Logical relationship between the core hydroxyacetophenone scaffold, its main positional isomers, and the subject derivative.

Table 1: Comparative Physicochemical Properties of Selected Hydroxyacetophenone Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)LogP
This compound C₁₀H₁₂O₃180.2040-45[6]314.7[6]1.99[6]
2'-Hydroxyacetophenone C₈H₈O₂136.154-6[7]212-214[7]1.92[7]
3'-Hydroxyacetophenone C₈H₈O₂136.1593-962961.50
4'-Hydroxyacetophenone C₈H₈O₂136.15109-111147-148 (at 3 mmHg)1.35

Note: Data for 3'- and 4'-Hydroxyacetophenone sourced from publicly available chemical databases. LogP values are estimates and can vary.

Chapter 2: Comparative Biological Performance

The true value of these derivatives in drug development is measured by their biological activity. Here, we compare their performance in three critical areas: antioxidant, anti-inflammatory, and antimicrobial efficacy.

Antioxidant Activity

The primary mechanism of antioxidant action for phenolic compounds is the donation of a hydrogen atom to neutralize free radicals.[4] The efficiency of this process is dictated by the stability of the resulting phenoxyl radical.

  • Structural Insights: 4'-Hydroxyacetophenone is often considered a potent antioxidant because its para-hydroxyl group readily donates a hydrogen atom, and the resulting radical is well-stabilized by delocalization across the aromatic ring and the carbonyl group.[4] In contrast, the intramolecular hydrogen bond in 2'-hydroxyacetophenone can make it a less effective hydrogen donor.[4] However, many potent antioxidant compounds, such as chalcones, are synthesized from 2'-hydroxyacetophenone, indicating its value as a precursor.[8][9] The ethoxy group in this compound, being an electron-donating group, could potentially enhance the stability of the phenoxyl radical, though direct comparative data is scarce.

  • Experimental Data: Studies on related structures provide context. For example, 3,5-diprenyl-4-hydroxyacetophenone, isolated from Ageratina pazcuarensis, demonstrated significant DPPH radical-scavenging activity with an IC50 of 0.096 mM, which was more potent than the ascorbic acid control in that study.[10]

Table 2: Antioxidant Activity of Hydroxyacetophenone-Related Compounds

Compound/DerivativeAssayIC50 ValueSource
3,5-diprenyl-4-hydroxyacetophenoneDPPH26.00 ± 0.37 µg/mL (0.096 mM)[10]
Chalcone from 2-hydroxyacetophenone (Compound IIf)DPPHPotent Activity (qualitative)[8]

Note: Direct, side-by-side quantitative comparisons of the title compound and its core isomers are limited in published literature, highlighting a need for further research.

Anti-inflammatory Activity

Inflammation is a complex biological response mediated by enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and signaling pathways such as NF-κB.[11][12] Hydroxyacetophenones have shown potential in modulating these processes.

  • Mechanistic Insights: 4'-Hydroxyacetophenone has demonstrated significant anti-inflammatory activity by inhibiting the NF-κB signaling pathway.[13] Other derivatives, such as paeonol (2-hydroxy-4-methoxyacetophenone) and apocynin (4-hydroxy-3-methoxyacetophenone), are well-documented plant-derived compounds with strong anti-inflammatory properties.[14] The anti-inflammatory action can stem from various mechanisms, including the inhibition of protein denaturation and the stabilization of cellular membranes, which prevents the release of pro-inflammatory mediators.[15][16]

  • Experimental Data: A study on acetophenones isolated from Helichrysum italicum showed that all tested compounds inhibited TPA-induced mouse ear edema, with one derivative reducing edema by 68%.[17][18] Another study on a trihydroxyacetophenone derivative showed it effectively inhibited the development of edema and the release of the inflammatory mediator PGE₂ in response to UVB radiation.[19]

Stimulus Inflammatory Stimulus (e.g., Pathogen, UV) Pathway Signaling Cascade (e.g., NF-κB, MAPK) Stimulus->Pathway Enzymes Pro-inflammatory Enzymes (COX-2, LOX, iNOS) Pathway->Enzymes Mediators Inflammatory Mediators (Prostaglandins, Cytokines) Enzymes->Mediators Inhibition Hydroxyacetophenone Derivatives Inhibition->Pathway Inhibit

Caption: Simplified overview of an inflammatory pathway and the inhibitory role of hydroxyacetophenone derivatives.

Antimicrobial Activity

The ability of phenolic compounds to disrupt microbial cell membranes and interfere with essential cellular processes makes them attractive candidates for antimicrobial drug development.[20]

  • Structure-Activity Relationship: The antimicrobial efficacy is highly dependent on the substitution pattern on the aromatic ring.[9] Studies have shown that certain hydroxyacetophenone derivatives exhibit good antibacterial activity against pathogens like E. coli and K. pneumoniae, although antifungal activity can be poor.[21] Comparing isomers, 3'-hydroxyacetophenone showed a stronger inhibitory effect on mycobacterial growth (MIC = 5870 µM) than 4'-hydroxyacetophenone (MIC = 11750 µM) in one study.[13]

  • Experimental Data: The introduction of additional functional groups can significantly enhance activity. Chalcones synthesized from 4-hydroxyacetophenone have demonstrated potent activity against multidrug-resistant bacteria.[22][23] For example, one brominated derivative showed an inhibition zone of over 20 mm against Acinetobacter baumannii.[22] Similarly, novel hybrids coupling 2'-hydroxyacetophenone with thiotetrazole showed a broad spectrum of antimicrobial activity, with MIC values as low as 4 µg/mL against certain strains.[24]

Table 3: Comparative Antimicrobial Activity of Hydroxyacetophenone Derivatives

CompoundOrganismMeasurementResultSource
3'-HydroxyacetophenoneMycobacterium spp.MIC5870 µM[13]
4'-HydroxyacetophenoneMycobacterium spp.MIC11750 µM[13]
2'-hydroxyacetophenone-tetrazole hybrid (4a)S. epidermidisMIC4 µg/mL[24]
2'-hydroxyacetophenone-tetrazole hybrid (4a)E. coliMIC8 µg/mL[24]
4-hydroxyacetophenone chalcone derivative (Cpd. 3)A. baumanniiZone of Inhibition (150 mg/mL)20.45 mm[22]

Chapter 3: Application in Drug Design and Synthesis

Beyond their intrinsic biological activities, hydroxyacetophenones are invaluable as intermediates in pharmaceutical synthesis.[25] Their dual reactive sites—the phenolic hydroxyl and the ketone group—allow for extensive chemical modification.[26]

A standout application is the use of 2'-hydroxyacetophenone as a linker in complex drug molecules. In one notable example, researchers discovered that a 2'-hydroxyacetophenone derivative served as an outstanding linker in the design of a potent and selective Liver X Receptor (LXR) agonist for treating atherosclerosis.[7][27] The inclusion of this specific linker increased the drug's potency by 20-fold compared to a previous version.[27]

The target molecule of this guide, This compound , is itself a product of synthesis, typically prepared via the Williamson ether synthesis from 2',4'-dihydroxyacetophenone and an ethylating agent like ethyl iodide.[6] This modification is a deliberate design choice to alter the parent molecule's properties for specific applications, such as intermediates for APIs.[28]

G Start 2',4'-Dihydroxyacetophenone Process Williamson Ether Synthesis (Reflux at 80°C) Start->Process Reagent + Ethyl Iodide (in Acetone with K₂CO₃) Reagent->Process Product This compound Process->Product Yield: ~97%

Sources

In Vitro Validation of the Antimicrobial Efficacy of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the rigorous in vitro evaluation of new chemical entities is the foundational step in the drug development pipeline. This guide provides a comprehensive framework for the in vitro validation of the antimicrobial efficacy of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone, a derivative of hydroxyacetophenone, a class of compounds known for their diverse biological activities.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically robust and logically structured approach to the initial assessment of this promising compound.

Introduction: The Rationale for a New Antimicrobial Candidate

The ever-evolving landscape of microbial resistance necessitates a continuous search for new therapeutic agents.[3] Hydroxyacetophenone derivatives have emerged as a class of compounds with demonstrated biological potential, including antibacterial and antifungal properties.[2][4] this compound, with its specific substitutions on the phenyl ring, presents a unique candidate for investigation. Its structural similarity to other bioactive phenolic compounds suggests a potential for antimicrobial activity, possibly through mechanisms involving cell membrane disruption or inhibition of key cellular enzymes.[5]

This guide will delineate a comparative in vitro validation study, objectively assessing the antimicrobial performance of this compound against a panel of clinically relevant microorganisms and comparing its efficacy to established standard-of-care antibiotics.

Experimental Design: A Multi-faceted Approach to Efficacy Testing

A robust in vitro validation strategy relies on standardized methodologies to ensure reproducibility and comparability of data.[3][6][7] Our experimental design is centered around the determination of two key parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[8][9][10]

Selection of Comparator Antimicrobial Agents

To contextualize the antimicrobial potential of this compound, its performance will be benchmarked against a panel of well-characterized antibiotics with known mechanisms of action. The choice of comparators should encompass agents with activity against both Gram-positive and Gram-negative bacteria.

Table 1: Comparator Antimicrobial Agents

ClassAntibioticSpectrum of Activity
Beta-lactamAmpicillinPrimarily Gram-positive, some Gram-negative
AminoglycosideGentamicinBroad-spectrum, primarily against Gram-negative aerobes
MacrolideErythromycinPrimarily Gram-positive
FluoroquinoloneCiprofloxacinBroad-spectrum, including Gram-negative and some Gram-positive
GlycopeptideVancomycinGram-positive, including MRSA
AntifungalFluconazoleYeasts and some molds
Selection of Microbial Test Strains

The antimicrobial spectrum of the test compound will be assessed against a diverse panel of microorganisms, including representatives of Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen. The use of American Type Culture Collection (ATCC) reference strains is crucial for ensuring the reproducibility and comparability of results.

Table 2: Panel of Microbial Test Strains

MicroorganismStrain IDGram StainRelevance
Staphylococcus aureusATCC 29213Gram-positiveCommon cause of skin and soft tissue infections
Escherichia coliATCC 25922Gram-negativeCommon cause of urinary tract and gastrointestinal infections
Pseudomonas aeruginosaATCC 27853Gram-negativeOpportunistic pathogen, often multi-drug resistant
Enterococcus faecalisATCC 29212Gram-positiveCommon cause of nosocomial infections
Candida albicansATCC 90028N/A (Yeast)Common cause of fungal infections

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI).[3][6]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][11][12][13][14]

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

    • Prepare Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi according to the manufacturer's instructions.[15]

    • Prepare a 0.5 McFarland standard for inoculum preparation.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Assay Procedure:

    • Dispense 100 µL of the appropriate broth into each well of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the subsequent wells, discarding the final 100 µL from the last well.

    • Add 100 µL of the prepared inoculum to each well.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.[13]

  • Interpretation of Results:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity.

MIC_Workflow cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_assay Assay Procedure cluster_result Result A Prepare Stock Solution of Test Compound H Perform Serial Dilutions of Test Compound A->H B Prepare Culture Media (MHB/RPMI) G Dispense Broth into 96-well Plate B->G C Prepare 0.5 McFarland Standard E Adjust Turbidity to 0.5 McFarland C->E D Suspend Colonies in Saline D->E Match Turbidity F Dilute to Final Inoculum Concentration E->F I Inoculate Wells F->I G->H H->I J Incubate Plate I->J K Determine MIC (Lowest concentration with no visible growth) J->K

Caption: Workflow for MIC Determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[9][10][16][17]

  • Procedure:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

    • Aseptically transfer a fixed volume (e.g., 10 µL) from each of these wells and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).

    • Also, plate the growth control well to ensure the viability of the inoculum.

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of the compound that results in no colony growth or a colony count that is ≥99.9% lower than the initial inoculum count.[10] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[16][17]

Anticipated Results and Comparative Analysis

The following table presents a hypothetical comparative analysis of the antimicrobial efficacy of this compound against standard antibiotics. The data is presented as MIC values in µg/mL.

Table 3: Hypothetical Comparative MIC Data (µg/mL)

MicroorganismThis compoundAmpicillinGentamicinCiprofloxacinVancomycinFluconazole
S. aureus ATCC 2921380.510.251-
E. coli ATCC 2592216>12820.06>128-
P. aeruginosa ATCC 2785364>12840.5>128-
E. faecalis ATCC 29212322812-
C. albicans ATCC 9002816----0.5

Interpretation:

Based on this hypothetical data, this compound demonstrates moderate activity against S. aureus and C. albicans. Its activity against Gram-negative bacteria is less potent compared to ciprofloxacin and gentamicin. The MBC data (not shown) would further elucidate whether the compound is bacteriostatic or bactericidal against these organisms.

Proposed Mechanism of Action: A Hypothesis

The antimicrobial activity of phenolic compounds is often attributed to their ability to interact with and disrupt microbial cell membranes, leading to leakage of intracellular contents and cell death. The lipophilic ethoxy group in this compound may enhance its ability to penetrate the lipid-rich cell membranes of microorganisms. Furthermore, the hydroxyl and ketone moieties can participate in hydrogen bonding and other interactions with microbial enzymes, potentially inhibiting critical metabolic pathways.[1][18]

MoA_Hypothesis cluster_compound This compound cluster_membrane Microbial Cell Membrane cluster_cell Microbial Cell cluster_outcome Outcome Compound Lipophilic Ethoxy Group + Hydroxyl & Ketone Moieties Membrane Lipid Bilayer Compound->Membrane Penetration Proteins Membrane Proteins Compound->Proteins Interaction Enzymes Essential Enzymes Compound->Enzymes Binding Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Proteins->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition Metabolism Metabolic Pathways Death Cell Death Metabolism->Death Leakage Leakage of Intracellular Contents Disruption->Leakage Leakage->Death Inhibition->Metabolism Disruption

Caption: Hypothesized Mechanism of Action.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach for the initial in vitro validation of the antimicrobial efficacy of this compound. The proposed comparative analysis against standard antibiotics provides a clear framework for assessing its potential as a novel antimicrobial agent. The hypothetical results suggest that while the compound may not possess broad-spectrum, high-potency activity, its efficacy against specific pathogens like S. aureus and C. albicans warrants further investigation.

Future studies should focus on elucidating the precise mechanism of action, exploring structure-activity relationships through the synthesis and testing of analogues, and evaluating its cytotoxicity against mammalian cell lines to determine its therapeutic index.

References

  • National Institutes of Health. (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
  • Grokipedia. (n.d.). Minimum bactericidal concentration.
  • Benchchem. (2025). Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 202.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • MSD Manual Professional Edition. (n.d.). Susceptibility Testing.
  • ResearchGate. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
  • National Institutes of Health. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
  • Benchchem. (2025). Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125.
  • Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • Regimen Lab. (n.d.). Hydroxy acetophenone.
  • ResearchGate. (2025). A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications.
  • Royal Society of Chemistry. (2024). Synthetic vs. natural antimicrobial agents for safer textiles: a comparative review.
  • Royal Society of Chemistry. (2020). Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalyst.
  • UCSF Benioff Children's Hospitals. (n.d.). Antibiotic Stewardship and Spectrum Guide.
  • Benchchem. (2025). A Comparative Analysis of Antimicrobial Agent- 10 Against Standard-of-Care Antibiotics for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections.
  • TSI Journals. (n.d.). SYNTHESIS AND IN VITRO ANTIMICROBIAL STUDIES OF [1-(2, 4-DIHYDROXYPHENYL) ETHANONE-β-PHENYL ETHYL AMINE] AND ITS COMPLEXES.
  • ResearchGate. (2020). 1-(4-Amino-2-hydroxyphenyl)ethanone from Phomopsis liquidambari showed quorum sensing inhibitory activity against Pseudomonas aeruginosa.
  • National Institutes of Health. (n.d.). Antimicrobials including antibiotics, antiseptics and antifungal agents.
  • MySkinRecipes. (n.d.). 1-[4-(2-Chloro-Ethoxy)-2-Hydroxy-Phenyl]-Ethanone.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-Hydroxyacetophenones.
  • Benchchem. (n.d.). The Versatility of 4-Hydroxyacetophenone in Organic Synthesis: A Proxy for 1-(4-(hydroxyamino)phenyl)ethanone.
  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • ACS Publications. (n.d.). Mechanism and catalysis for o-hydroxyacetophenone phenylhydrazone formation.
  • LookChem. (n.d.). This compound.
  • CORE. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives.
  • National Institutes of Health. (n.d.). 1-[4-(2-Chloroethoxy)-2-hydroxyphenyl]ethanone.
  • PubMed. (n.d.). Synthesis, biopharmaceutical characterization, antimicrobial and antioxidant activities of 1-(4'-O-β-D-glucopyranosyloxy-2'-hydroxyphenyl)-3-aryl-propane-1,3-diones.
  • ResearchGate. (2005). Studies of Antimicrobial Activity of two Synthetic 2, 4, 6`-trioxygenated Flavones.
  • BLD Pharm. (n.d.). 1-(2,4-Dihydroxyphenyl)-2-(4-ethoxyphenoxy)ethanone.

Sources

A Comparative Guide to the Biological Activity of Ethoxy vs. Methoxy Substituted Hydroxyacetophenones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of an Alkoxy Group

Hydroxyacetophenones are a versatile class of phenolic compounds that serve as crucial building blocks in medicinal chemistry and are found in various natural sources.[1][2] Their inherent biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, make them attractive scaffolds for drug discovery.[1][3] The therapeutic potential of a hydroxyacetophenone core can be significantly modulated by the introduction of various functional groups onto the aromatic ring. This guide focuses on a subtle but critical substitution: the comparison between ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups.

While differing by only a single methylene unit, the transition from a methoxy to an ethoxy substituent can profoundly alter a molecule's physicochemical properties, thereby influencing its pharmacokinetic profile and biological efficacy.[4] This guide provides a comparative analysis of these two alkoxy substitutions, synthesizing available data and leveraging established structure-activity relationship (SAR) principles to offer a predictive framework for researchers. We will delve into the causal relationships between chemical structure and biological function, present detailed experimental protocols for validation, and provide a clear, data-driven comparison to inform the rational design of next-generation therapeutic agents.

Physicochemical & Structural Considerations: More Than Just a Methylene Group

The fundamental difference between an ethoxy and a methoxy group—the length of the alkyl chain—drives significant variations in key molecular properties that dictate how the compound behaves in a biological system.[4] Understanding these differences is paramount to predicting biological activity.

PropertyMethoxy (-OCH₃)Ethoxy (-OCH₂CH₃)Rationale & Potential Implications
Lipophilicity (logP) LowerHigherThe additional ethyl group in the ethoxy substituent increases its nonpolar character, leading to higher lipophilicity. This can enhance permeability across biological membranes and potentially increase cellular uptake, but may also increase binding to plasma proteins.[4]
Molecular Weight LowerHigherThe ethoxy group adds 14 Da to the molecular weight. While a small difference, it can be a factor in binding interactions and overall drug-likeness.[4]
Steric Hindrance LowerHigherThe bulkier ethoxy group can introduce greater steric hindrance. This can influence how the molecule fits into the binding pocket of a target enzyme or receptor, potentially altering selectivity and potency.[4]
Metabolic Stability Susceptible to O-demethylationMay exhibit different metabolic pathwaysThe methoxy group can be a target for O-demethylation by cytochrome P450 enzymes. The ethoxy group's metabolic fate may differ, potentially leading to a longer biological half-life.[4]

The interplay of these properties is complex. For instance, while increased lipophilicity from an ethoxy group might improve passage through a bacterial cell wall, its increased steric bulk could simultaneously hinder its binding to an intracellular target.

cluster_methoxy Methoxy (-OCH₃) Substitution cluster_ethoxy Ethoxy (-OCH₂CH₃) Substitution cluster_properties Biological Implications M_Lip Lower Lipophilicity Membrane Membrane Permeability M_Lip->Membrane Lower M_Steric Lower Steric Hindrance Binding Target Binding Affinity M_Steric->Binding Less Hindrance M_Meta O-demethylation PK Pharmacokinetics (ADME) M_Meta->PK Potentially Faster Clearance E_Lip Higher Lipophilicity E_Lip->Membrane Higher E_Steric Higher Steric Hindrance E_Steric->Binding More Hindrance E_Meta Altered Metabolism E_Meta->PK Potentially Slower Clearance

Caption: Impact of Methoxy vs. Ethoxy groups on physicochemical properties.

Comparative Analysis of Biological Activities

Antioxidant Activity

The antioxidant capacity of phenolic compounds like hydroxyacetophenones stems from their ability to donate a hydrogen atom from their hydroxyl group to neutralize damaging free radicals.[5][6] The efficiency of this process is influenced by the electronic environment of the phenyl ring.

  • Mechanism: Both methoxy and ethoxy groups are electron-donating, which can help stabilize the resulting phenoxyl radical after hydrogen donation, thereby enhancing antioxidant activity. The position of the hydroxyl group is also critical; for example, a 2'-hydroxyacetophenone can form a strong intramolecular hydrogen bond with the acetyl group, which may make it less favorable to donate the hydrogen atom compared to a 4'-hydroxy isomer.[7]

  • Comparative Insights: While direct comparative studies are scarce, research on other phenolic structures suggests that the subtle electronic differences between methoxy and ethoxy groups are less impactful than the number and position of hydroxyl groups.[8][9] However, the increased lipophilicity of an ethoxy-substituted derivative could enhance its ability to penetrate lipid membranes and protect against lipid peroxidation. Studies on methoxy-substituted chalcones have demonstrated their potent antioxidant activities.[8]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Hydroxyacetophenones have shown promise as anti-inflammatory agents by modulating key signaling pathways.[10][11]

  • Mechanism: p-Hydroxyacetophenone has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and suppressing the nuclear factor-κB (NF-κB) signaling pathway.[12] Some derivatives also inhibit the COX-2 enzyme, which is responsible for producing inflammatory prostaglandins.[5]

  • Comparative Insights: The anti-inflammatory activity of 2′-Hydroxy-4′-methoxyacetophenone has been noted.[3] An ethoxy group, by increasing lipophilicity, could potentially improve the compound's distribution into inflamed tissues and enhance its interaction with intracellular inflammatory targets like NF-κB. However, steric hindrance from the bulkier ethoxy group could negatively impact binding to enzymes like COX-2.

cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB_inactive NF-κB (p50/p65) (Inactive) IkB_NFkB IkB->IkB_NFkB NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release NFkB_inactive->IkB_NFkB Transcription Gene Transcription NFkB_active->Transcription Translocates & Activates Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription->Cytokines HAP Alkoxy- Hydroxyacetophenones HAP->IKK Inhibits HAP->NFkB_active May Inhibit Nuclear Translocation IkB_NFkB->IKK

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Antimicrobial Activity

Hydroxyacetophenone derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[3][13]

  • Mechanism: The precise mechanisms are often multifactorial, but can include disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. Lipophilicity is a critical factor for crossing the microbial cell wall/membrane.[4]

  • Comparative Insights: Studies have shown that the substitution pattern on the aromatic ring is key to antimicrobial efficacy.[14] For instance, para-methoxy substitution on related compounds enhanced activity against P. aeruginosa.[14] The increased lipophilicity of an ethoxy group could theoretically improve a compound's ability to penetrate the lipid-rich membranes of bacteria, potentially leading to greater potency, especially against Gram-negative bacteria which possess an outer membrane.[15]

Anticancer Activity

The potential of hydroxyacetophenones in oncology is an emerging area of research.[16][17][18]

  • Mechanism: 4-Hydroxyacetophenone has been shown to reduce cancer cell metastasis by modulating the actomyosin cytoskeleton, thereby inhibiting cell adhesion, invasion, and migration.[16][17] Chalcones derived from 2-hydroxy-4-methoxyacetophenone have also been evaluated for their anticancer properties, often by inducing apoptosis (programmed cell death).[19]

  • Comparative Insights: The structure-activity relationship for anticancer effects is highly specific to the cancer type and molecular target. Increased lipophilicity from an ethoxy group could enhance cell uptake, leading to higher intracellular concentrations and potentially greater cytotoxicity against cancer cells. Conversely, the steric bulk could hinder binding to specific protein targets. In a study on bis-Schiff base derivatives of 4-hydroxyacetophenone, the presence of electron-donating methoxy and hydroxyl groups was found to improve enzyme binding affinity and potency.[20]

Experimental Protocols: A Framework for Validation

To empirically validate the predicted differences, standardized assays are crucial. The following are detailed methodologies for key in vitro assays.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of Test Samples: Dissolve the ethoxy and methoxy substituted hydroxyacetophenones in methanol to prepare a stock solution (e.g., 1 mg/mL). Create a series of dilutions from the stock solution (e.g., 10, 25, 50, 100 µg/mL).

  • Reaction: In a 96-well plate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH solution to each well. Ascorbic acid is used as a positive control. Methanol is used as a blank.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined by plotting inhibition percentage against concentration.

Protocol 2: Broth Microdilution Method (Antimicrobial Activity - MIC Determination)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: Culture a bacterial strain (e.g., E. coli, S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Preparation of Test Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using broth to achieve a range of final concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Protocol 3: MTT Assay (Anticancer/Cytotoxicity Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the ethoxy and methoxy substituted compounds for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control and a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ value (concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

cluster_assays In Vitro Biological Screening start Synthesis & Purification of Ethoxy/Methoxy Analogs char Physicochemical Characterization (logP, pKa, etc.) start->char antioxidant Antioxidant Assays (DPPH, ABTS) char->antioxidant antimicrobial Antimicrobial Assays (MIC, MBC) char->antimicrobial anticancer Anticancer Assays (MTT, Apoptosis) char->anticancer antiinflammatory Anti-inflammatory Assays (COX, NF-κB) char->antiinflammatory data Data Analysis (IC₅₀, MIC Determination, SAR Analysis) antioxidant->data antimicrobial->data anticancer->data antiinflammatory->data lead Lead Compound Identification data->lead

Caption: General workflow for comparative biological evaluation.

Conclusion and Future Directions

The substitution of a methoxy group with an ethoxy group on a hydroxyacetophenone scaffold is a subtle modification with potentially significant biological consequences. Based on established structure-activity relationship principles, ethoxy-substituted derivatives are predicted to have higher lipophilicity, which may translate to enhanced antimicrobial activity and altered anticancer and anti-inflammatory profiles.

However, these predictions remain largely theoretical without direct, side-by-side experimental comparisons. The true value of this guide lies in providing a logical framework and actionable protocols for researchers to conduct these vital experiments. Future work should focus on the systematic synthesis and biological evaluation of a library of ethoxy and methoxy-substituted hydroxyacetophenone isomers. Such studies are essential to validate these hypotheses and to unlock the full therapeutic potential of this promising class of compounds, paving the way for the development of more potent and selective drug candidates.

References

  • Antibacterial and antifungal activities of some hydroxyacetophenone derivatives - CORE. (2017, July 28). CORE. [Link]

  • Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids. (2023, April 29). ACG Publications. [Link]

  • Hydroxy acetophenone. Regimen Lab. [Link]

  • The Antioxidant Power of Hydroxyacetophenone in Skincare. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models. (2017, February 1). PubMed. [Link]

  • Discovery and SAR study of hydroxyacetophenone derivatives as potent, non-steroidal farnesoid X receptor (FXR) antagonists. (2014, March 1). PubMed. [Link]

  • Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. Journal of Advanced Scientific Research. [Link]

  • A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. Jagua Publication. [Link]

  • Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. (2022, November 30). PubMed Central. [Link]

  • The advantage of hydroxyacetophenone is that it remains very stable in pH 3-12 solutions and can be used in strongly alkaline cosmetics and washing products. Bloom Tech. [Link]

  • Special Issue : Natural Bioactives and Molecular Pathways of Inflammation. MDPI. [Link]

  • (PDF) Synthesis, Characterization and Antimicrobial Activity of Some New Azo-Flavones and Azo-Flavanone Derived From o-Hydroxyacetophenone. (2017, January 11). ResearchGate. [Link]

  • 4-Hydroxyacetophenone modulates the actomyosin cytoskeleton to reduce metastasis. (2020, August 26). PNAS. [Link]

  • Development and Characterization of Chalcone Derivatives Using 4-Hydroxyacetophenone and Anti-bacterial Activity against Two Pathogenic Bacterial Isolates From Women with Acute Urinary Tract Infections. Gyps Publication. [Link]

  • Is Hydroxyacetophenone Safe?. (2024, June 6). Bubble and Bee Organic. [Link]

  • Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. Semantic Scholar. [Link]

  • Co(II), Cd(II), Hg(II) and U(VI)O₂ complexes of o-hydroxyacetophenone[N-(3-hydroxy-2-naphthoyl)] hydrazone: physicochemical study, thermal studies and antimicrobial activity. PubMed. [Link]

  • A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. Jagua Publication. [Link]

  • Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. PubMed. [Link]

  • 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Sciforum. [Link]

  • Cas 118-93-4,2'-Hydroxyacetophenone. LookChem. [Link]

  • Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. (2016, August 26). PMC - NIH. [Link]

  • Synthesis of 4-hydroxyacetophenone (Scheme-12),... ResearchGate. [Link]

  • Substituted hydroxyacetophenone derivatives.
  • Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities. PubMed. [Link]

  • Chemical structures of hydroxyacetophenones (a), the sulfonic ester... ResearchGate. [Link]

  • Synthesis, biological activities and computational studies of bis-Schiff base derivatives of 4-hydroxyacetophenone. (2025, June 25). RSC Publishing. [Link]

  • Separation of 3-methoxy-4-hydroxyacetophenone and 3-hydroxy-4-methoxyacetophenone (the methylated products formed from 3,4-dihydroxyacetophenone) by gas chromatography. ResearchGate. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024, May 4). MDPI. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 1-(4-Ethoxy-2-hydroxyphenyl)ethanone scaffold. As a privileged structure in medicinal chemistry, this core molecule offers multiple points for chemical modification, leading to a diverse range of biological activities. We will explore how targeted structural alterations influence the antimicrobial, anticancer, and anti-inflammatory potential of these compounds, providing a comparative framework supported by experimental data and validated protocols for researchers in drug discovery and development.

The Core Scaffold: Rationale for Derivatization

The this compound molecule serves as a versatile starting point for synthetic modification. Its key features include a phenolic hydroxyl group, a ketone moiety, and an ethoxy group attached to a benzene ring. These functional groups are not merely structural components; they are reactive handles that allow for systematic derivatization to probe and optimize biological activity.

The primary sites for modification are:

  • The Phenolic Hydroxyl Group (C2): Can be alkylated, acylated, or used as a hydrogen bond donor in receptor interactions.

  • The Phenyl Ring (C3, C5, C6): Substitution on the aromatic ring with various electron-donating or electron-withdrawing groups can modulate the electronic properties, lipophilicity, and steric profile of the molecule.

  • The Acetyl Group (C1): The ketone can be converted to other functional groups like oximes, hydrazones, or chalcones, significantly altering the molecule's shape and chemical properties. The adjacent methylene group can also be a site for substitution.

  • The Ethoxy Group (C4): While the ethoxy group itself is often retained for its favorable lipophilic and electronic contributions, modifications to the alkyl chain length can be explored to fine-tune activity.

The strategic derivatization at these positions allows for the development of compound libraries to systematically investigate the SAR and identify derivatives with enhanced potency and selectivity for various therapeutic targets.

SynthesisWorkflow start Start Materials: - 2,4-Dihydroxyacetophenone - Potassium Carbonate (K2CO3) - Bromoethane - Acetone (Solvent) mix Mix reactants in a round-bottom flask. start->mix reflux Heat the mixture to reflux (e.g., 3-4 hours). mix->reflux monitor Monitor reaction progress using Thin-Layer Chromatography (TLC). reflux->monitor workup Cool, filter solids (K2CO3), and concentrate the filtrate under reduced pressure. monitor->workup Upon completion purify Purify the crude product via recrystallization or column chromatography. workup->purify characterize Characterize the final product: - NMR (1H, 13C) - Mass Spectrometry (MS) - IR Spectroscopy purify->characterize

Caption: A typical workflow for the synthesis of the core scaffold.

Step-by-Step Protocol:

  • To a solution of 2,4-dihydroxyacetophenone (1.0 eq) in acetone, add potassium carbonate (K2CO3, 1.5 eq).

  • Stir the mixture at room temperature for approximately 15-20 minutes.

  • Add bromoethane (1.1 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by TLC until the starting material is consumed. [1]5. After completion, cool the reaction to room temperature and filter off the solid potassium salts.

  • Wash the solid residue with acetone.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final compound. [2]9. Confirm the structure using spectroscopic methods (NMR, MS, IR).

In Vitro Antimicrobial Susceptibility Assay (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. [3][4] Workflow: Broth Microdilution Assay

MIC_Workflow prep_comp Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. inoculate Inoculate each well with the microbial suspension. Include positive and negative controls. prep_comp->inoculate prep_inoc Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, ~1 x 10^8 CFU/mL). prep_inoc->inoculate incubate Incubate the plate under suitable conditions (e.g., 37°C for 24 hours). inoculate->incubate read Visually inspect for turbidity or use a plate reader to measure absorbance. incubate->read determine_mic The MIC is the lowest concentration with no visible growth. read->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Dispense a suitable broth medium (e.g., Mueller-Hinton Broth) into the wells of a 96-well microtiter plate. [4]2. Prepare a stock solution of the test compound in a solvent like DMSO.

  • Perform a two-fold serial dilution of the compound across the plate.

  • Prepare a microbial inoculum standardized to a 0.5 McFarland turbidity standard. [5]5. Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria). [3]7. Determine the MIC by identifying the lowest concentration of the compound at which no visible growth (turbidity) is observed. [3]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. [6][7]It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. [8] Workflow: MTT Cytotoxicity Assay

MTT_Workflow seed Seed cancer cells in a 96-well plate and allow them to adhere overnight. treat Treat cells with various concentrations of the test compound for 24-72 hours. seed->treat add_mtt Add MTT reagent to each well and incubate for 2-4 hours to allow formazan formation. treat->add_mtt solubilize Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals. add_mtt->solubilize measure Measure the absorbance of the solution using a microplate reader (e.g., at 560 nm). solubilize->measure calculate Calculate cell viability relative to untreated controls and determine the IC50 value. measure->calculate

Caption: Standard workflow for the MTT assay to determine compound cytotoxicity.

Step-by-Step Protocol:

  • Seed a known number of cancer cells (e.g., 2 x 10³ cells/well) into a 96-well plate and incubate for 24 hours to allow for cell attachment. [9]2. Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for a specified period (e.g., 48 hours). [9]3. After the incubation period, remove the treatment medium and add MTT solution (e.g., 0.2 mg/mL) to each well. [9]4. Incubate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells. [7]5. Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals. [9]6. Measure the absorbance of the resulting solution on a microplate reader.

  • Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. [10]This assay evaluates the ability of a compound to prevent heat-induced protein denaturation, using egg albumin or bovine serum albumin (BSA) as the protein source. [11][12] Step-by-Step Protocol:

  • Prepare a reaction mixture containing the test compound at various concentrations, 20 mM Tris HCl buffer (pH 7.4), and a protein solution (e.g., 0.8% w/v casein or 4% w/v BSA). [10]2. Incubate the mixture at 37°C for 5 minutes.

  • Induce denaturation by heating the mixture at a high temperature (e.g., 70°C) for a set time, followed by cooling. [12]4. Measure the turbidity of the solution spectrophotometrically (e.g., at 660 nm). [12]5. Use a standard anti-inflammatory drug, such as Diclofenac sodium, as a positive control. [10]6. Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Conclusion and Future Perspectives

The this compound scaffold is a fertile ground for the development of novel therapeutic agents. The structure-activity relationship data, though sometimes inferred from closely related structures, provides clear guidance for future design strategies:

  • For Antimicrobial Agents: Focus should be on incorporating halogen atoms and thiosemicarbazone moieties. Exploring substitutions that can modulate quorum sensing is also a highly promising avenue.

  • For Anti-inflammatory Agents: The introduction of halogenated functional groups and moieties capable of inhibiting key signaling molecules like NF-κB and MAPKs should be prioritized.

  • For Anticancer Agents: Designing derivatives that can effectively intercalate with DNA or inhibit critical enzymes like topoisomerases remains a valid and potent strategy. High selectivity for cancer cells over normal cells is a critical endpoint to optimize.

Future research should aim to generate more comprehensive SAR data specifically for this compound derivatives to build more precise predictive models. Combining in vitro screening with in silico molecular docking studies will be crucial for rationally designing the next generation of compounds with improved potency, selectivity, and drug-like properties.

References

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online.
  • Al-Shabib, N. A., et al. (2024).
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • In vitro methods of screening of anticancer agents. (n.d.). Slideshare.
  • IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022). IJCRT.org.
  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (n.d.). International Institute of Anticancer Research.
  • Ríos, J. L., et al. (2023).
  • Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). WJPR.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review.
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Deriv
  • Docking analysis of new 1-(4-ethylphenyl)-2-(oxadiazole) ethanones. (2024). IJRPR.
  • In silico study of CYP450 inhibitor activity of (E)-1-(3-((4-chlorophenyl) diazenyl)-4-hydroxyphenyl)ethanone. (2023). Indian Journal of Chemistry.
  • 1-[4-(4-Chlorobutoxy)-2-hydroxyphenyl]ethanone. (n.d.). PMC - NIH.
  • 1-[4-(2-Chloroethoxy)-2-hydroxyphenyl]ethanone. (n.d.). PMC.
  • 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. (n.d.). PMC - NIH.
  • Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl)
  • 1-(4-Amino-2-hydroxyphenyl)ethanone from Phomopsis liquidambari showed quorum sensing inhibitory activity against Pseudomonas aeruginosa. (2020).
  • The Versatility of 4-Hydroxyacetophenone in Organic Synthesis: A Proxy for 1-(4-(hydroxyamino)phenyl)ethanone. (n.d.). Benchchem.
  • Antibacterial and antifungal activities of some hydroxyacetophenone deriv
  • MOLECULAR DOCKING STUDIES OF OXAZEPINE DERIVATIVES AGAINST CYCLOOXYGENASE-2 ENZYME AS POTENTIAL ANTI-INFLAMMATORY AGENTS. (2025). RASĀYAN Journal of Chemistry.
  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. (n.d.). MDPI.
  • Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents. (2019). PubMed.
  • Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p -Nitrophenyl Hydrazones as Anti-inflammatory Compounds against COX-2, 5-LOX, and H /K ATPase. (2022).
  • 1-(5-bromo-2-hydroxy-4-methoxyphenyl)

Sources

A Comparative Guide to the Anti-Inflammatory Efficacy of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone and Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the anti-inflammatory potential of the novel compound 1-(4-Ethoxy-2-hydroxyphenyl)ethanone in comparison to established anti-inflammatory drugs, namely the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a robust theoretical basis for comparative efficacy studies.

While direct experimental data on the anti-inflammatory properties of this compound is not yet widely available in peer-reviewed literature, its structural class—hydroxyacetophenones—has shown promise. Studies on related compounds, such as p-hydroxyacetophenone, have demonstrated inhibition of key inflammatory mediators including pro-inflammatory cytokines, nuclear factor-kappa B (NF-κB), cyclooxygenase-2 (COX-2), and nitric oxide (NO)[1]. This guide, therefore, establishes a detailed roadmap for the systematic evaluation of this compound, postulating its potential mechanisms of action based on its chemical analogues and outlining the requisite experimental procedures to validate these hypotheses.

Introduction to Inflammatory Pathways and Mechanisms of Action

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants[2]. Key pathways involve the production of inflammatory mediators like prostaglandins and nitric oxide, and the activation of signaling cascades such as NF-κB and mitogen-activated protein kinases (MAPKs).

Ibuprofen: A Non-Selective COX Inhibitor

Ibuprofen is a widely used NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation[3]. While the inhibition of COX-2 is largely responsible for its anti-inflammatory effects, the concurrent inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects[4].

Dexamethasone: A Potent Glucocorticoid

Dexamethasone, a synthetic glucocorticoid, possesses potent anti-inflammatory and immunosuppressive properties. Its mechanism is multifaceted, primarily involving the binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes, including those for cytokines and iNOS (inducible nitric oxide synthase)[5][6][7].

Postulated Mechanism of this compound

Based on the activity of structurally similar hydroxyacetophenones, it is hypothesized that this compound may exert anti-inflammatory effects through one or more of the following mechanisms:

  • Inhibition of COX enzymes , potentially with selectivity for COX-2.

  • Suppression of pro-inflammatory gene expression by inhibiting signaling pathways like NF-κB.

  • Reduction of nitric oxide (NO) production through the downregulation of iNOS expression in inflammatory cells like macrophages.

The following diagram illustrates these key inflammatory pathways.

Inflammatory_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drugs Drug Intervention Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 Metabolized by COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Metabolized by Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes (GI Protection, Platelets) COX1->Prostaglandins_Thromboxanes Produces Prostaglandins_Inflammation Prostaglandins (Pain, Inflammation, Fever) COX2->Prostaglandins_Inflammation Produces LPS LPS NFkB_Activation NF-κB Activation LPS->NFkB_Activation Induces iNOS_Expression iNOS Expression NFkB_Activation->iNOS_Expression Promotes NO Nitric Oxide (NO) iNOS_Expression->NO Produces Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Dexamethasone Dexamethasone Dexamethasone->NFkB_Activation Inhibits Dexamethasone->iNOS_Expression Inhibits Test_Compound This compound (Hypothesized) Test_Compound->COX2 ? Test_Compound->NFkB_Activation ? Test_Compound->iNOS_Expression ?

Caption: Key Inflammatory Pathways and Drug Targets.

In Vitro Efficacy Assessment

To ascertain the anti-inflammatory potential of this compound, a series of in vitro assays are proposed. These assays will quantify its ability to inhibit key enzymatic activities and cellular responses central to the inflammatory process.

Cyclooxygenase (COX) Inhibition Assay

This assay will determine the compound's inhibitory activity against COX-1 and COX-2, providing insights into its potential efficacy and side-effect profile.

Experimental Protocol:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Compound Incubation: A range of concentrations of this compound, Ibuprofen (positive control), and a vehicle control (e.g., DMSO) are pre-incubated with the COX enzymes for a specified time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.

  • Quantification: The COX peroxidase activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm[8].

  • Data Analysis: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2. The selectivity index (SI) is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

Hypothetical Comparative Data:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Ibuprofen133700.035
This compound2555
DexamethasoneN/AN/AN/A

Note: Dexamethasone does not directly inhibit COX enzymes; its mechanism is different.

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay evaluates the compound's ability to suppress the production of nitric oxide, a key inflammatory mediator, in a cellular model of inflammation.

Experimental Protocol:

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates at a density of 1x10⁵ cells/well and allowed to adhere overnight[9].

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound, Dexamethasone (positive control), or vehicle for 1 hour.

  • Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS; 1 µg/mL) to the wells, excluding the negative control group.

  • Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • NO Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent[10]. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO production inhibition relative to the LPS-only treated cells is calculated for each compound concentration.

Hypothetical Comparative Data:

CompoundConcentration (µM)Inhibition of NO Production (%)
Dexamethasone185%
This compound120%
1055%
5078%

In Vivo Efficacy Assessment: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation used to evaluate the in vivo efficacy of potential anti-inflammatory agents[11][12].

InVivo_Workflow Start Start: Acclimatize Rats Baseline Measure Baseline Paw Volume Start->Baseline Grouping Divide into Groups: - Vehicle Control - Ibuprofen (10 mg/kg) - Dexamethasone (1 mg/kg) - Test Compound (e.g., 20, 40, 80 mg/kg) Baseline->Grouping Dosing Administer Compounds Orally (p.o.) Grouping->Dosing Induction 1 hour post-dosing: Inject Carrageenan (1%) into sub-plantar region of right hind paw Dosing->Induction Measurement Measure Paw Volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection Induction->Measurement Analysis Calculate % Inhibition of Edema: [(Vc - Vt) / Vc] * 100 Measurement->Analysis End End of Experiment Analysis->End

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Experimental Protocol:

  • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping and Dosing: Animals are randomly divided into groups (n=6):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Ibuprofen (10 mg/kg, p.o.)

    • Dexamethasone (1 mg/kg, p.o.)

    • This compound (at various doses, e.g., 20, 40, 80 mg/kg, p.o.)

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Inflammation Induction: One hour after drug administration, acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw[13][14].

  • Edema Measurement: The paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Hypothetical Comparative Data (at 3 hours post-carrageenan):

Treatment GroupDose (mg/kg)Increase in Paw Volume (mL)% Inhibition of Edema
Vehicle Control-1.20 ± 0.15-
Ibuprofen100.54 ± 0.0855%
Dexamethasone10.42 ± 0.0665%
This compound200.90 ± 0.1225%
400.66 ± 0.1045%
800.50 ± 0.0958%

Summary and Future Directions

This guide outlines a systematic approach to evaluating the anti-inflammatory efficacy of this compound. Based on the known activities of related hydroxyacetophenone compounds, there is a strong rationale for investigating its potential to modulate key inflammatory pathways[1][2][15][16]. The proposed in vitro and in vivo experiments will provide a robust dataset to compare its efficacy directly against a standard NSAID and a corticosteroid.

Positive results from these initial screens would warrant further investigation into its precise molecular mechanisms, including its effects on cytokine production (e.g., TNF-α, IL-6), and the activation of upstream signaling molecules like NF-κB and MAPKs. Such studies will be crucial in determining the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

  • Korbonits, D., & Korbonits, M. (2002). Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages. Molecular Pharmacology, 62(3), 698-704. Available from: [Link]

  • Di Rosa, M., Radomski, M. W., & Moncada, S. (1990). Glucocorticoids inhibit the induction of nitric oxide synthase in macrophages. Biochemical and Biophysical Research Communications, 172(3), 1246-1252. Available from: [Link]

  • Corbett, J. A., et al. (1993). Nicotinamide and Dexamethasone Inhibit interleukin-1-induced Nitric Oxide Production by RINm5F Cells Without Decreasing Messenger Ribonucleic Acid Expression for Nitric Oxide Synthase. Endocrinology, 133(4), 1739-43. Available from: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Sodhi, A., & Suresh, A. (1995). Dexamethasone inhibits nitric oxide-mediated cytotoxicity via effects on both macrophages and target cells. Immunopharmacology, 30(2), 177-86. Available from: [Link]

  • Kato, M., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(12), 1679-85. Available from: [Link]

  • Armstrong, R. A., et al. (2014). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 192(2), 643-651. Available from: [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 131-44. Available from: [Link]

  • Fehrenbacher, J. C., et al. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.4. Available from: [Link]

  • Lee, D. S., et al. (2018). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 23(12), 3326. Available from: [Link]

  • Kleinert, H., et al. (2000). Dexamethasone inhibits the induction of iNOS gene expression through destabilization of its mRNA in proinflammatory cytokine-stimulated hepatocytes. British Journal of Pharmacology, 131(4), 717-24. Available from: [Link]

  • Georgiev, G., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Scripta Scientifica Pharmaceutica, 5(2), 23-28. Available from: [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121. Available from: [Link]

  • Pukdeesamai, P., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of Musa sapientum L. (Male bud, banana blossom) extracts. Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. Available from: [Link]

  • Kim, K. M., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 57, 45-50. Available from: [Link]

  • Kłys, S., et al. (2021). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. International Journal of Molecular Sciences, 22(21), 11466. Available from: [Link]

  • Lee, D., et al. (2015). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 13(7), 4157-4168. Available from: [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-44. Available from: [Link]

  • Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry of Natural Compounds, 60, 1-23. Available from: [Link]

  • El-Faham, A., et al. (2022). Recent advances in the application of acetophenone in heterocyclic compounds synthesis. RSC Advances, 12(34), 21971-22013. Available from: [Link]

  • Allied Academies. (2023). Anti-neuroinflammatory activity of new naturally occurring benzylated hydroxyacetophenone analogs. Journal of Neurology and Neurorehabilitation Research. Available from: [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Ballo, M. K., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 34-41. Available from: [Link]

  • Orlando, B. J., et al. (2015). THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. Journal of Structural Biology, 189(1), 62-66. Available from: [Link]

  • Patsnap. (2024). Substituted acetophenone: Significance and symbolism. Retrieved from [Link]

  • Singh, N., et al. (2015). Synthesis, Characterization, and Structures of α-Substituted Selenenyl-Acetophenones. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(12), 2054-2065. Available from: [Link]

  • ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. Retrieved from [Link]

  • Malaviya, R., & Uckun, F. M. (2000). Anti-inflammatory Activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (Compound D-58). Dermatology, 201(4), 337-42. Available from: [Link]

  • MySkinRecipes. (n.d.). 1-[4-(2-Chloro-Ethoxy)-2-Hydroxy-Phenyl]-Ethanone. Retrieved from [Link]

  • Al-Salahi, R., et al. (2016). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G 1 /G 0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Molecules, 21(11), 1472. Available from: [Link]

  • Pérez-Hernández, N., et al. (2022). Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. Planta Medica, 88(14), 1369-1377. Available from: [Link]

  • Huang, G. J., et al. (2017). p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models. Journal of Natural Products, 80(2), 249-257. Available from: [Link]

  • Vogel, P., et al. (2002). Inhibition of the Lipopolysaccharide-Induced Stimulation of the Members of the MAPK Family in Human Monocytes/Macrophages by 4-Hydroxynonenal, a Product of Oxidized Omega-6 Fatty Acids. The Journal of Immunology, 168(7), 3385-3391. Available from: [Link]

  • ResearchGate. (n.d.). Effect of the 1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone on cell viability. Retrieved from [Link]

  • Kim, J., et al. (2021). So Shiho Tang Reduces Inflammation in Lipopolysaccharide-Induced RAW 264.7 Macrophages and Dextran Sodium Sulfate-Induced Colitis Mice. Journal of Medicinal Food, 24(12), 1275-1285. Available from: [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Wallace, J. L., et al. (2000). Pharmacological analysis of cyclooxygenase-1 in inflammation. Proceedings of the National Academy of Sciences, 97(10), 5494-5499. Available from: [Link]

  • Lee, J. H., et al. (2021). Anti-Inflammatory Activity of 4-((1 R,2 R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Pharmaceuticals, 14(8), 771. Available from: [Link]

  • Chen, L. G., et al. (2010). Anti-Inflammatory Effect of Mangostenone F in Lipopolysaccharide-Stimulated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. Journal of Agricultural and Food Chemistry, 58(20), 11143-11150. Available from: [Link]

  • Gilroy, D. W., et al. (1998). Inducible cyclooxygenase may have anti-inflammatory properties. Nature Medicine, 4(6), 698-701. Available from: [Link]

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of anti-inflammatory drugs. International Journal of Tissue Reactions, 20(1), 3-15. Available from: [Link]

  • Willoughby, D. A., et al. (2002). New insights into the role of COX 2 in inflammation. The Lancet, 359(9318), 1639-1640. Available from: [Link]

Sources

A Head-to-Head Comparison of Synthesis Routes for 4'-Ethoxy-2'-hydroxyacetophenone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – January 17, 2026 – For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides an in-depth, head-to-head comparison of the primary synthesis routes to 4'-Ethoxy-2'-hydroxyacetophenone, a valuable building block in the pharmaceutical industry. We will delve into the experimental protocols, mechanistic underpinnings, and comparative performance of each method to provide a comprehensive resource for informed decision-making in the laboratory.

Introduction to 4'-Ethoxy-2'-hydroxyacetophenone

4'-Ethoxy-2'-hydroxyacetophenone is a substituted acetophenone with a chemical structure that makes it a versatile intermediate in the synthesis of various biologically active compounds. Its utility spans the development of novel therapeutic agents, underscoring the importance of efficient and scalable synthetic methodologies. This guide will explore three principal routes to this compound:

  • Selective O-Alkylation of Resacetophenone

  • Fries Rearrangement of 3-Ethoxyphenyl Acetate

  • Friedel-Crafts Acylation of 3-Ethoxyphenol

We will dissect each route, providing detailed experimental protocols, discussing the chemical logic behind the procedural steps, and presenting a comparative analysis of their respective yields, advantages, and limitations.

Route 1: Selective O-Alkylation of Resacetophenone (2,4-Dihydroxyacetophenone)

This approach is a direct and often high-yielding method for the synthesis of 4'-Ethoxy-2'-hydroxyacetophenone. The strategy hinges on the selective etherification of the 4-hydroxyl group of resacetophenone, which is more acidic and sterically more accessible than the 2-hydroxyl group.

Experimental Protocol

A robust and high-yielding procedure for the selective O-alkylation of resacetophenone has been reported.[1]

Materials:

  • Resacetophenone (2,4-Dihydroxyacetophenone)

  • Ethyl iodide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

Procedure:

  • To a solution of resacetophenone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80°C and maintain for 6 hours with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 4'-Ethoxy-2'-hydroxyacetophenone.

Causality and Experimental Choices

The choice of a weak base like potassium carbonate is crucial for the regioselectivity of this reaction. It preferentially deprotonates the more acidic 4-hydroxyl group, leading to the desired 4-ethoxy isomer. The use of a polar aprotic solvent like acetone facilitates the SN2 reaction between the phenoxide and ethyl iodide. A recent study has also highlighted the use of cesium bicarbonate in acetonitrile at 80°C for achieving excellent regioselectivity and high yields (up to 95%) in the 4-O-alkylation of 2,4-dihydroxyacetophenones.[2]

Reaction Mechanism: O-Alkylation

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The base deprotonates the more acidic 4-hydroxyl group of resacetophenone to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl iodide, displacing the iodide ion and forming the ether linkage.

O_Alkylation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Resacetophenone Resacetophenone Phenoxide Phenoxide Ion Resacetophenone->Phenoxide Deprotonation Base K₂CO₃ (Base) EthylIodide Ethyl Iodide Product 4'-Ethoxy-2'-hydroxyacetophenone Phenoxide->Product SN2 Attack

Caption: O-Alkylation of Resacetophenone Workflow.

Route 2: Fries Rearrangement of 3-Ethoxyphenyl Acetate

The Fries rearrangement is a classic method for the synthesis of hydroxyaryl ketones from phenolic esters.[3] In this case, 3-ethoxyphenyl acetate would be the starting material, which upon rearrangement would yield a mixture of 2-hydroxy and 4-hydroxy isomers.

Experimental Protocol (Proposed)

Materials:

  • 3-Ethoxyphenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene or Dichloromethane (solvent)

Procedure:

  • Dissolve 3-ethoxyphenyl acetate (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution in an ice bath and add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 5°C.

  • After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., room temperature for para-selectivity or higher temperatures for ortho-selectivity) and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the residue by column chromatography to separate the isomeric products.

Causality and Experimental Choices

The Fries rearrangement is catalyzed by Lewis acids, with aluminum chloride being the most common.[4] The regioselectivity of the rearrangement is highly dependent on the reaction temperature. Lower temperatures generally favor the formation of the para-isomer (4'-ethoxy-2'-hydroxyacetophenone), while higher temperatures favor the ortho-isomer.[5] The choice of solvent can also influence the isomer ratio. Non-polar solvents tend to favor the ortho product, whereas more polar solvents can increase the yield of the para product.

Reaction Mechanism: Fries Rearrangement

The mechanism of the Fries rearrangement is complex and can proceed through both intramolecular and intermolecular pathways. The Lewis acid coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond to form an acylium ion intermediate. This electrophilic acylium ion then attacks the aromatic ring at the ortho and para positions, followed by deprotonation to restore aromaticity.

Fries_Rearrangement cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ArylEster 3-Ethoxyphenyl Acetate AcyliumIon Acylium Ion ArylEster->AcyliumIon Complexation & Cleavage LewisAcid AlCl₃ OrthoProduct Ortho-isomer AcyliumIon->OrthoProduct Electrophilic Attack (ortho) ParaProduct Para-isomer (Target) AcyliumIon->ParaProduct Electrophilic Attack (para)

Caption: Fries Rearrangement Mechanism Overview.

Route 3: Friedel-Crafts Acylation of 3-Ethoxyphenol

Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of aryl ketones.[6][7] This route involves the direct acylation of 3-ethoxyphenol with an acetylating agent in the presence of a Lewis acid catalyst.

Experimental Protocol (Proposed)

Similar to the Fries rearrangement, a specific protocol for the Friedel-Crafts acylation of 3-ethoxyphenol to the desired product is not well-documented. The following is a general procedure based on known Friedel-Crafts acylation reactions of phenols.[8][9]

Materials:

  • 3-Ethoxyphenol

  • Acetyl chloride or Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., carbon disulfide, nitrobenzene)

Procedure:

  • In a flask equipped with a stirrer and under an inert atmosphere, dissolve 3-ethoxyphenol (1.0 eq) in the anhydrous solvent.

  • Cool the solution in an ice bath and add anhydrous aluminum chloride (2.2 eq) portion-wise. (Note: Excess AlCl₃ is needed due to complexation with the hydroxyl group and the product).

  • To this mixture, add acetyl chloride (1.1 eq) dropwise, keeping the temperature low.

  • After addition, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Work-up the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the product by column chromatography to separate the isomers.

Causality and Experimental Choices

In the Friedel-Crafts acylation of phenols, the hydroxyl group is a strongly activating, ortho-para directing group. However, it can also coordinate with the Lewis acid catalyst, deactivating the ring. Therefore, an excess of the catalyst is typically required. The ethoxy group is also an activating, ortho-para director. The incoming acetyl group will be directed to the positions ortho and para to the hydroxyl and ethoxy groups, potentially leading to a mixture of products. The primary expected product would be 4'-ethoxy-2'-hydroxyacetophenone due to the combined directing effects and steric hindrance.

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds through an electrophilic aromatic substitution. The Lewis acid activates the acetyl chloride to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of 3-ethoxyphenol, leading to the formation of a sigma complex (arenium ion). Deprotonation of this intermediate restores aromaticity and yields the final product.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Ethoxyphenol 3-Ethoxyphenol SigmaComplex Sigma Complex Ethoxyphenol->SigmaComplex Electrophilic Attack AcetylChloride Acetyl Chloride AcyliumIon Acylium Ion AcetylChloride->AcyliumIon Activation LewisAcid AlCl₃ Product 4'-Ethoxy-2'-hydroxyacetophenone SigmaComplex->Product Deprotonation

Caption: Friedel-Crafts Acylation Workflow.

Head-to-Head Comparison

FeatureRoute 1: O-AlkylationRoute 2: Fries RearrangementRoute 3: Friedel-Crafts Acylation
Starting Material Resacetophenone3-Ethoxyphenyl Acetate3-Ethoxyphenol
Key Reagents Ethyl iodide, K₂CO₃/CsHCO₃AlCl₃ (or other Lewis acids)Acetyl chloride, AlCl₃
Reported Yield High (up to 97%)[1]Moderate to Good (isomer separation required)Moderate to Good (isomer separation may be needed)
Regioselectivity Excellent for the 4-positionTemperature and solvent dependentGenerally good for the desired isomer
Reaction Conditions Moderate (80°C)Variable (can require low or high temperatures)Generally mild to moderate
Scalability GoodModerate (stoichiometric Lewis acid can be an issue)Moderate (stoichiometric Lewis acid can be an issue)
Key Advantages High yield, excellent regioselectivity, straightforward procedure.Utilizes a common and well-studied reaction.Direct acylation of an available starting material.
Key Disadvantages Availability and cost of resacetophenone.Formation of isomeric byproducts requiring separation, use of stoichiometric and moisture-sensitive Lewis acids.Potential for isomeric byproducts, requires excess Lewis acid which can complicate workup.

Conclusion

Based on the available data and established chemical principles, the selective O-alkylation of resacetophenone (Route 1) emerges as the most promising and efficient route for the synthesis of 4'-Ethoxy-2'-hydroxyacetophenone. Its high reported yield, excellent regioselectivity, and relatively straightforward experimental protocol make it an attractive choice for both laboratory-scale synthesis and potential scale-up.

While the Fries rearrangement (Route 2) and Friedel-Crafts acylation (Route 3) are classic and powerful methods for the synthesis of aryl ketones, their application to the synthesis of 4'-Ethoxy-2'-hydroxyacetophenone is likely to be hampered by the formation of isomeric byproducts, necessitating careful optimization of reaction conditions and potentially challenging purification steps. The requirement for stoichiometric amounts of corrosive and moisture-sensitive Lewis acids also presents practical and environmental challenges.

For researchers and drug development professionals seeking a reliable and high-yielding synthesis of 4'-Ethoxy-2'-hydroxyacetophenone, the selective O-alkylation of resacetophenone offers a clear and advantageous path forward.

References

  • Aljohani, G., et al. (2019). Microwave-Assisted Synthesis of Mono- And Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction. Molecules, 24(3), 590. [Link]

  • OUCI. (n.d.). Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction. [Link]

  • Aljohani, G., et al. (2019). Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction. ResearchGate. [Link]

  • MDPI. (2019). Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction: Synthesis, XRD and HS-Analysis. [Link]

  • Baier, D. M., et al. (2023). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. ChemRxiv. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. JOCPR. [Link]

  • Slideshare. (n.d.). Friedel crafts acylation. [Link]

  • Baier, D. M., et al. (2023). Preparation of hydroxyacetophenones via the Fries rearrangement. A:... ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts Acylation. YouTube. [Link]

  • Future Science. (n.d.). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. [Link]

  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation. YouTube. [Link]

  • Google Patents. (n.d.). Process for producing 4-hydroxyacetophenone.
  • Research Scientific. (n.d.). 4'-ETHOXY-2'-HYDROXYACETOPHENONE, 97%. [Link]

  • PubMed. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. [Link]

Sources

A Comparative Guide to Analytical Methods for the Quantification of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is fundamental to ensuring the integrity of research and the quality of pharmaceutical products. 1-(4-Ethoxy-2-hydroxyphenyl)ethanone, a substituted acetophenone, is a key intermediate in the synthesis of various biologically active molecules. Its accurate quantification is crucial for reaction monitoring, purity assessment, and quality control.

This guide provides an in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the quantification of this compound. The methodologies are presented with a rationale for experimental choices, detailed protocols, and a comparative analysis of their performance characteristics, grounded in the principles of scientific integrity and adherence to regulatory standards.

The Central Role of HPLC in Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the analysis of a vast array of pharmaceutical compounds.[1] Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for the quantification of intermediates like this compound. A well-developed and validated HPLC method provides a reliable system for separating the analyte of interest from potential impurities and degradation products, ensuring a high degree of specificity.[1]

A Validated Reversed-Phase HPLC Method

The following reversed-phase HPLC (RP-HPLC) method is recommended for the robust quantification of this compound. The selection of a C18 column is based on its versatility and proven efficacy in retaining and separating moderately polar compounds like the target analyte. The mobile phase, a mixture of acetonitrile and a slightly acidic aqueous buffer, is optimized to achieve a good peak shape and a reasonable retention time.

Experimental Protocol: RP-HPLC Method

1. Instrumentation and Chromatographic Conditions:

ParameterSpecificationRationale
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis or Diode Array Detector (DAD)Standard configuration for robust and reproducible chromatographic analysis.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)The C18 stationary phase provides excellent retention for the non-polar ethoxy and phenyl groups of the analyte.
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v)Acetonitrile is a common organic modifier providing good elution strength. The acidic buffer suppresses the ionization of the phenolic hydroxyl group, leading to a sharper, more symmetrical peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak shape.
Detection Wavelength 276 nmThis wavelength corresponds to a significant absorbance maximum for hydroxyacetophenone derivatives, providing good sensitivity.
Injection Volume 10 µLA small injection volume minimizes band broadening and prevents column overload.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

3. System Suitability:

Before sample analysis, inject the standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the theoretical plates are ≥ 2000.

4. Analysis and Quantification:

Inject the prepared standard and sample solutions into the HPLC system. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the working standard solutions.

Diagram of the HPLC Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis Standard Reference Standard Dilution Calibration Standards Standard->Dilution Dissolve & Dilute Sample Test Sample Sample_Sol Sample Solution Sample->Sample_Sol Dissolve & Filter Solvent Mobile Phase Solvent->Dilution Solvent->Sample_Sol Autosampler Autosampler Dilution->Autosampler Sample_Sol->Autosampler Column C18 Column Autosampler->Column Inject Pump HPLC Pump Pump->Column Mobile Phase Detector UV Detector (276 nm) Column->Detector Data Data Acquisition Detector->Data Result Quantification Data->Result Chromatogram

Caption: Workflow for the quantification of this compound by HPLC.

Method Validation: A Cornerstone of Trustworthiness

A validated analytical method provides a high degree of assurance that the results are accurate and reliable. The validation of the proposed HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines.[2][3]

Diagram of the HPLC Method Validation Process

Validation_Process cluster_params Validation Parameters Validation {Method Validation (ICH Q2(R1))} Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Validation Parameters and Acceptance Criteria

ParameterDescriptionExperimental ApproachAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.[2]Analyze blank, placebo, and spiked samples.The analyte peak should be well-resolved from other peaks with no interference at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[2]Analyze a minimum of five concentrations across the desired range.Correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of the test results to the true value.[3]Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision The degree of agreement among individual test results when the method is applied repeatedly.[3]Repeatability: Analyze a minimum of six replicate preparations of the same sample. Intermediate Precision: Repeat the analysis on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.[3]Based on the signal-to-noise ratio (typically 3:1).Visual evaluation or calculation from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3]Based on the signal-to-noise ratio (typically 10:1).Visual evaluation or calculation from the standard deviation of the response and the slope of the calibration curve.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.[4]Vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).System suitability parameters should remain within acceptable limits.

Comparative Analysis with Alternative Methods

While HPLC is the recommended technique, other methods can be employed for the quantification of this compound. The choice of method often depends on the specific application, available instrumentation, and the required level of sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates volatile and thermally stable compounds in the gas phase followed by detection with a mass spectrometer, which provides information about the mass-to-charge ratio of the analyte and its fragments.

Applicability: Due to the presence of a polar hydroxyl group, this compound is not sufficiently volatile for direct GC analysis. Derivatization, such as silylation, is often required to increase its volatility and thermal stability.[5]

Protocol Outline:

  • Derivatization: React the sample with a silylating agent (e.g., BSTFA) to convert the hydroxyl group to a trimethylsilyl ether.

  • Injection: Inject the derivatized sample into the GC.

  • Separation: Use a non-polar capillary column (e.g., DB-5ms) to separate the analyte from other components.

  • Detection: The mass spectrometer is operated in electron ionization (EI) mode. Quantification is typically performed using selected ion monitoring (SIM).

UV-Visible Spectrophotometry

Principle: This technique measures the absorbance of ultraviolet or visible light by the analyte in a solution. The absorbance is directly proportional to the concentration of the analyte (Beer-Lambert law).

Applicability: UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of pure samples. However, it lacks the specificity of chromatographic methods and is susceptible to interference from other UV-absorbing compounds in the sample matrix.[6]

Protocol Outline:

  • Solvent Selection: Choose a solvent in which the analyte is stable and that does not absorb at the analytical wavelength (e.g., methanol or ethanol).

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) by scanning a solution of the analyte. For hydroxyacetophenone derivatives, this is typically around 276 nm.

  • Calibration: Prepare a series of standard solutions and measure their absorbance to construct a calibration curve.

  • Sample Analysis: Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

Performance Comparison

The following table provides a comparative summary of the performance characteristics of HPLC, GC-MS, and UV-Vis spectrophotometry for the quantification of this compound.

FeatureHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Specificity High (separates analyte from impurities)Very High (separation and mass-based detection)Low (prone to interference)
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (µg/mL)
Linear Range WideWideNarrow
Sample Preparation Simple (dissolve and filter)Complex (requires derivatization)Very Simple (dissolve)
Analysis Time Moderate (5-15 min per sample)Moderate to Long (including derivatization)Fast (<1 min per sample)
Instrumentation Cost ModerateHighLow
Robustness HighModerate (sensitive to derivatization efficiency)High

Conclusion

For the accurate and reliable quantification of this compound in research and quality control settings, a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most suitable choice. It offers an excellent balance of specificity, sensitivity, and robustness, ensuring the integrity of the analytical data.

Gas Chromatography-Mass Spectrometry (GC-MS) provides superior sensitivity and specificity but requires a more complex sample preparation procedure involving derivatization. It is best suited for trace analysis or for the identification of unknown impurities.

UV-Visible Spectrophotometry is a simple and rapid technique but lacks the specificity required for the analysis of complex samples. Its application is limited to the quantification of pure this compound.

The selection of the most appropriate analytical method should be based on a thorough evaluation of the specific requirements of the analysis, including the nature of the sample, the required level of accuracy and precision, and the available resources.

References

  • SIELC Technologies. (n.d.). Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Ermer, J. (2001). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe, 14(4), 224-235. Retrieved from [Link]

  • Patel, D. A., et al. (2015). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 5(4), 177-184. Retrieved from [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • Li, H., et al. (2008). [Determination of Four Acetophenones in Radix Cynanchi Bungei by High Performance Liquid Chromatography-Photodiode Array Detection]. Se Pu, 26(5), 617-619. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of 4-hydroxyacetophenone and 2,4-dihydroxyacetophenone. Retrieved from [Link]

  • Georgieva, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(1), 163-170. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2'-hydroxyacetophenone, 118-93-4. Retrieved from [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate landscape of drug development, the efficacy of a potential therapeutic agent is only one facet of its clinical promise. Of equal, if not greater, importance is its selectivity—the ability to interact with its intended biological target while minimizing engagement with other biomolecules. Unintended interactions, or off-target effects, can lead to unforeseen side effects, toxicity, or a dilution of the desired therapeutic action.[1][2][3] This guide provides a comprehensive, albeit hypothetical, comparative analysis of the cross-reactivity of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone , a phenolic ketone with potential therapeutic applications.

Phenolic compounds, as a class, are known for a wide range of biological activities, including antioxidant and anti-inflammatory properties.[4][5] However, their structural motifs can sometimes lead to interactions with multiple cellular targets. This guide is designed for researchers, scientists, and drug development professionals to illustrate a robust, multi-tiered strategy for evaluating the selectivity of a compound like this compound. We will compare its hypothetical performance against two comparator compounds: a known selective inhibitor and a structurally related molecule with a broader activity profile.

For the purpose of this illustrative guide, we will hypothesize that the primary target of this compound is p38α mitogen-activated protein kinase (MAPK) , a key enzyme in the inflammatory signaling cascade.

Comparator Compounds

To provide a meaningful comparison, we have selected two additional compounds:

  • "Compound X" (Hypothetical Broad-Spectrum Inhibitor): A structurally similar phenolic ketone to this compound, but lacking the ethoxy group, which we will hypothesize leads to broader off-target activity.

  • Doramapimod (BIRB 796): A well-characterized, potent, and selective inhibitor of p38α MAPK, which will serve as our positive control for selectivity.

Experimental Workflow for Cross-Reactivity Profiling

Our approach to characterizing the cross-reactivity of this compound is a staged process, moving from broad, high-throughput screens to more targeted, cell-based assays. This ensures a comprehensive understanding of the compound's behavior in a biological system.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional Cellular Assays a Kinase Panel Screen (400+ kinases) d Cellular Thermal Shift Assay (CETSA) for p38α MAPK a->d Identified Primary Target b GPCR Binding Panel (100+ receptors) b->d Absence of GPCR Hits c hERG Channel Assay e LPS-induced TNF-α release in PBMCs d->e Confirmed Target Engagement

Caption: A tiered experimental workflow for assessing the cross-reactivity of a test compound.

Data Presentation and Comparative Analysis

Tier 1: Kinase Selectivity Profiling

A broad kinase panel screen is a cornerstone of modern drug discovery, providing a global view of a compound's interactions across the kinome.[6] For this hypothetical study, our test compounds were screened at a concentration of 10 µM against a panel of over 400 human kinases. The results are summarized as the percentage of inhibition, with hits defined as >50% inhibition.

Table 1: Comparative Kinase Selectivity Profile at 10 µM

CompoundPrimary Target (p38α MAPK) Inhibition (%)Number of Off-Target Kinase Hits (>50% Inhibition)
This compound92%8
Compound X88%35
Doramapimod (BIRB 796)98%3

Interpretation:

The hypothetical data suggest that this compound exhibits a favorable selectivity profile. While not as "clean" as the highly optimized Doramapimod, it shows significantly fewer off-target kinase interactions compared to the structurally similar "Compound X". This highlights the potential importance of the ethoxy group in conferring selectivity.

G cluster_0 Kinase Inhibition Profile cluster_1 Number of Off-Target Hits a This compound a_bar 8 a->a_bar b Compound X b_bar 35 b->b_bar c Doramapimod (BIRB 796) c_bar 3 c->c_bar

Caption: A visual representation of the comparative number of off-target kinase hits.

Tier 1: GPCR and hERG Safety Screening

To further assess broad cross-reactivity, the compounds were tested against a panel of G-protein coupled receptors (GPCRs) and in a functional hERG channel assay, a critical screen for cardiotoxicity.

Table 2: GPCR and hERG Assay Results at 10 µM

CompoundGPCR Hits (>50% Inhibition/Activation)hERG Channel Inhibition (IC50)
This compound1 (Dopamine D2)> 30 µM
Compound X5 (Dopamine D2, Serotonin 5-HT2A, etc.)8 µM
Doramapimod (BIRB 796)0> 50 µM

Interpretation:

This compound shows minimal interaction with the GPCR panel and a favorable hERG profile, suggesting a lower risk of common off-target liabilities compared to Compound X.

Tier 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement within a cellular environment. The assay measures the thermal stabilization of a protein upon ligand binding.

Table 3: CETSA Results for p38α MAPK in HEK293 Cells

CompoundTemperature Shift (ΔTm) at 10 µM
This compound+ 3.2 °C
Compound X+ 2.8 °C
Doramapimod (BIRB 796)+ 5.1 °C

Interpretation:

All three compounds demonstrate engagement with p38α MAPK in a cellular context, as evidenced by the positive temperature shift. The magnitude of the shift suggests a strong interaction for Doramapimod, with this compound also showing robust target binding.

Experimental Protocols

Kinase Panel Screening (Radiometric Assay)
  • Reaction Setup: Prepare a reaction mixture containing kinase buffer, a specific peptide substrate, and ATP (with a trace amount of [γ-³³P]-ATP).

  • Compound Addition: Add the test compounds (dissolved in DMSO) to the reaction mixture to achieve the final desired concentration (10 µM). Include a DMSO-only control.

  • Kinase Addition: Initiate the reaction by adding the specific kinase enzyme.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Termination and Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.

  • Washing: Wash the filter membrane to remove unincorporated [γ-³³P]-ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to the DMSO control.

Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture HEK293 cells to ~80% confluency. Treat the cells with the test compounds or DMSO vehicle control for 1 hour at 37°C.

  • Harvesting: Harvest the cells by scraping and resuspend them in a suitable buffer.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Supernatant Analysis: Collect the supernatant and analyze the amount of soluble p38α MAPK by Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. Determine the melting temperature (Tm) and the temperature shift (ΔTm) induced by the compound.

Conclusion

This comparative guide, through a hypothetical yet scientifically grounded case study, underscores the importance of a systematic approach to evaluating compound selectivity. The data presented for This compound illustrates a promising cross-reactivity profile, with significantly fewer off-target interactions than its hypothetical structural analog, "Compound X". While not as selective as the established inhibitor Doramapimod, its profile suggests a solid foundation for further optimization.

The journey from a promising hit to a clinical candidate is long and fraught with challenges. A thorough and early assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of building a robust safety and efficacy profile for any novel therapeutic agent.

References

  • Guo, C., Ma, X., Gao, F., & Guo, L. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 11, 1143157. [Link]

  • Tyagi, P., Tyagi, S., & Kumar, Y. (2021). Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020. Molecules, 26(3), 590. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]

  • Tyukavkin, P. M., et al. (2019). Mitigation of off-target toxicity in CRISPR-Cas9 screens for essential non-coding elements. Nature Communications, 10(1), 4063. [Link]

  • Iñigo, M. J., et al. (2012). A metabolite-profiling approach to assess the uptake and metabolism of phenolic compounds from olive leaves in SKBR3 cells by HPLC-ESI-QTOF-MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 587-596. [Link]

  • PubChem. (n.d.). 2',4'-Dihydroxyacetophenone. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. (n.d.). 1-[4-(2-Chloro-Ethoxy)-2-Hydroxy-Phenyl]-Ethanone. [Link]

  • PubChem. (n.d.). p-Ethoxyacetophenone. National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Synthesized 1-(4-Ethoxy-2-hydroxyphenyl)ethanone Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the synthesis, purification, and rigorous purity assessment of 1-(4-ethoxy-2-hydroxyphenyl)ethanone. We present a detailed experimental protocol for its synthesis via the Fries rearrangement, a robust purification strategy, and a multi-pronged analytical approach to benchmark the purity of the synthesized product against commercially available standards. This document is intended to equip researchers with the necessary tools and insights to confidently produce and validate this key chemical intermediate for applications in pharmaceutical and fine chemical synthesis.

Introduction: The Significance of this compound

This compound, a substituted acetophenone, is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a phenolic hydroxyl group and a ketone, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. Notably, it serves as a key intermediate in the production of various pharmaceutical compounds and other specialty chemicals.[1] Given its role as a foundational element in multi-step syntheses, the purity of this compound is of paramount importance. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and complications in the purification of downstream products.

This guide will walk through a reliable synthesis and purification protocol, followed by a detailed comparison of the synthesized material with commercially available standards, focusing on purity as the primary metric of quality.

Synthesis and Purification of this compound

The synthesis of hydroxyaryl ketones is often achieved through the Fries rearrangement of phenolic esters.[2] This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, typically catalyzed by a Lewis acid.[2] The regioselectivity of the Fries rearrangement can be influenced by reaction conditions such as temperature and solvent, allowing for targeted synthesis of ortho or para isomers.

Synthesis via Fries Rearrangement

A common and effective method for preparing this compound is through the Fries rearrangement of 3-ethoxyphenyl acetate. An alternative approach involves the Williamson ether synthesis starting from 2,4-dihydroxyacetophenone.[3][4] The latter is often preferred for its regioselectivity. Here, we detail a synthesis based on the etherification of 2,4-dihydroxyacetophenone.

Experimental Protocol: Synthesis

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,4-dihydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (100 mL).

  • Addition of Alkylating Agent: Stir the mixture vigorously at room temperature for 30 minutes. To this suspension, add ethyl iodide (1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the residue with acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

Purification of the crude product is critical to remove unreacted starting materials, byproducts, and any residual solvent. Recrystallization is a highly effective method for purifying solid organic compounds.

Experimental Protocol: Purification by Recrystallization

  • Solvent Selection: Dissolve the crude this compound in a minimal amount of a suitable hot solvent system, such as an ethanol/water mixture.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat at reflux for 10-15 minutes.

  • Hot Filtration: Filter the hot solution to remove the activated carbon or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Analytical Methods for Purity Assessment

A combination of analytical techniques should be employed to provide a comprehensive assessment of the purity of the synthesized compound.[5][]

Physical Characterization
  • Melting Point: A sharp melting point range is indicative of high purity. The literature melting point for this compound is 40-45 °C.[7][8]

  • Appearance: The purified compound should be a crystalline solid.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment.[9] The spectra should be clean, with resonances corresponding to the expected structure and minimal to no peaks from impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups (hydroxyl, carbonyl, ether).

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a compound and quantifying any impurities. A single, sharp peak is expected for a pure compound.

  • Gas Chromatography (GC): GC is another powerful chromatographic technique for purity assessment, particularly for volatile compounds.[10]

Comparative Analysis: Synthesized vs. Commercial Standards

To benchmark the purity of the in-house synthesized this compound, a direct comparison with commercially available standards is essential. Several suppliers offer this compound with stated purity levels, typically ranging from 95% to 99%.[7]

Data Presentation

The following tables summarize the expected and hypothetical results from the comparative analysis.

Table 1: Physical and Spectroscopic Data Comparison

PropertySynthesized Product (Expected)Commercial Standard A (97% Purity)Commercial Standard B (99% Purity)
Melting Point (°C) 41-4340-4442-44
Appearance White to off-white crystalline solidLight yellow solidWhite crystalline solid
¹H NMR Conforms to structureConforms to structure, minor impurity peaksConforms to structure, no significant impurity peaks
¹³C NMR Conforms to structureConforms to structure, minor impurity peaksConforms to structure, no significant impurity peaks
IR (cm⁻¹) ~3400 (O-H), ~1650 (C=O), ~1250 (C-O)Consistent with structureConsistent with structure
MS (m/z) 180.08 [M]+180.08 [M]+180.08 [M]+

Table 2: Chromatographic Purity Comparison

Analytical MethodSynthesized Product (Hypothetical)Commercial Standard ACommercial Standard B
HPLC Purity (%) 99.597.299.1
GC Purity (%) 99.397.599.0
Experimental Workflow Visualization

The overall workflow for synthesis, purification, and comparative analysis is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Comparative Analysis s1 Reactants: 2,4-Dihydroxyacetophenone Ethyl Iodide K2CO3, Acetone s2 Reflux s1->s2 s3 Workup & Isolation s2->s3 p1 Crude Product s3->p1 p2 Recrystallization (Ethanol/Water) p1->p2 p3 Pure Synthesized Product p2->p3 a1 Synthesized Product p3->a1 a3 Analytical Techniques: - Melting Point - NMR - IR - MS - HPLC - GC a1->a3 a2 Commercial Standards a2->a3 a4 Purity & Data Comparison a3->a4

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond discovery and into the responsible management of the entire chemical lifecycle. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, scientifically-grounded protocol for the safe disposal of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone (CAS No. 37470-42-1), moving beyond simple steps to explain the critical reasoning that underpins each stage of the process.

Part 1: Hazard Identification and Risk Assessment

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This compound, also known as 4'-Ethoxy-2'-hydroxyacetophenone, is an aromatic ketone. While comprehensive toxicological data is not as extensive as for more common reagents, its classification and the properties of structurally similar compounds provide a clear basis for a cautious approach.

1.1 GHS Hazard Profile

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the primary hazard information for this compound.[1]

Hazard ClassGHS PictogramSignal WordHazard Statement
Serious Eye Damage/IrritationGHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation

Source: Synthesized from GHS data.[1]

The primary established hazard is significant eye irritation.[1] However, based on data from closely related hydroxy- and ethoxy-substituted acetophenones, it is prudent to assume the following additional risks:

  • Skin Irritation: May cause skin irritation upon contact.[2][3]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[3]

  • Ingestion: May be harmful if swallowed.[2]

1.2 Chemical Incompatibilities

A critical aspect of safe disposal is preventing dangerous reactions within a waste container. This compound should be segregated from:

  • Strong Oxidizing Agents: Such as nitric acid, perchlorates, and permanganates.

  • Strong Bases: Such as sodium hydroxide or potassium hydroxide.

Mixing with these substances could lead to exothermic reactions or degradation into unknown, potentially more hazardous, byproducts.

Part 2: The Disposal Workflow: From Bench to Final Disposition

The following protocol outlines a self-validating system for the disposal of this compound, ensuring safety and compliance at each step.

2.1 Step 1: Personal Protective Equipment (PPE)

The selection of PPE is your first line of defense, dictated directly by the compound's hazard profile. The principle here is barrier protection—creating an impermeable layer between you and the chemical waste.

  • Eye Protection: ANSI Z87.1-rated safety glasses with side shields are the minimum requirement. Given the H319 warning, chemical splash goggles are strongly recommended, especially when handling solutions or large quantities.[4][5]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. If prolonged contact is anticipated or if the compound is dissolved in a solvent, consult a glove compatibility chart to select the appropriate material (e.g., butyl rubber or laminate for aggressive solvents).[6]

  • Body Protection: A standard laboratory coat should be worn and buttoned to protect against skin contact.[4]

  • Respiratory Protection: If handling the solid powder outside of a fume hood where dust may be generated, a NIOSH-approved N95 respirator is recommended to mitigate inhalation risks.[5]

2.2 Step 2: Waste Segregation and Container Selection

Proper segregation is the most critical step in preventing accidental chemical reactions within the waste stream.[4][7] The guiding principle is to never mix incompatible waste streams.[8]

Caption: Waste segregation decision workflow.

  • For Solid Waste:

    • Pure Compound & Contaminated Debris: Unused or waste this compound, along with contaminated items like weigh boats, gloves, and paper towels, should be collected in a dedicated container for "Non-Halogenated Solid Organic Waste." [7]

    • Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be durable and compatible with the waste.[8]

  • For Liquid Waste (Solutions):

    • Organic Solvents: If the compound is dissolved in a non-halogenated organic solvent (e.g., ethanol, acetone, ethyl acetate), it must be collected in a container labeled "Non-Halogenated Liquid Organic Waste." [7][9]

    • Halogenated Solvents: If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), it must be collected in a separate container labeled "Halogenated Liquid Organic Waste."

    • Aqueous Solutions: While this compound has low water solubility, any aqueous solutions must be collected as "Aqueous Hazardous Waste." Do not pour aqueous solutions containing this compound down the drain.[10]

2.3 Step 3: Proper Labeling and Accumulation

Regulatory compliance and safety hinge on accurate labeling. Every waste container must be labeled the moment the first drop of waste is added.

Your institution's Environmental Health & Safety (EHS) department will provide specific labels, but they must all contain the following information as mandated by the EPA's Resource Conservation and Recovery Act (RCRA):

  • The words "Hazardous Waste." [8]

  • The full, unabbreviated chemical name(s) of the contents: "this compound." [8] If in a solution, list the solvent as well.

  • An indication of the hazards present (e.g., "Irritant").

  • The date on which waste was first added to the container (accumulation start date).

Containers must be kept tightly closed except when actively adding waste.[8] Store the container in a designated Satellite Accumulation Area (SAA) within the lab, which should be under the control of the operator and near the point of generation. Ensure secondary containment (like a spill tray) is used to capture any potential leaks.[7]

2.4 Step 4: Spill Management

Accidents happen, but a prepared response minimizes risk.

  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: Cordon off the spill to prevent cross-contamination.

  • Don PPE: Wear, at a minimum, a lab coat, chemical splash goggles, and double nitrile gloves.

  • Contain and Clean:

    • For a solid spill , gently cover the powder with a damp paper towel to prevent it from becoming airborne. Carefully sweep the material into a dustpan and place it in the designated solid hazardous waste container.[2][6]

    • For a liquid spill , use a chemical spill kit or absorbent pads to soak up the solution. Work from the outside of the spill inward.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.[4]

  • Report: Report the spill to your laboratory supervisor and EHS department, per institutional policy.

2.5 Step 5: Final Disposal

The final step is the transfer of the properly accumulated, sealed, and labeled waste container to your institution's EHS personnel for ultimate disposal.

  • Schedule a Pickup: Contact your EHS department to arrange for a hazardous waste pickup from your laboratory's SAA.

  • Method of Destruction: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for this type of non-halogenated organic solid is incineration at high temperatures in a facility compliant with EPA regulations.[11] This method ensures the complete destruction of the organic molecule into simpler, less harmful components like carbon dioxide and water.

Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash.[8][10] Empty original containers must be triple-rinsed with a suitable solvent (like acetone or ethanol), with the rinsate collected as hazardous waste.[8][12] Only after this decontamination procedure can the defaced container be discarded in the regular trash or recycling.[12]

Part 3: Summary and Guiding Principles

The proper disposal of this compound is a systematic process rooted in a clear understanding of its chemical hazards. By adhering to the principles of diligent PPE use, strict waste segregation, and compliant labeling, you ensure the safety of yourself and your colleagues, protect the environment, and uphold the integrity of your scientific operations. Always consult your institution's specific EHS guidelines, as they are the final authority on local and federal compliance.

References

  • Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved January 17, 2026, from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved January 17, 2026, from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved January 17, 2026, from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved January 17, 2026, from [Link]

  • BASF. (2025). 4-Hydroxyacetophenone (Flake) - Safety data sheet. Retrieved January 17, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved January 17, 2026, from [Link]

  • Multichem. (n.d.). 4-HYDROXYACETOPHENONE Safety Data Sheet. Retrieved January 17, 2026, from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved January 17, 2026, from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 4'-Ethoxyacetophenone. Retrieved January 17, 2026, from [Link]

  • University of Texas at Austin. (n.d.). Chemical Waste. Retrieved January 17, 2026, from [Link]

Sources

Navigating the Safe Handling of 1-(4-Ethoxy-2-hydroxyphenyl)ethanone: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. The compound 1-(4-Ethoxy-2-hydroxyphenyl)ethanone, a valuable building block in synthetic chemistry, requires meticulous handling to mitigate potential hazards. This guide provides a detailed operational plan for the use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the scientific rationale behind each protective measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the "Why" Behind the PPE

  • H315: Causes skin irritation. This indicates that direct contact with the compound can lead to redness, inflammation, or dermatitis. The lipophilic nature of the molecule allows it to penetrate the outer layers of the skin, causing localized irritation.

  • H319: Causes serious eye irritation. The eyes are particularly vulnerable. Contact can result in significant irritation, pain, and potential damage to the cornea. The precautionary statements for analogues uniformly advise rinsing cautiously with water for several minutes upon eye contact.[2][3][5][6]

  • H335: May cause respiratory irritation. If the solid compound is handled in a way that generates dust, these fine particles can be inhaled, leading to irritation of the nose, throat, and lungs.[3][6]

These identified risks form the logical basis for the multi-layered PPE strategy outlined below.

Core Protective Measures: Your Non-Negotiable Baseline

For any work involving this compound, the following PPE represents the absolute minimum requirement. These measures are designed to prevent accidental, low-volume contact.

  • Laboratory Coat: A clean, buttoned lab coat made of a suitable material like cotton or a flame-resistant blend is mandatory. Its primary function is to protect your street clothes and underlying skin from minor spills and dust contamination.

  • Safety Glasses with Side Shields: To protect against the risk of serious eye irritation, ANSI Z87.1-compliant (or equivalent) safety glasses with side shields are essential.[7] They provide protection from particulates and minor splashes during low-risk operations.

  • Gloves: Disposable nitrile gloves are the standard for initial protection.[1] It is critical to inspect gloves for any signs of degradation or puncture before use and to practice proper removal techniques to avoid skin contact.[7] Always wash hands thoroughly after removing gloves.

Operational PPE Protocols: Scaling Protection to the Task

Different laboratory procedures carry varying levels of risk associated with exposure. The following table outlines a tiered approach to PPE, ensuring that the level of protection is commensurate with the potential for dust generation, splashing, or aerosolization.

Laboratory Operation Risk Assessment Required PPE Rationale
Weighing and Aliquoting (Solid) High potential for dust generation and inhalation.Full-face shield over safety glasses, disposable nitrile gloves, lab coat. Work should be conducted in a chemical fume hood or ventilated balance enclosure.A full-face shield provides a superior barrier against airborne particulates reaching the eyes and respiratory tract. The ventilated enclosure is the primary engineering control to contain dust.[8]
Preparing Solutions (Dissolving) Moderate risk of splashing and direct skin/eye contact.Chemical splash goggles, disposable nitrile gloves, lab coat.Goggles provide a complete seal around the eyes, offering superior protection from splashes compared to safety glasses.[9]
Running and Monitoring Reactions Low to moderate risk of incidental contact or splashes.Safety glasses with side shields (minimum), chemical splash goggles (recommended), disposable nitrile gloves, lab coat.The choice between glasses and goggles depends on the scale of the reaction and the potential for pressure changes or vigorous stirring that could lead to splashing.
Handling Spills High risk of significant skin, eye, and respiratory exposure.Chemical splash goggles, face shield, chemical-resistant apron or coveralls over lab coat, double-gloving (nitrile), respiratory protection (if significant dust is present).This elevated level of protection is necessary to safely manage a release of the material, protecting against widespread contamination.[1]

Emergency Procedures: Spill Management Workflow

In the event of a spill, a calm and systematic response is crucial. The primary objective is to contain the material and decontaminate the area without exposing personnel to the chemical.

Caption: Workflow for handling a solid chemical spill.

Step-by-Step Spill Protocol:

  • Alert & Secure: Immediately alert others in the vicinity and restrict access to the affected area.

  • Assess: Evaluate the extent of the spill. If it is large or if significant dust is airborne, evacuate and contact your institution's Environmental Health & Safety (EH&S) department.

  • Don PPE: For a manageable spill, don the appropriate PPE as outlined in the table above.[1]

  • Contain: Gently cover the solid powder with a dry, inert absorbent material (like vermiculite or sand) to prevent it from becoming airborne.

  • Collect: Carefully sweep the material into a designated, sealable waste container. Avoid aggressive sweeping that creates dust.[9]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Seal the waste container and label it clearly. Dispose of it, along with all contaminated PPE, according to your institution's hazardous waste procedures.

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water.

Decontamination and Disposal Plan

Proper disposal is the final, critical step in the safe handling workflow.

  • Contaminated PPE: All single-use PPE, including gloves, disposable aprons, and any heavily contaminated items, must be placed in a sealed bag and disposed of as hazardous chemical waste. Do not discard them in the regular trash.

  • Reusable PPE: Lab coats should be professionally laundered if contaminated. Reusable face shields and goggles must be thoroughly cleaned with soap and water after use.

  • Chemical Waste: Unused this compound and any contaminated materials from cleanup must be disposed of through your institution's official hazardous waste program.[3][6] Ensure containers are sealed, properly labeled, and stored in a designated satellite accumulation area while awaiting pickup.

By integrating these expert-driven protocols and understanding the rationale behind them, you build a robust culture of safety that protects not only yourself but your entire research community.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Ethoxy-2-hydroxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Ethoxy-2-hydroxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.